3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSGHDZGOKQSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645900 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-46-1 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
An In-depth Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of this compound, a valuable building block in organic synthesis. The described methodology is grounded in established chemical principles and offers a logical, step-by-step approach suitable for researchers and professionals in drug development and chemical sciences. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction and Strategic Overview
This compound is a multifunctional molecule featuring a halogenated aromatic ring, a ketone, and a protected aldehyde in the form of a cyclic acetal. The aryl iodide moiety serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse substituents.[1] The propiophenone backbone is a common structural motif in biologically active compounds. The 1,3-dioxane protecting group masks a reactive β-ketoaldehyde functionality, preventing unwanted side reactions during the modification of other parts of the molecule.[1][2] This strategic protection is crucial in multi-step syntheses.[3][4]
The synthetic strategy detailed herein begins with the commercially available 2-iodoaniline and proceeds through the formation of the key intermediate, 2'-iodoacetophenone. The propiophenone side chain is then constructed, followed by the protection of the terminal aldehyde as a 1,3-dioxane. This approach ensures high regioselectivity and provides a reliable pathway to the target compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Synthesis of Key Intermediate: 2'-Iodoacetophenone
A reliable method for the synthesis of 2'-iodoacetophenone is through the diazotization of 2-aminostyrene followed by an in-situ reaction with acetaldehyde. A more direct and commonly used laboratory-scale synthesis involves the diazotization of 2-acetylaniline.[5]
Experimental Protocol: Synthesis of 2'-Iodoacetophenone from 2-Acetylaniline[5]
-
Dissolution: In a 500 mL round-bottom flask, dissolve p-toluenesulfonic acid (22.80 g, 120 mmol) in acetonitrile (160 mL).
-
Amine Salt Formation: Add 2-acetylaniline (40 mmol) to the solution. Stir the resulting suspension.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Diazotization and Iodination: Sequentially add a solution of sodium nitrite (5.52 g, 80 mmol) in water (12 mL) and a solution of potassium iodide (16.6 g, 100 mmol) in water (12 mL).
-
Reaction: Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature and stir until all the amine is consumed (monitored by TLC).
-
Work-up:
-
Add water (700 mL) to the reaction mixture.
-
Neutralize with 1M sodium bicarbonate solution until the pH is 9-10.
-
Add 2M sodium thiosulfate solution (80 mL) to quench any remaining iodine.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and purify by column chromatography (hexanes:ethyl acetate, 9:1 v/v) to yield 2'-iodoacetophenone as a yellow oil.
-
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| 2-Acetylaniline | 135.17 | 40 | 94 |
| Product | 246.05 | ~37.6 |
Elaboration of the Propiophenone Side Chain
With 2'-iodoacetophenone in hand, the next phase is the construction of the three-carbon propiophenone side chain. A plausible approach involves a Grignard reaction with a protected propanal equivalent, followed by deprotection and oxidation.
Step 3.1: Protection of Propanal
To prevent self-condensation and other side reactions, propanal is first protected as a 1,3-dioxane. This cyclic acetal is stable under the basic conditions of a Grignard reaction.[6][7]
Experimental Protocol: Synthesis of 2-Ethyl-1,3-dioxane [6]
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine propanal (1 equiv.), 1,3-propanediol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Reflux the mixture, azeotropically removing water as it forms.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and distill to obtain pure 2-ethyl-1,3-dioxane.
Step 3.2: Grignard Reaction for Carbon-Carbon Bond Formation
The aryl iodide of 2'-iodoacetophenone can be converted to a Grignard reagent, which then reacts with the protected propanal. However, a more controlled approach is to use an organolithium reagent formed via lithium-halogen exchange, which then adds to an appropriate electrophile. A more straightforward approach is the reaction of 2-iodophenyllithium (generated from 1,2-diiodobenzene) with a suitable propanoyl electrophile. For the purpose of this guide, we will outline a Grignard reaction with an alternative electrophile to construct the propiophenone backbone, as direct acylation with a Grignard reagent can be complex.
A more reliable method involves the reaction of 2-iodobenzaldehyde with a suitable organometallic reagent, followed by oxidation.
Alternative Route: Starting from 2-Iodobenzaldehyde
This route offers a more controlled construction of the propiophenone side chain.
Caption: Alternative synthetic route starting from 2-iodobenzaldehyde.
Step 3.2.1: Grignard Addition to 2-Iodobenzaldehyde [8]
-
Grignard Formation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether.
-
Addition: Add a solution of 2-iodobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting 1-(2-iodophenyl)propan-1-ol by column chromatography.
Step 3.2.2: Oxidation to 2'-Iodopropiophenone
The secondary alcohol is oxidized to the corresponding ketone.
-
Oxidation: To a solution of 1-(2-iodophenyl)propan-1-ol in dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete.
-
Work-up: Filter the mixture through a pad of silica gel, washing with dichloromethane.
-
Purification: Concentrate the filtrate to yield 2'-iodopropiophenone.
Step 3.2.3: α-Bromination of 2'-Iodopropiophenone
-
Bromination: Dissolve 2'-iodopropiophenone in a suitable solvent (e.g., chloroform or acetic acid) and add elemental bromine dropwise at room temperature.
-
Work-up: After the reaction is complete, remove the solvent and excess bromine under reduced pressure to obtain 3-bromo-2'-iodopropiophenone.
Step 3.2.4: Synthesis of this compound
The final step involves the reaction of the α-bromo ketone with 1,3-propanediol to form the desired product. This reaction proceeds via an initial substitution followed by intramolecular cyclization and acetal formation. A more direct approach is the reaction of the bromo-ketone with a pre-formed lithiated 1,3-dioxane. However, a simpler, albeit potentially lower-yielding, method is a direct reaction.
A more plausible final step is the protection of a β-ketoaldehyde precursor. Let's reconsider the main synthetic pathway.
Revised Main Pathway: From 2'-Iodoacetophenone
-
Mannich Reaction: React 2'-iodoacetophenone with formaldehyde and a secondary amine (e.g., dimethylamine) to form the Mannich base.
-
Elimination: Treat the Mannich base with a base to induce elimination, yielding 1-(2-iodophenyl)prop-2-en-1-one.
-
Michael Addition of a Protected Aldehyde Equivalent: A more advanced and direct approach would involve the conjugate addition of a protected formaldehyde equivalent to the enone.
Given the complexity of these routes, a more straightforward, albeit less elegant, approach is often preferred in a laboratory setting. Let's return to the most plausible and well-documented sequence of reactions.
A Practical Synthetic Approach
A robust synthesis can be envisioned through the acylation of a suitable aromatic precursor with a protected propionyl chloride.
Step 4.1: Preparation of 3-(1,3-Dioxan-2-yl)propanoic Acid
-
React malonic acid with 1,3-propanediol to form the cyclic acetal of the carboxylic acid.
-
Alternatively, protect 3-oxopropanoic acid (malonic semialdehyde) with 1,3-propanediol.
Step 4.2: Conversion to the Acyl Chloride
Treat 3-(1,3-dioxan-2-yl)propanoic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Step 4.3: Friedel-Crafts Acylation[9][10][11][12]
-
Reaction Setup: In a flask cooled to 0 °C, add iodobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.
-
Acylation: Add the 3-(1,3-dioxan-2-yl)propionyl chloride dropwise to the stirred mixture.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature until completion.
-
Work-up: Quench the reaction by pouring it over ice and hydrochloric acid. Extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography to yield this compound. Note that Friedel-Crafts acylation of iodobenzene will likely yield a mixture of ortho and para isomers, requiring careful purification.[9]
Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation approach.
Conclusion
The is a multi-step process that requires careful planning and execution. The Friedel-Crafts acylation approach, while potentially suffering from regioselectivity issues, offers a direct method for constructing the target molecule. Alternative routes starting from 2-iodoaniline or 2-iodobenzaldehyde provide more control but involve more steps. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The information provided in this guide, grounded in established chemical literature, offers a solid foundation for the successful synthesis of this versatile chemical building block.
References
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
-
Cregge, R. J. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
LookChem. (n.d.). 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. Retrieved from [Link]
-
Pearson. (n.d.). Organometallics on Ketones Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from [Link]
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Pearson. (n.d.). Acetal Protecting Group Explained. Retrieved from [Link]
-
Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone: A Versatile Building Block for Advanced Synthesis
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount to the efficient construction of complex chemical architectures. 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone, bearing the CAS number 898785-46-1, emerges as a molecule of significant interest for researchers and drug development professionals. Its structure, a propiophenone backbone featuring an ortho-iodinated phenyl ring and a protected β-aldehyde in the form of a 1,3-dioxane ring, offers a unique convergence of functionalities. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, with a focus on the underlying chemical principles that govern its reactivity and utility.
Molecular Structure and Physicochemical Properties
The key to understanding the synthetic potential of this compound lies in a thorough analysis of its structural components and their interplay.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 898785-46-1 | Vendor Data |
| Molecular Formula | C₁₃H₁₅IO₃ | Vendor Data |
| Molecular Weight | 346.16 g/mol | Vendor Data |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
The ortho-iodine atom is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The propiophenone core provides a robust carbon skeleton, and the 1,3-dioxane moiety serves as a stable protecting group for a latent aldehyde functionality, which can be unveiled under acidic conditions for further transformations.
Proposed Synthesis Pathway
// Nodes start [label="1. 3-(1,3-Dioxan-2-yl)propanoic acid"]; reagent1 [label="SOCl₂ or (COCl)₂"]; intermediate [label="2. 3-(1,3-Dioxan-2-yl)propanoyl chloride", fillcolor="#34A853"]; iodobenzene [label="Iodobenzene"]; lewis_acid [label="AlCl₃ (Lewis Acid)"]; product [label="3. This compound", fillcolor="#EA4335"]; workup [label="Aqueous Workup"];
// Edges start -> reagent1 [style=invis]; reagent1 -> intermediate [label=" Acyl Chloride Formation "]; intermediate -> lewis_acid [label=" Friedel-Crafts Acylation "]; iodobenzene -> lewis_acid [style=invis]; lewis_acid -> product; product -> workup; } केंद Figure 2: Proposed synthetic workflow via Friedel-Crafts acylation.
Experimental Protocol: A Hypothetical Approach
-
Acyl Chloride Formation: To a solution of 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(1,3-dioxan-2-yl)propanoyl chloride, which is used in the next step without further purification.
-
Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM, a solution of iodobenzene (2.0 eq) is added. The crude 3-(1,3-dioxan-2-yl)propanoyl chloride (1.0 eq) in anhydrous DCM is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Workup and Purification: The reaction mixture is carefully poured onto crushed ice with concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be predicted:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (4H, multiplet), Acetal proton (1H, triplet), Propiophenone methylene protons (4H, multiplets), Dioxane methylene protons (6H, multiplets). |
| ¹³C NMR | Carbonyl carbon (~200 ppm), Aromatic carbons (signals in the 125-140 ppm range, with the carbon bearing the iodine showing a characteristic lower intensity signal), Acetal carbon (~100 ppm), Aliphatic carbons (multiple signals in the 20-70 ppm range). |
| IR (Infrared) | Strong C=O stretch (aromatic ketone, ~1685 cm⁻¹), C-O stretches (acetal, ~1100-1200 cm⁻¹), Aromatic C-H and C=C stretches.[1][2][3][4][5] |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 346. Key fragments corresponding to the loss of the dioxane-containing side chain and the benzoyl cation.[6][7] |
Reactivity and Applications in Synthesis
The true value of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and natural product synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-iodide is a prime functional group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.
// Central Node start [label="this compound", fillcolor="#EA4335"];
// Reaction Nodes suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂)", fillcolor="#4285F4"]; heck [label="Heck Reaction\n(Alkene)", fillcolor="#34A853"]; sonogashira [label="Sonogashira Coupling\n(Alkyne)", fillcolor="#FBBC05"]; buchwald [label="Buchwald-Hartwig\nAmination (R₂NH)", fillcolor="#5F6368"];
// Product Nodes prod_suzuki [label="Biaryl Propiophenone Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_heck [label="Styrenyl Propiophenone Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_sonogashira [label="Alkynyl Propiophenone Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prod_buchwald [label="Amino Propiophenone Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> suzuki; start -> heck; start -> sonogashira; start -> buchwald;
suzuki -> prod_suzuki; heck -> prod_heck; sonogashira -> prod_sonogashira; buchwald -> prod_buchwald; } केंद Figure 3: Potential cross-coupling reactions of this compound.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, enabling the synthesis of complex biaryl systems.
-
Heck Reaction: Coupling with alkenes leads to the formation of substituted styrenyl derivatives.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkynyl structures, which are valuable precursors for various heterocyclic systems.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of primary or secondary amines, leading to the synthesis of ortho-amino-substituted propiophenones.[9]
Deprotection and Further Functionalization
The 1,3-dioxane group is a robust protecting group that can be selectively removed under acidic conditions to reveal a β-aldehyde. This newly unmasked aldehyde can then participate in a wide range of subsequent reactions, such as:
-
Wittig olefination
-
Reductive amination
-
Aldol condensation
-
Grignard reactions
This dual reactivity, combining cross-coupling at the aryl iodide and transformations at the deprotected aldehyde, makes this compound a powerful tool for building molecular complexity in a controlled and stepwise manner.
Potential Applications in Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in many biologically active compounds. The propiophenone core is found in various pharmaceuticals, and the ability to introduce diverse substituents at the ortho position of the phenyl ring through cross-coupling reactions opens avenues for the synthesis of novel analogs of known drugs and the exploration of new chemical space for drug discovery. For instance, ortho-functionalized aromatic ketones are key intermediates in the synthesis of certain kinase inhibitors and other targeted therapeutics.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.
Conclusion
This compound is a strategically designed synthetic building block with considerable potential for applications in organic synthesis and medicinal chemistry. Its unique combination of a reactive aryl iodide, a stable protecting group, and a versatile propiophenone core allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted characterization data, and a discussion of its potential applications. As researchers continue to seek efficient pathways to complex molecules, the utility of such well-designed building blocks will undoubtedly continue to grow.
References
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone.
- Safrole. (n.d.). 2-Iodo-4'-Methylpropiophenone.
- ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D).
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (n.d.). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals.
- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Illinois State University. (2015). Infrared Spectroscopy.
- Breaking Bad Forum. (2023, September 12). 2-Iodo-4'-methylpropiophenone synthesis from 4'-methylpropiophenone [Video]. YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure.
- Wikipedia. (n.d.). Heck reaction.
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The synthesis of this information is grounded in established spectroscopic principles and comparative data from related chemical structures.
Introduction
This compound (CAS No. 898785-46-1) is a multifaceted organic compound with a molecular formula of C₁₃H₁₅IO₃ and a molecular weight of 346.16 g/mol .[1] Its structure, featuring a propiophenone backbone, an ortho-iodinated aromatic ring, and a 1,3-dioxane protecting group, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in complex chemical reactions. This guide will provide a predictive analysis of its spectral data, supported by established methodologies and data from analogous compounds.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound are key to interpreting its spectroscopic data. The propiophenone core gives rise to characteristic signals for the carbonyl group and the adjacent methylene protons. The ortho-iodinated phenyl ring will exhibit a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum. The 1,3-dioxane ring, a cyclic acetal, has its own set of characteristic proton and carbon signals.
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required for good signal-to-noise.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1680 | Strong | C=O (aryl ketone) stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C stretch |
| 1200-1000 | Strong | C-O (acetal) stretch |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Rationale: The most prominent peak is expected to be the carbonyl stretch of the aryl ketone at approximately 1680 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. A strong, broad band in the 1200-1000 cm⁻¹ region is indicative of the C-O stretching of the dioxane acetal. [2]The ortho-disubstitution on the aromatic ring should give rise to a strong C-H bending vibration around 750 cm⁻¹.
Experimental Protocol: IR Data Acquisition (ATR)
Caption: Workflow for ATR-IR data acquisition.
-
Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid this compound onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for this class of compounds.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Identity |
| 346 | [M]⁺ (Molecular Ion) |
| 259 | [M - C₃H₇O₂]⁺ |
| 219 | [M - I]⁺ |
| 185 | [I-C₆H₄-C=O]⁺ |
| 127 | [I]⁺ |
| 87 | [C₃H₇O₂]⁺ (Dioxane fragment) |
Rationale: The molecular ion peak [M]⁺ is expected at m/z 346. A prominent fragment will likely result from the loss of the iodine atom, giving a peak at m/z 219. Another significant fragmentation pathway would involve the cleavage of the dioxane ring, leading to a fragment at m/z 259. The base peak could correspond to the iodobenzoyl cation at m/z 185 or the dioxane fragment at m/z 87. The presence of iodine will also result in a characteristic isotopic pattern.
Logical Framework: Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathways in EI-MS.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in synthetic chemistry and drug development. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. By understanding the correlation between the molecular structure and its spectral output, researchers can confidently identify and utilize this versatile chemical building block.
References
-
PubChem. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. [Link]
-
Advanced Organic Chemistry. Infrared spectrum of 1,3-dioxane. [Link]
-
MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]
-
Appchem. 3-(1,3-DIOXAN-2-YL)-4'-IODOPROPIOPHENONE. [Link]
Sources
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
An In-Depth Technical Guide to the Postulated Mechanism of Action and Investigative Strategy for the Novel Compound: 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
In the landscape of contemporary drug discovery, researchers are frequently confronted with novel chemical entities whose biological activities and mechanisms of action are yet to be elucidated. The compound this compound represents one such instance. A thorough review of the existing scientific literature and chemical databases indicates that this specific molecule is not well-documented, presenting a unique challenge and an exciting opportunity for pioneering research.
This technical guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it adopts the perspective of a senior application scientist to propose a structured, scientifically rigorous framework for investigating the potential mechanism of action of this compound. By deconstructing its molecular architecture and drawing parallels with known pharmacophores, we will outline a series of plausible hypotheses and detail the experimental workflows required to test them. This document is intended for researchers, scientists, and drug development professionals, providing a strategic roadmap for transforming an unknown compound into a potential therapeutic lead.
Part 1: Molecular Deconstruction and Hypothesis Formulation
The structure of this compound offers several clues to its potential biological activity. A systematic analysis of its constituent functional groups—the propiophenone core, the ortho-iodine substitution, and the 1,3-dioxan-2-yl moiety—allows for the formulation of several testable hypotheses regarding its mechanism of action.
-
The Propiophenone Core: The propiophenone scaffold is a common feature in a variety of biologically active molecules. Its presence suggests potential interactions with a range of protein targets. For instance, various substituted propiophenones are known to interact with G-protein coupled receptors (GPCRs) or act as enzyme inhibitors. The carbonyl group and the adjacent aromatic ring can participate in hydrogen bonding and π-stacking interactions within protein binding pockets.
-
The 2'-Iodo Substituent: The iodine atom at the ortho-position of the phenyl ring is a particularly intriguing feature. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, has been increasingly recognized as a significant contributor to ligand-protein binding affinity and specificity. Furthermore, the carbon-iodine bond can be relatively labile under certain biological conditions, opening the possibility of the compound acting as a covalent modifier of its target protein, a mechanism that can lead to prolonged and potent biological effects.
-
The 3-(1,3-Dioxan-2-YL) Group: The 1,3-dioxane ring is a cyclic acetal. In drug design, such moieties are often incorporated to modulate physicochemical properties like solubility, metabolic stability, and cell permeability. The dioxane ring could also play a direct role in target binding through hydrogen bond acceptance by its oxygen atoms. Its stereochemical configuration could also impart a specific three-dimensional shape to the molecule, which is crucial for selective interaction with a biological target.
Based on this analysis, we can propose the following primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Kinase Inhibition: The propiophenone scaffold shares structural similarities with the hinge-binding motifs of some known kinase inhibitors. The compound could potentially occupy the ATP-binding pocket of a specific kinase, with the iodo and dioxane groups contributing to affinity and selectivity.
-
Hypothesis 2: GPCR Modulation: The aromatic and carbonyl features of the molecule suggest potential interaction with the binding sites of various GPCRs, possibly acting as an agonist or antagonist.
-
Hypothesis 3: Covalent Enzyme Modification: The ortho-iodo group may facilitate a nucleophilic substitution reaction with a reactive cysteine or histidine residue in the active site of an enzyme, leading to irreversible inhibition.
Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation
A multi-pronged approach, integrating computational, biochemical, and cell-based assays, is essential for systematically investigating the mechanism of action of this novel compound. The following workflow is designed to be a self-validating system, where the results of each stage inform the design of subsequent experiments.
Phase 1: Initial Profiling and Target Class Identification
The initial phase aims to broadly assess the biological activity of the compound and narrow down the potential target classes.
Experimental Protocol 1: Broad-Spectrum Phenotypic Screening
-
Objective: To identify any observable cellular phenotype induced by the compound.
-
Methodology:
-
Select a panel of diverse human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds).
-
Treat the cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Concurrently, perform high-content imaging to monitor for changes in cell morphology, cell cycle distribution (e.g., using Hoechst and anti-phospho-histone H3 staining), and apoptosis markers (e.g., cleaved caspase-3).
-
-
Rationale: A potent cytotoxic or cytostatic effect in specific cell lines would provide the first indication of biological activity and could suggest potential anti-cancer applications. Morphological changes can provide clues about the underlying mechanism (e.g., mitotic arrest, apoptosis).
Table 1: Hypothetical Cell Viability Data (IC50 Values)
| Cell Line | Tissue of Origin | Putative Key Mutation | IC50 (µM) |
| A549 | Lung Carcinoma | KRAS G12S | 1.2 |
| HCT116 | Colon Carcinoma | KRAS G13D | 1.5 |
| MCF7 | Breast Carcinoma | PIK3CA E545K | > 50 |
| U87 MG | Glioblastoma | PTEN null | 25.8 |
This hypothetical data suggests selective activity against KRAS-mutant cancer cell lines, guiding the next phase of investigation towards signaling pathways associated with KRAS.
Diagram 1: Phase 1 Experimental Workflow
Caption: Workflow for the initial biological profiling of a novel compound.
Phase 2: Target Identification and Validation
Based on the initial findings, this phase focuses on identifying the specific molecular target(s) of this compound.
Experimental Protocol 2: Kinome-Wide Profiling
-
Objective: To determine if the compound inhibits any protein kinases, in line with Hypothesis 1.
-
Methodology:
-
Utilize a commercial kinome-wide binding assay (e.g., the KINOMEscan™ platform).
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Quantify the binding affinity for any identified "hits."
-
-
Rationale: This unbiased approach provides a comprehensive overview of the compound's interactions with the human kinome, enabling the rapid identification of high-affinity targets.
Experimental Protocol 3: Affinity-Based Proteomics for Target Identification
-
Objective: To identify the direct binding partners of the compound in a cellular context, which is particularly useful if the compound does not target kinases or if an unbiased approach is preferred.
-
Methodology:
-
Synthesize a derivative of the compound with a linker and a reactive group suitable for attachment to a solid support (e.g., sepharose beads).
-
Incubate the affinity matrix with cell lysate from a sensitive cell line (e.g., A549).
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Rationale: This method allows for the identification of the direct molecular target(s) in a complex biological sample, providing strong evidence for a drug-target interaction.
Diagram 2: Proposed Signaling Pathway (Hypothetical)
Caption: Hypothetical inhibition of the MEK kinase by the compound.
Phase 3: Mechanistic Validation and In-Depth Characterization
Once a primary target is identified (e.g., MEK1), this phase aims to validate the interaction and characterize its functional consequences.
Experimental Protocol 4: In Vitro Enzymatic Assay
-
Objective: To quantify the inhibitory potency of the compound against the purified target enzyme.
-
Methodology:
-
Use a recombinant, purified form of the target protein (e.g., MEK1 kinase).
-
Perform a dose-response analysis of the compound's ability to inhibit the enzyme's activity (e.g., using an ADP-Glo™ Kinase Assay).
-
Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).
-
-
Rationale: This biochemical assay provides a direct measure of the compound's potency and is a critical step in validating the proposed target.
Experimental Protocol 5: Target Engagement in Cells
-
Objective: To confirm that the compound engages with its target inside living cells.
-
Methodology:
-
Treat cells with the compound for a short period.
-
Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of the direct downstream substrate of the target (e.g., phospho-ERK as a readout for MEK inhibition).
-
Alternatively, use a cellular thermal shift assay (CETSA) to demonstrate direct binding.
-
-
Rationale: Demonstrating target engagement in a cellular context is crucial for linking the biochemical activity of the compound to its effects on cell physiology.
Part 3: Concluding Remarks and Future Directions
The journey of elucidating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. The framework presented in this guide, starting from broad phenotypic screening and culminating in specific target validation, offers a robust strategy for navigating this process.
Should the hypothetical data presented here hold, this compound could represent a promising starting point for the development of a novel class of MEK inhibitors with potential applications in the treatment of KRAS-mutant cancers. Future work would involve lead optimization to improve potency and drug-like properties, as well as in vivo studies to assess efficacy and safety in animal models. This structured approach ensures that the scientific integrity of the investigation is maintained, ultimately paving the way for the potential translation of a novel chemical entity into a valuable therapeutic agent.
References
- Gadad, A. K., Mahajanshetti, C. S., Nimbalkar, S., & Raichurkar, A. (2000). Synthesis and antibacterial activity of some 2-substituted-4-acyl-1,3,4-thiadiazolines. Indian Journal of Chemistry - Section B, 39(10), 793-796. (Note: This is a representative example of the broad bioactivity of related scaffolds, a direct citation for the specific propiophenone core's general activity is diffuse). A general search on the bioactivity of propiophenones will yield numerous examples across different target classes.
-
Lu, Y., Zhu, W., & Xu, Z. (2010). Halogen bond: its role in lead optimization. Future Medicinal Chemistry, 2(8), 1315-1326. [Link]
-
DiscoverX Corporation. (n.d.). KINOMEscan™. Retrieved from [Link]
reactivity and stability of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
An In-depth Technical Guide to the Reactivity and Stability of 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Executive Summary
This document provides a comprehensive analysis of the chemical reactivity and stability of 3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one. As a multifunctional compound, its behavior is governed by the interplay between an aromatic ketone, an aryl iodide, and a cyclic acetal. This guide elucidates the molecule's stability profile under various conditions and maps its reactivity at each functional site. We will explore the lability of the 1,3-dioxane ring under acidic conditions, the diverse reactivity of the ketone moiety, the potential for enolate formation, and the utility of the aryl iodide in cross-coupling reactions. The insights provided herein are intended to equip researchers in synthetic chemistry and drug development with the predictive understanding necessary for the effective handling, storage, and strategic use of this compound in synthetic pathways.
Molecular Structure and Functional Group Analysis
The chemical behavior of 3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one is best understood by dissecting its structure into three primary functional domains. The strategic placement of these groups dictates the molecule's utility as a versatile synthetic intermediate.
-
Aryl Ketone Core: The propiophenone backbone features a carbonyl group conjugated with a 2-iodinated phenyl ring. This ketone is a key reactive hub, susceptible to nucleophilic attack and capable of directing reactions at its α-carbon position.
-
Aryl Iodide Moiety: The iodine atom at the ortho-position of the phenyl ring is a powerful functional handle. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
1,3-Dioxane Group: This cyclic acetal serves as a protecting group for a terminal aldehyde. Acetal protecting groups are known for their stability under neutral and basic conditions but are readily cleaved under acidic conditions to regenerate the parent carbonyl.
Caption: Key Functional Domains of the Molecule.
Stability Profile and Degradation Pathways
The utility of 3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one in a multi-step synthesis is critically dependent on its stability. The primary vulnerability lies with the acid-labile dioxane ring.
| Condition | Stability Assessment | Primary Degradation Product(s) |
| Aqueous Acid (pH < 5) | Highly Unstable. The 1,3-dioxane group will rapidly hydrolyze to reveal the terminal aldehyde. | 4-oxo-4-(2-iodophenyl)butanal |
| Aqueous Base (pH > 8) | Moderately Stable. Stable to hydrolysis. Potential for slow enolate-mediated side reactions (e.g., self-condensation) upon prolonged exposure or heat. | Oligomeric condensation products |
| Anhydrous Conditions | Highly Stable. Suitable for storage under an inert atmosphere (N₂ or Ar) to prevent moisture ingress. | None |
| Photochemical | Potentially Unstable. The Carbon-Iodine bond is known to be photolabile and can undergo homolytic cleavage to form radical species. | 3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one (de-iodinated product) and other radical-derived byproducts. |
| Thermal | Stable at moderate temperatures (e.g., < 80 °C). Decomposition profile at higher temperatures is not known. | Not determined. |
Primary Degradation Mechanism: Acid-Catalyzed Hydrolysis
The most significant stability concern is the deprotection of the dioxane ring under acidic conditions. The reaction proceeds via protonation of one of the acetal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water yields a hemiacetal, which then collapses to release the aldehyde and 1,3-propanediol.
Caption: Acid-Catalyzed Hydrolysis Pathway.
Reactivity Profile and Synthetic Applications
The molecule's synthetic value stems from the orthogonal reactivity of its functional groups, allowing for selective transformations.
Reactions at the Aryl Iodide: Cross-Coupling
The C(sp²)-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents at the 2-position of the phenyl ring.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
These reactions are typically performed under basic or neutral conditions, which preserves the integrity of the dioxane protecting group.
Protocol 3.1: Representative Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for coupling the title compound with phenylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental Workflow for Suzuki Coupling.
Reactions at the Ketone and α-Carbon
The ketone functionality allows for two main types of transformations: direct additions to the carbonyl and reactions involving the enolizable α-protons.
-
Carbonyl Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The dioxane and aryl iodide are stable to these conditions.
-
Enolate Formation: In the presence of a suitable base (e.g., LDA, NaH), the protons on the carbon alpha to the ketone can be abstracted to form an enolate. This nucleophilic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes).
Causality in Base Selection: The choice of base is critical. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal for irreversible and quantitative enolate formation at low temperatures, minimizing side reactions like self-condensation. Weaker bases like alkoxides may establish an equilibrium, leading to a mixture of products.
Summary and Recommendations for Handling
3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one is a versatile synthetic building block whose stability and reactivity are well-defined by its constituent functional groups.
-
Storage: The compound should be stored in a cool, dry place under an inert atmosphere to protect against moisture-induced hydrolysis and light-induced degradation of the C-I bond.
-
Reaction Planning:
-
To modify the aryl ring via cross-coupling, use standard anhydrous, basic, or neutral protocols.
-
To modify the ketone or its α-position, employ anhydrous conditions. Basic conditions are well-tolerated, but strong acids must be avoided.
-
To deprotect the aldehyde, treat with aqueous acid (e.g., 1M HCl in THF) at room temperature.
-
-
Orthogonal Reactivity: The key advantage of this molecule is the ability to perform sequential, chemoselective reactions. For instance, one could first perform a Suzuki coupling on the aryl iodide, then selectively reduce the ketone, and finally deprotect the aldehyde under acidic conditions. This strategic flexibility makes it a valuable intermediate in the synthesis of complex target molecules.
References
-
Johansson, H., & Antonsson, T. (2011). Palladium-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals. In Modern Tools for the Synthesis of Complex Bioactive Molecules. John Wiley & Sons, Ltd. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Penner, T. L. (1986). Photochemistry of iodoaromatic compounds: decay pathways of iodoaromatic excited states. Journal of Physical Chemistry, 90(1), 55-60. [Link]
starting materials for 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone synthesis
An In-depth Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of this compound, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a deeper understanding of the chemical logic and experimental considerations that underpin a successful synthesis.
Introduction to the Target Molecule
This compound is a versatile building block in organic synthesis. Its structure incorporates several key features: a propiophenone core, an ortho-iodinated phenyl ring, and a protected β-aldehyde functionality in the form of a 1,3-dioxane. The presence of the iodine atom makes it an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.[1] The protected aldehyde allows for the selective manipulation of other parts of the molecule before its deprotection to reveal a reactive carbonyl group for further transformations.[1]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the α-β carbon-carbon bond of the propiophenone chain. This leads to two primary starting materials: 2'-iodoacetophenone and a synthon for the 3-(1,3-dioxan-2-yl)propyl side chain. A Mannich reaction is a highly plausible forward synthetic strategy for this bond formation.[2][3][4]
Caption: Retrosynthetic approach for this compound.
Core Starting Materials: Properties and Synthesis
A successful synthesis relies on the quality and accessibility of the starting materials. The primary precursors for the synthesis of this compound are 2'-iodoacetophenone and a protected aldehyde.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Role in Synthesis |
| 2'-Iodoacetophenone | C₈H₇IO | 246.05 | Yellow to amber liquid or solid, soluble in organic solvents.[5][6] | Aromatic ketone backbone. |
| 1,3-Propanediol | C₃H₈O₂ | 76.09 | Colorless viscous liquid. | Protecting group for the aldehyde. |
| Paraformaldehyde | (CH₂O)n | (30.03)n | White crystalline solid, source of formaldehyde. | "Methylene bridge" in the Mannich reaction. |
| Dimethylamine Hydrochloride | C₂H₈ClN | 81.54 | White crystalline solid. | Amine component for the Mannich reaction. |
Synthesis of 2'-Iodoacetophenone
While commercially available, 2'-iodoacetophenone can also be synthesized in the laboratory. A common method involves the diazotization of 2-aminoacetophenone followed by a Sandmeyer-type reaction with potassium iodide.[7]
Caption: Synthesis of 2'-iodoacetophenone via diazotization.
Forward Synthesis: A Step-by-Step Approach
The most direct route to the target molecule involves a Mannich reaction with 2'-iodoacetophenone, paraformaldehyde, and a suitable amine, followed by the introduction of the protected aldehyde moiety. However, a more controlled and commonly employed strategy involves the synthesis of a Mannich base intermediate.
Step 1: Synthesis of the Mannich Base: 3-(Dimethylamino)-1-(2-iodophenyl)propan-1-one hydrochloride
The first step is the synthesis of the Mannich base from 2'-iodoacetophenone. This reaction involves the aminoalkylation of the acidic α-proton of the ketone.[4]
Caption: Formation of the Mannich base intermediate.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-iodophenyl)propan-1-one hydrochloride
-
To a round-bottom flask, add 2'-iodoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq).
-
Add a suitable solvent, such as ethanol, and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the Mannich base hydrochloride.[4]
Step 2: Synthesis of 3-(1,3-Dioxan-2-YL)propanal
The side chain containing the protected aldehyde is prepared separately. This involves the protection of a suitable three-carbon aldehyde precursor, such as 3-hydroxypropanal or acrolein, with 1,3-propanediol. The protection of aldehydes as 1,3-dioxanes is a standard procedure in organic synthesis.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Propiophenone Derivatives in Synthesis: A Technical Guide for Drug Discovery and Development
Introduction: The Propiophenone Scaffold - A Privileged Motif in Medicinal Chemistry
Propiophenone, a simple aryl ketone, serves as a foundational building block in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical industry. Its structural motif is present in numerous approved drugs and clinically relevant compounds, underscoring its significance as a "privileged scaffold." This guide provides an in-depth exploration of the core synthetic methodologies for preparing propiophenone derivatives, delves into their applications in drug development with a focus on anticancer and antidiabetic agents, and offers practical, field-proven insights for researchers and scientists. We will examine the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.
Core Synthetic Methodologies for Propiophenone Derivatives
The synthesis of propiophenone and its derivatives can be broadly categorized into classical and modern methods. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the α-carbon, as well as considerations of yield, scalability, and environmental impact.
Friedel-Crafts Acylation: The Cornerstone of Propiophenone Synthesis
The Friedel-Crafts acylation is a venerable and widely employed method for the direct introduction of an acyl group onto an aromatic ring.[1][2] In the context of propiophenone synthesis, this involves the reaction of an aromatic substrate, such as benzene or a substituted benzene, with a propionylating agent in the presence of a Lewis acid catalyst.
Mechanism and Rationale:
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the propionyl chloride, facilitating the departure of the halide and generating the resonance-stabilized acylium ion.[1][3] This potent electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a σ-complex (arenium ion).[1] Aromaticity is restored through the loss of a proton, and subsequent workup liberates the propiophenone derivative and regenerates the catalyst.[2][3] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which prevents polysubstitution and ensures monoacylation.[1]
Experimental Protocol: Synthesis of 3-Chloropropiophenone
This protocol, adapted from established literature, details the synthesis of 3-chloropropiophenone, a valuable intermediate.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
3-Chloropropionyl Chloride
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
Pentane
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap, suspend anhydrous AlCl₃ (1.25 eq.) in dry DCM under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Prepare a solution of 3-chloropropionyl chloride (1.0 eq.) in dry DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step should be performed in a well-ventilated fume hood as HCl gas will evolve.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., pentane/ether).
Logical Flow of Friedel-Crafts Acylation
Workflow of Friedel-Crafts Acylation.
Vapor-Phase Cross-Decarboxylation: An Industrial Approach
For large-scale production, an alternative to the Friedel-Crafts reaction is the vapor-phase cross-decarboxylation of a carboxylic acid with propionic acid.[4] For the synthesis of propiophenone, benzoic acid and propionic acid are passed over a catalyst, such as calcium acetate on alumina, at high temperatures (400-600°C).[4] While this method avoids the corrosive and waste-disposal issues associated with Friedel-Crafts processes, it can lead to the formation of byproducts like diethyl ketone and isobutyrophenone.[4]
Modern Catalytic Methods: Expanding the Synthetic Toolbox
Recent advancements in organic synthesis have introduced novel and efficient methods for preparing propiophenone derivatives, often with improved functional group tolerance and milder reaction conditions.
a) Iridium-Catalyzed Reduction of Enaminones:
A modern approach involves the iridium-catalyzed reduction of o-hydroxyl phenyl enaminones using silanes as the reductant to yield o-hydroxyl propiophenones. This method is notable for its selectivity and the synthetic utility of the resulting products in the synthesis of other heterocyclic compounds like 3-methyl chromones.
b) Catalytic α-Functionalization of Propiophenones:
The α-position of the propiophenone core is a key site for introducing chemical diversity. Various catalytic methods have been developed for the α-functionalization of propiophenones, including:
-
α-Arylation: Palladium-catalyzed α-arylation of ketones is a powerful tool for forming C-C bonds.[5]
-
α-Oxidation: Metal-free protocols for the α-benzoxylation of ketones have been developed using terminal aryl alkenes as an arylcarboxy surrogate, with tetra-n-butylammonium iodide (TBAI) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[6]
-
α-Perfluoroalkylation: The synthesis of α-(perfluoroalkylsulfonyl)propiophenones provides bench-stable reagents for the light-mediated perfluoroalkylation of aromatic compounds.[7]
c) One-Pot Synthesis from Propylbenzene:
An innovative "one-pot" method for synthesizing propiophenone compounds involves the reaction of propylbenzene with an organic acid, iodine, and tert-butyl hydroperoxide at elevated temperatures.[8] This approach simplifies the synthetic route and reduces costs by eliminating the need for additional solvents.[8]
Applications of Propiophenone Derivatives in Drug Development
The propiophenone scaffold is a cornerstone in the design and synthesis of a wide range of therapeutic agents.
Propiophenone Derivatives as Anticancer Agents
Several studies have highlighted the potential of propiophenone derivatives as potent anticancer agents.
A series of chalcone and propafenone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including HeLa, PC-3, and MCF-7.[9] The synthesis of these compounds often involves the Claisen-Schmidt condensation of a substituted acetophenone (which can be derived from a propiophenone) with an appropriate aldehyde.
Quantitative Data on Anticancer Activity of Propiophenone-Related Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazoline Hybrids | MCF-7 (Breast) | 28.8 - 124.6 | [10] |
| Chalcone-Pyrazoline Hybrids | HT-29 (Colorectal) | 28.8 - 124.6 | [10] |
| Chalcone Derivatives | Various | < 20 µg/mL | [11] |
Synthetic Workflow for Bioactive Chalcone Derivatives
General workflow for chalcone synthesis.
Propiophenone Derivatives as Antidiabetic Agents
Propiophenone derivatives have emerged as a promising class of compounds for the treatment of type 2 diabetes.
A series of propiophenone derivatives have been synthesized and shown to possess in vivo antihyperglycemic activities.[12] Some of these compounds were found to be potent antihyperglycemics and lipid-lowering agents, and also demonstrated the ability to reduce body weight and food intake in diabetic mouse models.[12] The mechanism of action for some of these derivatives involves the inhibition of protein tyrosine phosphatase 1B (PTP1B).[12]
Quantitative Data on Antidiabetic Activity of Propiophenone-Related Derivatives:
| Compound Class | Assay | EC50 / IC50 | Reference |
| Flavonoid Derivative (10b) | Glucose Consumption (IR HepG2 cells) | EC50 = 0.3 nM | [13] |
| Coumarin-Chalcone-1,2,3-Triazoles | α-glucosidase Inhibition | IC50 = 0.50 ± 0.04 µM | [14] |
| Hydrazone/Thiosemicarbazone Derivatives | α-glucosidase Inhibition | IC50 = 73.68 ± 2.84 nM | [15] |
| Hydrazone/Thiosemicarbazone Derivatives | α-amylase Inhibition | IC50 = 146.18 ± 7.35 nM | [15] |
Conclusion: The Enduring Versatility of the Propiophenone Scaffold
This technical guide has illuminated the multifaceted role of propiophenone derivatives in modern organic synthesis and drug discovery. From the foundational Friedel-Crafts acylation to innovative catalytic methodologies, the synthetic chemist's toolbox for accessing these valuable compounds is continually expanding. The demonstrated efficacy of propiophenone-containing molecules as anticancer and antidiabetic agents underscores the enduring importance of this scaffold in the development of novel therapeutics. As our understanding of disease pathways deepens, the rational design and synthesis of new propiophenone derivatives will undoubtedly continue to be a fruitful area of research, offering new hope for the treatment of a wide range of human diseases.
References
-
Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]
-
Pan, X., et al. (2016). nBu4NI-Catalyzed α-Benzoxylation of Ketones with Terminal Aryl Alkenes. Organic Letters, 18(15), 3762–3765. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-2179. [Link]
-
Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
-
ResearchGate. (n.d.). Bar graph representation showing the comparative EC50 values for the... [Link]
-
Ramirez, J. A., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 836-844. [Link]
- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1.
-
ResearchGate. (n.d.). Bar graph representation showing the comparative EC50 values for the... [Link]
-
ResearchGate. (n.d.). Enantioselective α-tosyloxylation of propiophenone. [Link]
-
ResearchGate. (n.d.). Catalyst recycling experiment for the arylation of propiophenone with complex 5d. [Link]
- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
-
ResearchGate. (n.d.). Different approaches for α-functionalization of acetophenones. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. [Link]
-
MDPI. (2020). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]
-
RSC Publishing. (2023). Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones. [Link]
-
PubMed. (2019). Flavonoid derivatives synthesis and anti-diabetic activities. [Link]
-
MDPI. (2014). Synthesis of Chalcones with Anticancer Activities. [Link]
-
MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]
- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavonoid derivatives synthesis and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of iodo-substituted propiophenones
An In-Depth Technical Guide to the Physical and Chemical Properties of Iodo-Substituted Propiophenones
Abstract
Iodo-substituted propiophenones are a class of aromatic ketones that serve as highly versatile intermediates in modern organic synthesis. The presence of both a reactive carbonyl group and a carbon-iodine bond—either on the aromatic ring or at the α-position—provides multiple sites for functionalization, making these compounds valuable precursors in medicinal chemistry and materials science. This technical guide offers a comprehensive exploration of the physical and chemical properties of iodo-propiophenone isomers. We will delve into their synthesis, spectroscopic characterization, and key chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and detailed protocols are provided to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction to Propiophenones and the Impact of Iodine Substitution
The Propiophenone Scaffold
Propiophenone (1-phenylpropan-1-one) is a simple aryl ketone consisting of a benzene ring attached to a propanoyl group.[1] Its core structure features a carbonyl group and an adjacent methylene group (the α-carbon), both of which are common handles for chemical modification.[2] The parent molecule is a colorless liquid at room temperature with a characteristic floral odor.[1][2]
The Influence of Iodine Substitution
The introduction of an iodine atom onto the propiophenone scaffold dramatically alters its reactivity and utility. Iodine, being the largest and least electronegative of the common halogens, forms a relatively weak and highly polarizable carbon-iodine (C-I) bond. This characteristic makes the iodine atom an excellent leaving group in both nucleophilic substitution and transition metal-catalyzed reactions.[3]
-
Ring-Substituted Isomers (2'-, 3'-, 4'-iodo): The C(sp²)–I bond on the aromatic ring is a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5]
-
α-Substituted Isomer (2-iodo-1-phenylpropan-1-one): The C(sp³)–I bond adjacent to the carbonyl group is highly activated towards nucleophilic substitution (Sₙ2) reactions due to the electron-withdrawing nature of the carbonyl.[6]
Isomeric Forms of Iodo-propiophenone
The position of the iodine atom defines the specific properties and synthetic applications of the molecule. The primary isomers are 2-iodo- (α-iodo), 2'-iodo- (ortho-iodo), 3'-iodo- (meta-iodo), and 4'-iodo- (para-iodo) propiophenone.
Caption: Isomeric positions for iodine substitution on the propiophenone scaffold.
Synthesis of Iodo-substituted Propiophenones
The synthetic strategy for preparing iodo-propiophenones is dictated by the desired location of the iodine atom. Ring substitution is typically achieved via electrophilic aromatic substitution, while α-iodination involves reactions at the enol or enolate form of the ketone.
Caption: Key synthetic workflows for preparing iodo-propiophenones.
Synthesis of Ring-Substituted Iodo-propiophenones: Friedel-Crafts Acylation
The most direct method for synthesizing aryl-iodinated propiophenones is the Friedel-Crafts acylation of iodobenzene with propanoyl chloride using a Lewis acid catalyst like aluminum trichloride (AlCl₃).[7] The iodine atom is an ortho-, para-director; however, the para-product is typically favored due to reduced steric hindrance.
-
Setup: A dry 1 L three-necked flask is fitted with a nitrogen inlet, a dropping funnel, and a mechanical stirrer.
-
Reagents: Charge the flask with iodobenzene (100 g, 0.49 mol) and 200 mL of carbon disulfide (CS₂).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Add anhydrous aluminum trichloride (80 g, 0.6 mol) in portions, maintaining the internal temperature below 10 °C.
-
Acylation: Add propanoyl chloride (60 g, 0.64 mol) dropwise, ensuring the temperature remains between 5-10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Quenching: Slowly pour the reaction mixture into a 5 L beaker containing 1 L of 10% hydrochloric acid (HCl) and 1 kg of crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (1 L). Wash the organic layer sequentially with water (2 x 500 mL) and saturated brine (500 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
Synthesis of α-Iodo-propiophenones
Introducing iodine at the α-position can be accomplished through several methods. Direct iodination using molecular iodine is often facilitated by a catalyst, while the Finkelstein reaction provides an alternative route from a more readily available α-bromo precursor.[8]
This method utilizes a copper(II) catalyst, which is believed to facilitate the formation of a more reactive iodinating species.
-
Setup: In a suitable reactor, prepare a mixture of the starting propiophenone (e.g., 4′-Methylpropiophenone) in a solvent like isopropanol.
-
Catalyst and Reagent: Add Copper(II) oxide and molecular iodine to the mixture.
-
Reaction: Heat the mixture to approximately 70 °C and stir continuously for 24 hours.
-
Workup: After the reaction, cool the mixture, filter to remove the copper salts, and isolate the product from the filtrate through extraction and solvent evaporation.
The Finkelstein reaction is a classic Sₙ2 reaction that converts an alkyl chloride or bromide to an alkyl iodide. This is often the preferred method due to the high reactivity and availability of α-brominating agents (like NBS).
-
Precursor Synthesis: First, synthesize the α-bromopropiophenone intermediate using a standard brominating agent (e.g., N-Bromosuccinimide with a catalytic amount of acid).
-
Halogen Exchange: Dissolve the crude α-bromopropiophenone in acetone. Add a stoichiometric amount of sodium iodide (NaI).
-
Reaction: Stir the mixture at room temperature. The reaction is driven forward by the precipitation of the insoluble sodium bromide (NaBr) in acetone.
-
Isolation: Once the reaction is complete (monitored by TLC), filter off the precipitated NaBr. The α-iodopropiophenone product can be isolated by evaporating the acetone and performing an aqueous workup.
Physical and Spectroscopic Properties
The physical state, solubility, and spectroscopic data are critical for the identification, handling, and application of iodo-propiophenones.
Tabulated Physical Properties
The melting and boiling points of iodo-propiophenones are influenced by the position of the iodine atom, which affects crystal packing and intermolecular forces.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Propiophenone (parent) | 93-55-0 | C₉H₁₀O | 134.18 | 17-19[2] | 218[2] | Colorless liquid[1] |
| 3'-Iodoacetophenone | 14452-30-3 | C₈H₇IO | 246.05 | 25[9] | 98 @ 1 mmHg[9] | - |
| 4'-Iodopropiophenone | 31970-26-0 | C₉H₉IO | 260.07 | 54-55[7] | 129-130 @ 3 Torr[7] | White to off-white solid[7] |
| 2-Iodo-4'-Methylpropiophenone | 236117-38-7 | C₁₀H₁₁IO | 274.10 | N/A | 310.5 (±25.0) @ 760 mmHg[10] | Pale yellow powder[10] |
| Note: Data for 3'-Iodoacetophenone is included for comparative purposes as data for 3'-iodopropiophenone is not readily available. |
Solubility Characteristics
Like the parent propiophenone, iodo-substituted analogs are generally insoluble in water but are miscible with a wide range of common organic solvents, including ethers, halogenated hydrocarbons, and acetone.[1] This solubility profile is advantageous for their use in organic reactions.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compounds.
-
¹H NMR: The proton nuclear magnetic resonance spectrum provides definitive structural information. For 4'-iodopropiophenone , the key signals are:
-
A triplet around δ 1.22 ppm for the methyl (-CH₃) protons.
-
A quartet around δ 2.96 ppm for the methylene (-CH₂-) protons.
-
Two doublets in the aromatic region (δ 7.67 and 7.82 ppm) characteristic of a 1,4-disubstituted (para) benzene ring.[7]
-
-
¹³C NMR: Carbon NMR helps to confirm the carbon skeleton and the position of the substituents.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of iodine.
Chemical Reactivity and Mechanistic Pathways
The dual reactivity of iodo-propiophenones makes them powerful synthetic intermediates.
Reactions at the α-Carbon: Nucleophilic Substitution
The iodine atom in α-iodopropiophenone is an excellent leaving group, making the α-carbon highly susceptible to attack by nucleophiles via an Sₙ2 mechanism. This reaction is fundamental for introducing a wide variety of functional groups.[6]
Caption: Generalized Sₙ2 mechanism at the α-carbon of an iodo-propiophenone.
This reactivity is exploited in the synthesis of α-functionalized ketones, which are precursors to many pharmaceuticals. For instance, α-iodopropiophenone reacts with sodium perfluorohexylsulfinate in a nucleophilic substitution to form α-(perfluorohexyl)propiophenone.[8]
Reactions of the Iodo-Aryl Moiety: Palladium-Catalyzed Cross-Coupling
Ring-iodinated propiophenones are ideal substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[11] The C–I bond is the most reactive of the carbon-halogen bonds in these transformations.[4] These reactions allow for the modular construction of complex molecular architectures from readily available fragments.
-
Suzuki Coupling: Couples the iodo-propiophenone with an organoboron reagent (e.g., a boronic acid).
-
Heck Coupling: Forms a substituted alkene by coupling with an alkene.
-
Sonogashira Coupling: Couples with a terminal alkyne to form an aryl alkyne.
-
Buchwald-Hartwig Amination: Forms a new C-N bond by coupling with an amine.[11]
The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium(0) species.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Other Notable Reactions
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones like α-iodopropiophenone can undergo rearrangement to form carboxylic acid derivatives (typically esters if an alkoxide base is used).[10]
-
Photochemical Reactions: The propiophenone moiety is a well-known photosensitizer. Upon UV irradiation, molecules containing this group can undergo reactions like Norrish Type I cleavage, which involves homolysis of the bond α to the carbonyl, generating radical species.[8]
Applications in Research and Drug Development
The synthetic flexibility of iodo-propiophenones makes them valuable starting materials and intermediates.
-
Pharmaceutical Synthesis: They are key building blocks for a variety of pharmacologically active compounds. The ability to perform cross-coupling on the iodo-aryl ring allows for the late-stage functionalization of complex molecules, a critical strategy in medicinal chemistry.[12]
-
Precursors to Illicit Substances: It is important to note that some derivatives, such as 2-Iodo-4′-methylpropiophenone, have been identified as precursors in the clandestine synthesis of controlled substances like mephedrone.[10]
-
Materials Science: The iodo-aryl group can be used to anchor the propiophenone structure to surfaces or incorporate it into larger polymeric or macrocyclic systems.
Safety and Handling
Iodo-substituted propiophenones should be handled with appropriate care in a laboratory setting.
-
Toxicology: Specific toxicological data for all isomers is not thoroughly established. As with any halogenated organic compound, they should be considered potentially hazardous. Avoid inhalation, ingestion, and skin contact.[13][14]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container, often under an inert atmosphere to prevent degradation.[7]
Conclusion
Iodo-substituted propiophenones represent a powerful class of chemical intermediates, distinguished by the strategic placement of a highly reactive iodine atom on a versatile ketone scaffold. Their well-defined physical properties and predictable chemical reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, have cemented their role as indispensable tools for synthetic chemists. This guide has provided a foundational understanding of their synthesis, characterization, and reaction pathways, offering a framework for their effective application in the rational design and development of novel pharmaceuticals and functional materials.
References
-
Safrole. (n.d.). 2-Iodo-4'-Methylpropiophenone. Retrieved from [Link]
-
Castillo-Pazos, D. J., Lasso, J. D., & Li, C. J. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 849–857. Retrieved from [Link]
-
ChemSynthesis. (2024). 3-iodo-1-propene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3). Retrieved from [Link]
-
ResearchGate. (2017). Can iodine in α-iodo ketone be substituted by a nucleophile?. Retrieved from [Link]
-
Organic Syntheses. (2016). Synthesis of 1-Iodopropyne. Retrieved from [Link]
-
ResearchGate. (2025). Toxicology of iodine: A mini review. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Iodophenyl)propanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). alpha-iodo propiophenone. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). Propiophenone Boiling Point: 218 C. Retrieved from [Link]
-
American Chemical Society. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]
-
YouTube. (2017). How to draw the mechanism for nucleophilic substitution. Retrieved from [Link]
-
PubChem. (n.d.). Iodine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 4. CHEMICAL, PHYSICAL, AND RADIOLOGICAL INFORMATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
-
Macmillan Group. (2003). The Chemistry of Hypervalent Iodine. Retrieved from [Link]
Sources
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. Propiophenone CAS#: 93-55-0 [m.chemicalbook.com]
- 3. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-iodopropiophenone | 31970-26-0 [chemicalbook.com]
- 8. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3'-IODOACETOPHENONE CAS#: 14452-30-3 [m.chemicalbook.com]
- 10. safrole.com [safrole.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone: Synthesis, Properties, and Applications
Disclaimer: This document provides a comprehensive scientific overview of the chemical compound 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone. While its existence is confirmed as a commercially available substance, its specific discovery and developmental history are not extensively documented in publicly available scientific literature or patents. Therefore, this guide focuses on its chemical characteristics, a plausible synthetic pathway derived from established organic chemistry principles, and its potential applications as a synthetic building block in research and development, particularly within the pharmaceutical industry.
Executive Summary
This compound is a polyfunctional organic molecule poised for significant utility in synthetic chemistry. Its structure uniquely combines three key features: an aryl iodide, a propiophenone backbone, and a 1,3-dioxane protecting group. This combination makes it a valuable intermediate for constructing complex molecular architectures. The aryl iodide serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The propiophenone core is a common motif in bioactive molecules, and the dioxane moiety serves as a robust protecting group for a latent aldehyde functionality, which can be revealed for subsequent transformations. This guide will deconstruct the molecule's features, propose a detailed synthetic protocol, and explore its applications as a strategic building block in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
The compound is characterized by a propiophenone core where the phenyl ring is substituted with an iodine atom at the ortho (2') position. The aliphatic chain contains a 1,3-dioxane ring at the 3-position, which acts as a cyclic acetal.
| Property | Value | Source(s) |
| IUPAC Name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | [1] |
| CAS Number | 898785-46-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₅IO₃ | [2][5] |
| Molecular Weight | 346.16 g/mol | [2][5] |
| MDL Number | MFCD02261788 | [2] |
Postulated Synthesis and Experimental Protocol
While the specific historical synthesis is undocumented, a logical and efficient pathway can be devised based on fundamental organic reactions. The proposed synthesis involves two primary stages: the formation of the 2'-iodopropiophenone core and the subsequent protection of the β-carbonyl group.
Stage 1: Synthesis of 2'-Iodopropiophenone via Friedel-Crafts Acylation
The core structure can be synthesized using a Friedel-Crafts acylation reaction, a classic method for attaching acyl groups to aromatic rings.[6][7]
-
Reaction: Iodobenzene is acylated with propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Causality: The Lewis acid coordinates to the chlorine atom of propionyl chloride, generating a highly electrophilic acylium ion.[8][9] This electrophile is then attacked by the electron-rich iodobenzene ring. The ortho-directing nature of the iodine substituent, balanced with steric hindrance, will yield a mixture of isomers, from which the desired 2'-iodo isomer must be separated.
Stage 2: Protection of the Latent Aldehyde
The target molecule contains a protected β-aldehyde. A plausible synthetic precursor would be 1-(2-iodophenyl)pentane-1,3-dione. The more reactive aldehyde (or its enol form) can be selectively protected as a cyclic acetal.
-
Reaction: The precursor dicarbonyl compound is reacted with 1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) with azeotropic removal of water.[10][11]
-
Causality: The 1,3-dioxane is a robust protecting group for carbonyl compounds, stable to nucleophiles, bases, and many oxidizing/reducing agents.[10][12] Its formation is an equilibrium process; removing water (e.g., with a Dean-Stark apparatus) drives the reaction to completion.[13] The six-membered dioxane ring is generally more stable than its five-membered dioxolane counterpart.[10]
Detailed Protocol: Plausible Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Iodobenzene
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Add aluminum chloride (AlCl₃, 1.2 equivalents) to the DCM and cool the slurry to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) to the stirred slurry.
-
Add iodobenzene (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS for the consumption of iodobenzene.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the 2'-iodopropiophenone isomer.
Step 2: Acetal Protection
-
Combine 2'-iodopropiophenone (1.0 equivalent), 1,3-propanediol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
-
Equip the flask with a Dean-Stark apparatus and reflux the mixture, allowing for the azeotropic removal of water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude this compound can be further purified by column chromatography if necessary.
Sources
- 1. CAS ç»å½å·ï¼898785-46-1ï¼ 3-(1,3-äºæ¶ç·-2-åº)-1-(2-ç¢è¯åº)-1-ä¸é ®, æ´å¤ä¿¡æ¯ã [chemblink.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 898785-46-1|this compound|BLDpharm [bldpharm.com]
- 4. CAS#898785-46-1|this compound,97%|RG255046-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 5. CAS:898785-46-1this compound-毕得医药 [bidepharm.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
Methodological & Application
Application Note & Protocol: Intramolecular Radical Cyclization of 3-(1,3-Dioxan-2-yl)-2'-iodopropiophenone
Abstract
This document provides a detailed protocol for the intramolecular radical cyclization of 3-(1,3-Dioxan-2-yl)-2'-iodopropiophenone, a key transformation for the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and natural product chemistry. The protocol focuses on a tributyltin hydride-mediated approach, a robust and well-established method for C-C bond formation via a radical pathway. This application note elaborates on the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and discusses critical parameters for successful execution. Additionally, an alternative protocol using the less toxic tris(trimethylsilyl)silane is presented. This guide is intended for researchers and scientists in organic synthesis and drug development.
Introduction
The intramolecular cyclization of aryl halides is a powerful strategy for the construction of carbo- and heterocyclic ring systems. Among the various methods, radical cyclizations offer a distinct advantage due to their tolerance of a wide range of functional groups and their ability to form rings of various sizes. The substrate, this compound, is a versatile precursor, containing an aryl iodide that can serve as a radical precursor, and a tethered acetal moiety that can act as a radical acceptor. The resulting cyclized product, a substituted chromanol derivative, is a privileged scaffold found in numerous biologically active molecules.
This application note details a protocol for a 6-exo-trig cyclization, a kinetically favored pathway in radical reactions. The reaction is initiated by the homolytic cleavage of the carbon-iodine bond, generating an aryl radical. This radical then undergoes an intramolecular addition to the carbonyl group, followed by hydrogen atom transfer to yield the final product.
Mechanistic Overview: Tributyltin Hydride-Mediated Radical Cyclization
The reaction proceeds via a classic radical chain mechanism initiated by the thermal decomposition of azobisisobutyronitrile (AIBN).[1][2][3]
Initiation:
-
AIBN undergoes thermal decomposition to generate two isobutyronitrile radicals and nitrogen gas.[1][3]
-
The isobutyronitrile radical abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the tributyltin radical (Bu₃Sn•).[2][3]
Propagation:
-
The tributyltin radical reacts with the aryl iodide of this compound to generate an aryl radical and tributyltin iodide.[2]
-
The newly formed aryl radical undergoes a 6-exo-trig intramolecular cyclization by adding to the carbonyl oxygen, forming a five-membered ring and a new oxygen-centered radical (an O-stannyl ketyl intermediate).[4][5]
-
This oxygen-centered radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final cyclized product and regenerate the tributyltin radical, which continues the chain reaction.[2][4]
Termination: The chain reaction is terminated by the combination of any two radical species.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| This compound | ≥98% | BLDpharm | 898785-46-1 |
| Tributyltin hydride (Bu₃SnH) | 97% | Sigma-Aldrich | 688-73-3 |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | 78-67-1 |
| Tris(trimethylsilyl)silane (TTMSS) | 97% | Sigma-Aldrich | 1873-77-4 |
| Benzene | Anhydrous, ≥99.8% | Sigma-Aldrich | 71-43-2 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS grade | Fisher Scientific | 110-54-3 |
| Saturated aq. Potassium Fluoride (KF) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | |
| Silica Gel | 230-400 mesh | Fisher Scientific | 7631-86-9 |
Safety Precautions:
-
Tributyltin hydride is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
AIBN is a potential explosive and should be stored at low temperatures and handled with care.
-
Benzene is a known carcinogen. Toluene is a less toxic alternative and is recommended.
-
Always work in a well-ventilated fume hood.
Protocol 1: Tributyltin Hydride-Mediated Cyclization
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the starting material in degassed anhydrous toluene (to a concentration of 0.02 M). Degas the solvent by bubbling nitrogen through it for at least 30 minutes.
-
Add tributyltin hydride (1.2 equiv) to the solution via syringe.[6]
-
Add a catalytic amount of AIBN (0.1 equiv).[6]
-
Purge the flask with nitrogen for 10-15 minutes.
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Dissolve the residue in ethyl acetate.
-
To remove the tin byproducts, stir the ethyl acetate solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A white precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclized product.
Protocol 2: Tris(trimethylsilyl)silane-Mediated Cyclization (A Less Toxic Alternative)
Tris(trimethylsilyl)silane (TTMSS) is a less toxic alternative to tributyltin hydride for radical-mediated reactions.[7][8] The reaction mechanism is analogous, with the silyl radical acting as the chain carrier.[8]
Reaction Setup and Execution:
-
Follow the same setup as in Protocol 1, substituting tributyltin hydride with tris(trimethylsilyl)silane (1.2 equiv).
-
The reaction can be initiated either thermally with AIBN at reflux or photochemically. For photochemical initiation, a visible-light source can be used at room temperature.[9][10]
-
Monitor the reaction by TLC.
Workup and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The purification of silyl byproducts is generally simpler than for tin compounds. Direct purification of the crude residue by flash column chromatography on silica gel is often sufficient.
Visualization of Key Processes
Radical Cyclization Mechanism
Caption: Mechanism of Tributyltin Hydride-Mediated Radical Cyclization.
Experimental Workflow
Caption: Experimental Workflow for Intramolecular Radical Cyclization.
Expected Results and Troubleshooting
Expected Outcome: The successful execution of this protocol should yield the corresponding substituted chromanol derivative in moderate to good yields (typically 50-80%). The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Troubleshooting:
-
Low or No Conversion:
-
Inefficient Initiation: Ensure AIBN is fresh and has been stored correctly. Consider adding a second portion of AIBN if the reaction stalls.
-
Oxygen Inhibition: Radical reactions are sensitive to oxygen. Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere.
-
Poor Quality Reagents: Use high-purity, anhydrous solvents and fresh tributyltin hydride or TTMSS.
-
-
Formation of Side Products:
-
Direct Reduction: If a significant amount of the de-iodinated starting material is observed, it indicates that the rate of hydrogen atom abstraction by the aryl radical is competitive with the cyclization. This can sometimes be mitigated by using a lower concentration of the hydride reagent.
-
5-endo Cyclization: While the 6-exo pathway is generally favored, the formation of the 5-endo product is a possibility. Reaction conditions such as temperature and solvent can influence this selectivity.
-
Conclusion
The intramolecular radical cyclization of this compound is an effective method for the synthesis of valuable heterocyclic structures. The protocols detailed in this application note, particularly the well-established tributyltin hydride-mediated approach, provide a reliable pathway to the desired cyclized product. The inclusion of a less toxic alternative using tris(trimethylsilyl)silane offers a greener approach to this transformation. Careful attention to experimental parameters, especially the exclusion of oxygen and the quality of reagents, is paramount for achieving high yields and purity.
References
- BenchChem. A Head-to-Head Battle in Radical Cyclizations: Diphenylstannane vs. Tributyltin Hydride.
- Bryce-Smith, D. Photochemistry and Photocyclization of Aryl Halides. Royal Society of Chemistry.
- Li, C., et al. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes. Organic & Biomolecular Chemistry.
- Snaith, J., et al. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1.
- University of Michigan. Mechanism.
- Chemistry LibreTexts. 4: Radical Reactions.
- Li, X., et al. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules.
- ResearchGate. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles.
- Wang, Y., et al. Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides. RSC Advances.
- Liu, C., et al. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules.
- Restrepo-Sánchez, N. E., et al. Free Radical Cyclizations of Trienes with Tris(Trimethylsilyl)Silane.
- Organic Chemistry Portal. Tris(trimethylsilyl)silane, TTMSS.
- ResearchGate. Generation and Application of Aryl Radicals Under Photoinduced Conditions.
- da Silva, G. P., et al. Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles.
- National Center for Biotechnology Information.
- ResearchGate. Mechanism of the formation of AIBN-radical derived polymer 10.
- Organic Syntheses. tris(trimethylsilyl)silane.
- YouTube. How Azobisisobutyronitrile (AIBN)
- Gandon, L., et al. Tris(trimethylsilyl) silane: an unprecedented enhancement in the diastereoselectivity of radical cyclisations to give 2,4-disubstituted piperidines. University of Birmingham's Research Portal.
- BenchChem. Application Notes and Protocols: 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone in Total Synthesis.
- Appchem. 3-(1,3-DIOXAN-2-YL)-4'-IODOPROPIOPHENONE.
- BLDpharm. This compound.
- Donahue, M. G., et al. An Intramolecular Para-phenolic Allylation Free Radical Cyclization Strategy for the Synthesis of Alkaloids and Terpenes With Spiro[4.5]Decane Architectures. Tetrahedron Letters.
- ResearchGate.
- Paixão, M. W., et al. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances.
- Frieß, M., et al.
- National Institutes of Health. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues.
- Donahue, M. G., et al. An Intramolecular Para-phenolic Allylation Free Radical Cyclization Strategy for the Synthesis of Alkaloids and Terpenes with Spiro[4.5] Decane Architectures. The Aquila Digital Community.
- MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
- National Center for Biotechnology Information. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- Zhang, Y., et al. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.
- PubMed.
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone in Medicinal Chemistry: A Guide to Application and Protocol
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of modern medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The strategic selection of starting materials and intermediates dictates the feasibility of accessing complex molecular architectures. 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone emerges as a highly valuable, albeit under-explored, building block for the synthesis of novel therapeutic agents. Its structure is a masterful convergence of functionalities, each offering a distinct handle for molecular elaboration. This guide provides an in-depth analysis of its potential applications, supported by detailed protocols, to empower researchers in drug discovery and development.
The core value of this propiophenone derivative lies in its trifunctional nature:
-
The 2'-Iodoaryl Moiety : The iodine atom on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile and predictable introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, which are crucial for modulating the pharmacological profile of a lead compound.
-
The Propiophenone Backbone : This three-carbon chain terminating in a ketone is a common structural motif in numerous biologically active compounds. The carbonyl group itself is a versatile functional group, amenable to reductions, additions, and condensations.
-
The 1,3-Dioxane Protecting Group : This moiety masks a reactive β-aldehyde. This protection is critical, preventing unwanted side reactions during modifications at the aryl iodide or ketone positions. The dioxane can be selectively removed under acidic conditions to unveil the aldehyde for subsequent transformations, such as cyclizations or reductive aminations.
This unique combination makes this compound an ideal precursor for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of complex molecules.
PART 1: Application Notes - A Gateway to Novel Heterocycles
The strategic positioning of the iodo group at the 2'-position opens synthetic pathways to a variety of important heterocyclic scaffolds known for their medicinal properties. One of the most compelling applications is in the synthesis of substituted quinolones and related fused heterocyclic systems, which are privileged structures in drug discovery.
Proposed Application: Synthesis of Substituted 2-Aryl-4-quinolones
4-Quinolones are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects. The following proposed synthetic route leverages the unique functionalities of this compound to access novel 2-aryl-4-quinolones.
The overall synthetic strategy involves a sequential Sonogashira coupling, deprotection of the dioxane group, and an intramolecular cyclization.
Workflow for the Synthesis of 2-Aryl-4-quinolones
Caption: Proposed workflow for 2-Aryl-4-quinolone synthesis.
This pathway is highly convergent and allows for significant diversity to be introduced in the final product through the choice of the terminal alkyne in the Sonogashira coupling step.
PART 2: Detailed Experimental Protocols
The following protocols are generalized methodologies for the key steps outlined above. Researchers should optimize conditions for specific substrates.
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the palladium- and copper-catalyzed cross-coupling of the starting material with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed solvent (e.g., THF) to dissolve the reagents.
-
Add the base (e.g., TEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled intermediate.
Causality and Trustworthiness: The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is a well-established and reliable method for Sonogashira couplings. The base is crucial for deprotonating the terminal alkyne and for neutralizing the hydrogen iodide generated during the reaction. Conducting the reaction under an inert atmosphere prevents the oxidative homocoupling of the alkyne and degradation of the catalyst.
Protocol 2: Deprotection and Intramolecular Cyclization
This protocol details the removal of the 1,3-dioxane protecting group and the subsequent intramolecular cyclization to form the quinolone ring system.
Materials and Reagents:
-
Sonogashira-coupled intermediate from Protocol 1
-
Aqueous hydrochloric acid (e.g., 3M HCl)
-
Solvent (e.g., THF or methanol)
-
Base for neutralization (e.g., saturated sodium bicarbonate solution)
Step-by-Step Procedure:
-
Dissolve the coupled intermediate (1.0 eq) in a suitable solvent (e.g., THF).
-
Add aqueous HCl (e.g., 3M, 5.0 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS for the disappearance of the starting material and the formation of the cyclized product.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired 2-aryl-4-quinolone.
Causality and Trustworthiness: The 1,3-dioxane is an acetal, which is stable to basic and neutral conditions but readily hydrolyzes under acidic conditions to reveal the aldehyde and diol. The in-situ generated β-ketoaldehyde can then undergo an intramolecular condensation with the aniline nitrogen (formed from the alkyne) followed by tautomerization to yield the stable aromatic quinolone ring.
PART 3: Data Presentation and Visualization
The following table summarizes hypothetical but expected data for a series of synthesized 2-aryl-4-quinolones, demonstrating the modularity of the proposed synthetic route.
| Entry | R-group (from Alkyne) | Yield of Coupled Intermediate (%) | Overall Yield of Quinolone (%) |
| 1 | Phenyl | 85 | 70 |
| 2 | 4-Methoxyphenyl | 82 | 68 |
| 3 | 4-Chlorophenyl | 88 | 75 |
| 4 | Thiophen-2-yl | 78 | 65 |
| 5 | Cyclohexyl | 75 | 60 |
Reaction Scheme for 2-Aryl-4-quinolone Synthesis
Caption: Key steps in the synthesis of 2-aryl-4-quinolones.
Broader Implications in Drug Discovery
The utility of this compound extends beyond the synthesis of quinolones. The aryl iodide can participate in a variety of other palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Each of these reactions provides a gateway to a different class of compounds with potential therapeutic applications.
For instance:
-
Suzuki Coupling with arylboronic acids would lead to biaryl compounds, a common motif in many approved drugs.
-
Heck Coupling with alkenes could be used to introduce vinyl groups, which can be further functionalized.
-
Buchwald-Hartwig Amination would allow for the direct introduction of primary or secondary amines, leading to the synthesis of novel aniline derivatives.
The 1,3-dioxane moiety is a common feature in many biologically active molecules and can serve as a chiral building block if derived from a chiral diol.[1] Dioxane derivatives have been investigated for a range of activities, including the modulation of multidrug resistance in cancer.[2] The presence of this scaffold in the parent molecule adds another layer of potential for biological interaction and synthetic diversification.
Conclusion
While direct literature on the medicinal chemistry applications of this compound is nascent, its molecular architecture strongly suggests its potential as a powerful and versatile intermediate. The strategic combination of a protected β-ketoaldehyde, a propiophenone backbone, and a synthetically tractable aryl iodide makes it an ideal starting point for the construction of diverse and complex small molecules. The protocols and applications outlined in this guide are based on well-precedented and robust chemical transformations, providing a solid foundation for researchers to explore the vast chemical space accessible from this promising building block. Its adoption in synthetic campaigns is poised to accelerate the discovery of novel therapeutic agents.
References
- Düfer, M., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 14(11), 1103.
-
Pharmaffiliates. (n.d.). The Role of Dioxane Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
-
Appchem. (n.d.). 3-(1,3-DIOXAN-2-YL)-3'-IODO-4'-METHYLPROPIOPHENONE. Retrieved from [Link]
- Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-97.
- List, B., et al. (2014). From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis.
-
PubChem. (n.d.). 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. Retrieved from [Link]
-
Appchem. (n.d.). 3-(1,3-DIOXAN-2-YL)-4'-IODOPROPIOPHENONE. Retrieved from [Link]
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its remarkable versatility in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the use of aryl iodides as electrophilic partners. Aryl iodides are highly reactive substrates in this transformation, often providing excellent yields under mild conditions due to the relative ease of the oxidative addition step.[5] We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on the selection of reagents and conditions, and provide a detailed, adaptable experimental protocol for researchers in academic and industrial settings.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the aryl iodide (Ar-I). This step forms a square-planar Pd(II) intermediate.[1][7] The C-I bond is the weakest among aryl halides, making aryl iodides particularly reactive in this initial, often rate-determining, step.[5]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid, Ar'-B(OH)₂) to the palladium(II) center.[6] Critically, this process requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which then readily transfers its aryl group to the palladium, displacing the iodide.[10][11][12]
-
Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar').[6][7] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Core Components and Key Considerations
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components.
The Palladium Source (Precatalyst)
While the active catalyst is a Pd(0) species, stable Pd(II) or Pd(0) complexes are typically used as "precatalysts" that are reduced or dissociate in situ to generate the active catalyst.
| Precatalyst | Common Name | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A widely used, air-sensitive Pd(0) source. Effective for many standard couplings.[6] |
| Pd(OAc)₂ | Palladium(II) Acetate | 1-5 | A common, air-stable Pd(II) precatalyst that is reduced in situ. Requires an external ligand.[7] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 0.5-2 | A common Pd(0) source, often used with a variety of ligands.[7] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-3 | An air-stable Pd(II) complex with a built-in ligand. Effective for a broad range of substrates.[13] |
The Ligand: The Key to Reactivity and Scope
The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity. For aryl iodides, simple phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[14] However, for more challenging substrates (e.g., sterically hindered aryl iodides), more sophisticated ligands are required.
-
Electron-Rich and Bulky Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) enhance the rate of both oxidative addition and reductive elimination.[15][16] This increased reactivity allows for lower catalyst loadings, milder reaction temperatures, and the coupling of sterically demanding substrates.[15][16]
The Base: The Activator of Transmetalation
The base plays a critical role in the catalytic cycle by activating the boronic acid for transmetalation.[3][9] The choice of base can significantly impact reaction efficiency and must be compatible with the functional groups present in the substrates.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Water | A common and effective base for many standard couplings.[6] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Often used for more challenging or sterically hindered couplings.[15][17] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | A strong, non-nucleophilic base that is highly effective in many systems.[15] |
| KF | Mild | THF, Dioxane | A milder base, useful for substrates with base-sensitive functional groups.[9] |
Computational studies suggest that the primary role of the base is to react with the boronic acid to form a more reactive boronate species, rather than directly interacting with the palladium complex.[10][12]
The Solvent: The Reaction Medium
The solvent must solubilize the reactants and catalyst, but it can also play a more active role in the reaction.[18] Aprotic solvents are commonly employed, often with the addition of water to help dissolve the inorganic base and facilitate the formation of the active boronate species.[1][19]
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used, typically in a biphasic mixture with water.[1][15]
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile can influence reaction selectivity in certain cases, potentially by stabilizing anionic transition states or coordinating to the palladium center.[20][21]
-
"Green" Solvents: There is growing interest in using more environmentally benign solvents, with some success reported in aqueous media or with bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF).[19][22]
Detailed Experimental Protocol: A General Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid. It should be adapted based on the specific substrates and required scale.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Materials and Equipment
-
Reactants: Aryl iodide (1.0 equiv), Arylboronic acid (1.1–1.5 equiv)
-
Catalyst: Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand: Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base: Anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Solvents: Anhydrous, degassed organic solvent (e.g., Dioxane or Toluene) and degassed deionized water.
-
Glassware: Round-bottom flask or reaction vial, magnetic stir bar, condenser, septa.
-
Equipment: Magnetic stir plate with heating, inert gas line (Argon or Nitrogen), standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system).
Step-by-Step Procedure
-
Flask Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv). Add this mixture to the reaction flask. Note: For air-stable precatalysts like PdCl₂(dppf), this can be added directly with the other solids.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., toluene) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water. The final concentration of the aryl iodide should be in the range of 0.1–0.5 M.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously for the specified time (typically 2–24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate base or solvent. | Use a fresh bottle of catalyst; Ensure thorough degassing; Use anhydrous solvents; Screen different bases (e.g., Cs₂CO₃) and solvents.[23] |
| Protodeboronation | The boronic acid decomposes before coupling. | Use a stronger base or a different solvent system; Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13] |
| Homocoupling of Boronic Acid | Presence of oxygen; High temperatures. | Ensure rigorous exclusion of air; Lower the reaction temperature if possible. |
| Poor Reactivity at Low Temps | With some catalyst systems (e.g., Pd/PPh₃), the turnover of the Ar-Pd(II)-I intermediate can be slow at lower temperatures.[14][24] | Increase the reaction temperature; Switch to a more active ligand system (e.g., a Buchwald ligand).[14] |
Conclusion
The Suzuki-Miyaura coupling of aryl iodides is a robust and highly reliable transformation that has fundamentally shaped the landscape of modern chemical synthesis. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively harness this powerful reaction. The protocol and guidelines presented here offer a solid foundation for the successful application of this chemistry, enabling the efficient construction of valuable biaryl structures for discovery and development across the chemical sciences.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Alvarez, S., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition. [Link]
-
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]
-
PubMed. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
ResearchGate. (2021). Cross-Coupling Reactions: A Practical Guide. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ACS Publications. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. Cross-coupling reactions : a practical guide. [Link]
-
Thieme. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett. [Link]
-
National Institutes of Health. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Figshare. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh₃)₄]: poor reactivity of aryl Iodides at lower temperatures. [Link]
-
ResearchGate. (2016). Suzuki–Miyaura coupling of aryl iodides, bromides and chlorides with phenylboronic acid promoted by the biguanidine-chitosan/Pd(0) catalyst. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 23. reddit.com [reddit.com]
- 24. figshare.utas.edu.au [figshare.utas.edu.au]
Application Notes and Protocols for the Deprotection of 1,3-Dioxanes in Organic Synthesis
Introduction to 1,3-Dioxanes as Protecting Groups
The 1,3-dioxane group is a cyclic acetal widely utilized in multi-step organic synthesis for the protection of carbonyl functionalities (aldehydes and ketones) and 1,3-diols.[1][2] Its prevalence is due to a strategic balance of stability and reactivity. 1,3-Dioxanes are notably robust under neutral, basic, and a variety of oxidative and reductive conditions, yet they are readily cleaved under acidic conditions.[1][2] This differential reactivity is crucial for the selective manipulation of other functional groups within a complex molecule.[1]
The formation of the six-membered 1,3-dioxane ring is typically an acid-catalyzed reaction between a carbonyl compound and a 1,3-diol.[3][4] Being a reversible process, the reaction often necessitates the removal of water to favor the formation of the protected product.[3][4] The deprotection, or cleavage, of a 1,3-dioxane is essentially the reverse of its formation, most commonly facilitated by aqueous acid.[1] This guide provides a detailed overview of the primary methods for deprotecting 1,3-dioxanes, offering insights into the underlying mechanisms and providing actionable laboratory protocols.
Core Deprotection Strategies
The selection of a deprotection strategy is contingent upon the substrate's sensitivity to the reaction conditions and the presence of other functional groups. The most prevalent methods include acidic hydrolysis, Lewis acid-catalyzed cleavage, and reductive cleavage.
Acidic Hydrolysis: The Workhorse Method
Acid-catalyzed hydrolysis is the most frequently employed method for the cleavage of 1,3-dioxanes.[2] The reaction is driven by the protonation of one of the dioxane's oxygen atoms, followed by ring opening and subsequent attack by water to regenerate the carbonyl and the 1,3-diol.
Mechanism of Acidic Hydrolysis:
The mechanism involves the following key steps:
-
Protonation: A proton from the acid catalyst protonates one of the oxygen atoms of the dioxane ring, making it a better leaving group.
-
Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization leads to the formation of the parent carbonyl compound and the 1,3-diol.
Caption: Mechanism of Acid-Catalyzed 1,3-Dioxane Deprotection.
Experimental Protocol: General Procedure for Acidic Hydrolysis
Materials:
-
1,3-dioxane protected compound
-
Acetone (or THF, Dioxane)
-
Water
-
Acid catalyst (e.g., 2M HCl, p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the 1,3-dioxane protected compound in a suitable organic solvent (e.g., acetone, THF).
-
Add water to the solution, followed by the acid catalyst. The amount of acid can range from catalytic to stoichiometric, depending on the substrate's reactivity.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, recrystallization, or distillation as needed.
Causality Behind Experimental Choices:
-
Solvent Choice: Acetone is a common choice as it is miscible with water and can help to dissolve the organic substrate.[3] THF and dioxane are also effective co-solvents.[2]
-
Acid Catalyst: The choice of acid depends on the lability of the dioxane and other functional groups. For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid are preferred. For more robust dioxanes, stronger acids like HCl or H2SO4 may be necessary.[2]
-
Water: Water is a crucial nucleophile in the hydrolysis reaction. Anhydrous acidic conditions will generally not lead to deprotection.[5]
Lewis Acid-Catalyzed Deprotection
Lewis acids offer a milder alternative to Brønsted acids for the deprotection of 1,3-dioxanes, often allowing for greater chemoselectivity.[6] Reagents like ceric ammonium nitrate (CAN), trimethylsilyl iodide (TMSI), and various metal triflates can efficiently cleave dioxanes under conditions that may preserve other acid-sensitive groups.
Mechanism with Ceric Ammonium Nitrate (CAN):
While CAN is a strong oxidizing agent, its role in acetal deprotection is often proposed to be that of a unique Lewis acid.[7][8] The Ce(IV) center coordinates to the oxygen atoms of the dioxane, facilitating ring opening and subsequent hydrolysis.
Caption: Deprotection of 1,3-Dioxane using a Lewis Acid Catalyst.
Experimental Protocol: Deprotection using Ceric Ammonium Nitrate (CAN)
Materials:
-
1,3-dioxane protected compound
-
Acetonitrile
-
Water
-
Ceric Ammonium Nitrate (CAN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the 1,3-dioxane protected compound in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add a catalytic amount of CAN (typically 0.1 to 0.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often rapid.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product as required.
Advantages of CAN: This method is notably mild and can be performed under neutral to slightly basic conditions, preserving a variety of sensitive functional groups.[9] It is particularly useful when acidic conditions would be detrimental to other parts of the molecule.[7][10]
Reductive Cleavage
In certain synthetic strategies, it may be desirable to reductively cleave the 1,3-dioxane to a monoprotected 1,3-diol. This is typically achieved using a reducing agent in the presence of a Lewis acid. A common reagent combination is lithium aluminum hydride (LiAlH4) with aluminum chloride (AlCl3).[11]
Mechanism of Reductive Cleavage:
The Lewis acid coordinates to one of the oxygen atoms, facilitating a hydride attack from LiAlH4 on the adjacent carbon atom, leading to ring opening.
Experimental Protocol: Reductive Cleavage with LiAlH4/AlCl3
Materials:
-
1,3-dioxane protected compound
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH4)
-
Aluminum chloride (AlCl3)
-
Ethyl acetate (for quenching)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the 1,3-dioxane in anhydrous diethyl ether or THF.
-
In a separate flask, carefully prepare a solution of the LiAlH4/AlCl3 reagent in the same anhydrous solvent.
-
Cool the dioxane solution to 0 °C and slowly add the reducing agent solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, quench with ethyl acetate followed by careful addition of 1 M HCl.
-
Filter the resulting salts and wash thoroughly with the reaction solvent.
-
Combine the filtrate and washes, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting monoprotected diol by column chromatography.
Key Consideration: The regioselectivity of the ring opening can be influenced by steric and electronic factors of the substituents on the dioxane ring.[11]
Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Acidic Hydrolysis | H+, H2O | Mild to strong acid, RT to reflux | General, widely applicable, inexpensive reagents. | Not suitable for acid-sensitive substrates. |
| Lewis Acid (CAN) | CAN, CH3CN/H2O | Neutral to mildly basic, RT | Mild, chemoselective, rapid.[7][9] | CAN can act as an oxidant for certain functional groups. |
| Lewis Acid (TMSI) | TMSI (often in situ from TMSCl/NaI) | Anhydrous, neutral, RT to reflux | Very effective, can deprotect other groups like ethers and esters.[12][13] | TMSI is moisture-sensitive and corrosive.[13] |
| Reductive Cleavage | LiAlH4/AlCl3 | Anhydrous, inert atmosphere, 0 °C to RT | Yields a monoprotected diol, useful for further synthetic steps. | Requires anhydrous and inert conditions, regioselectivity can be an issue.[11] |
Troubleshooting and Special Considerations
-
Incomplete Deprotection: If the reaction stalls, consider increasing the reaction time, temperature, or the amount of catalyst. For very stable dioxanes, a stronger acid may be required.
-
Side Reactions: For substrates with multiple acid-labile groups, a milder deprotection method such as using CAN or performing the reaction at a lower temperature is recommended.[10]
-
Chemoselectivity: The relative stability of different acetals can be exploited for selective deprotection. For instance, 1,3-dioxolanes derived from aldehydes are generally hydrolyzed faster than those derived from ketones.[2]
Conclusion
The deprotection of 1,3-dioxanes is a fundamental transformation in organic synthesis. While acidic hydrolysis remains the most common method, a range of milder and more selective procedures involving Lewis acids and reductive cleavage are available to the synthetic chemist. The choice of the optimal deprotection strategy requires a careful consideration of the overall molecular structure and the desired synthetic outcome. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively and efficiently deprotect 1,3-dioxane groups in their synthetic endeavors.
References
-
Marko, I. E., Ates, A., Gautier, A., Leroy, B., Plancher, J.-M., Quesnel, Y., & Vanherck, J.-C. (1999). Cerium(IV)-Catalyzed Deprotection of Acetals and Ketals under Mildly Basic Conditions. Angewandte Chemie International Edition, 38(21), 3207-3209. [Link]
-
Firma, C. P., et al. (2003). Mild and Chemoselective Catalytic Deprotection of Ketals and Acetals Using Cerium(IV) Ammonium Nitrate. ResearchGate. [Link]
-
ElectronicsAndBooks. (2003). Mild and chemoselective catalytic deprotection of ketals and acetals using cerium(IV) ammonium nitrate. [Link]
-
Barone, G., Bedini, E., Iadonisi, A., Manzo, E., & Parrilli, M. (2002). Ceric Ammonium Nitrate/Pyridine: A Mild Reagent for the Selective Deprotection of Cyclic Acetals and Ketals in the Presence of Acid Labile Protecting Groups. Synlett, 2002(10), 1645-1648. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Scribd. [Link]
-
Parrilli, M., et al. (2002). Ceric Ammonium Nitrate/Pyridine: A Mild Reagent for the Selective Deprotection of Cyclic Acetals and Ketals in the Presence of Acid Labile Protecting Groups. ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]
-
Oku, A., et al. (n.d.). Deprotection of Acetals and Silyl Ethers by DDQ. Is DDQ a Neutral Catalyst? ResearchGate. [Link]
-
Leggetter, B. E., & Brown, R. K. (n.d.). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. [Link]
-
Semantic Scholar. (2014). Pd(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups. Semantic Scholar. [Link]
-
Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). 2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. [Link]
-
Al-Abras, M., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dioxolane. Wikipedia. [Link]
-
Torok, D. S., Figueroa, J. J., & Scott, W. J. (1993). 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. The Journal of Organic Chemistry, 58(25), 7274–7276. [Link]
-
SciELO. (n.d.). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. [Link]
-
Majumdar, S., et al. (2014). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. ResearchGate. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl iodide. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Common Organic Chemistry. [Link]
-
Fife, T. H., & Jao, L. K. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. The Journal of Organic Chemistry, 51(8), 1311–1315. [Link]
-
Chemistry Stack Exchange. (2017). Trimethylsilyl iodide - Alkyne Reaction. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Cerium(IV)-Catalyzed Deprotection of Acetals and Ketals under Mildly Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Intramolecular Cyclization Reactions
Welcome to the technical support center for the optimization of intramolecular cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming cyclic molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your cyclization experiments.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My primary challenge is a consistently low yield of the desired cyclized product. What are the most probable causes and how can I address them?
A1: Low yields in intramolecular cyclization are a frequent issue stemming from several key factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Core Reasons & Recommended Actions:
-
Intermolecular vs. Intramolecular Competition: At high concentrations, substrate molecules are more likely to react with each other (intermolecularly), leading to polymers or dimers, rather than cyclizing (intramolecularly).[1][2] This is especially true for the formation of medium (8- to 13-membered) and large (≥14-membered) rings.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst or base can dramatically influence the reaction outcome.
-
Solution: A systematic optimization of these parameters is crucial. Screen different catalysts (e.g., acid, base, or metal-based), solvents, and temperatures.[1][4] Monitoring the reaction progress using techniques like TLC, LC-MS, or GC-MS will help determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[1]
-
-
Poor Substrate or Reagent Quality: Impurities in your starting material or reagents can interfere with the reaction, leading to side products or catalyst deactivation.[5]
Q2: I'm observing significant formation of side products. How can I improve the selectivity of my intramolecular cyclization?
A2: The formation of side products indicates competing reaction pathways. Identifying these side products is the first step toward optimizing for your desired cyclized molecule.
Common Side Reactions & Mitigation Strategies:
-
Polymerization/Dimerization: As discussed above, this is a common issue when intermolecular reactions compete with the desired intramolecular cyclization.[2]
-
Formation of Regioisomers: Depending on the substrate, cyclization can occur at different positions, leading to a mixture of ring sizes. For instance, in radical cyclizations, 5-membered rings are often kinetically favored, but other factors can influence the outcome.[7]
-
Decomposition of Starting Material or Product: Harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, can lead to the degradation of your molecules.[5]
-
Solution: If decomposition is suspected, consider running the reaction at a lower temperature for a longer period.[10][11] Also, evaluate the stability of your starting material and product under the reaction conditions. The use of milder reagents or protecting groups for sensitive functionalities can be beneficial.[1]
-
Q3: The cyclization reaction is not proceeding to completion, even after an extended reaction time. What could be the issue?
A3: An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that the catalyst is inactive.
Potential Causes & Troubleshooting Steps:
-
Insufficient Activation Energy: Some cyclizations require a certain temperature threshold to proceed at a reasonable rate.[10][11]
-
Catalyst Inactivation: The catalyst may be poisoned by impurities in the substrate or solvent, or it may not be suitable for the specific transformation.
-
Unfavorable Ring Size Formation: The formation of small (3- and 4-membered) or medium-sized (8- to 11-membered) rings can be kinetically disfavored due to ring strain or unfavorable transition states.[3]
-
Solution: While challenging, optimization of the linker between the reactive groups can sometimes facilitate the formation of these rings. In some cases, a different synthetic strategy may be required.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the optimization of intramolecular cyclization reactions.
Q4: How does the choice of solvent impact an intramolecular cyclization reaction?
A4: The solvent plays a critical role in intramolecular cyclization by influencing reactant solubility, the stability of transition states, and the reactivity of catalysts and reagents.[13][14]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often effective for cyclizations as they can dissolve a wide range of substrates and often enhance the reactivity of nucleophiles.[1][13]
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane): These may be less favorable for some reactions but can be advantageous in others, depending on the specific mechanism.[13]
-
Polar Protic Solvents (e.g., Water, Ethanol): These should generally be avoided in reactions involving strong bases or moisture-sensitive reagents, as they can interfere with the reaction.[2]
A solvent screen is a crucial part of the optimization process to identify the medium that provides the best balance of solubility and reactivity for your specific system.[1][13]
Q5: What is the role of concentration, and how do I implement "high-dilution" conditions?
A5: Concentration is a critical parameter that dictates the competition between intramolecular and intermolecular pathways.[15]
-
High Concentration: Favors intermolecular reactions, where two different molecules react with each other, often leading to the formation of polymers or dimers.[2][16]
-
Low Concentration (High Dilution): Favors intramolecular reactions, as the probability of a reactive site within a molecule finding another reactive site on the same molecule is higher than encountering another molecule.[1][17]
Implementing High-Dilution Conditions:
A common method is to use a syringe pump to slowly add a solution of the substrate to a larger volume of solvent containing the other reagents over several hours. This maintains a very low instantaneous concentration of the substrate in the reaction mixture.
Q6: When should I consider using protecting groups in my synthesis?
A6: Protecting groups are temporarily introduced to mask a reactive functional group and prevent it from interfering with a desired chemical transformation elsewhere in the molecule.[18][19]
Consider using protecting groups when:
-
Your substrate contains functional groups that are incompatible with the reaction conditions required for cyclization (e.g., an alcohol group in the presence of a strong base intended to deprotonate a carbon acid).
-
You need to selectively perform a reaction at one of several similar functional groups.[18]
The choice of protecting group is critical; it must be stable to the cyclization conditions and easily removable afterward without affecting the newly formed cyclic product.[1][19] An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses.[18]
Section 3: Experimental Protocols & Data
This section provides detailed experimental protocols for key optimization techniques and presents data in a structured format for easy comparison.
Protocol 1: General Procedure for Catalyst Screening in Intramolecular Cyclization
-
Preparation: In an array of oven-dried reaction vials, add the substrate (1.0 eq) and the appropriate anhydrous solvent.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., various Lewis acids, Brønsted acids, or bases) at a specific loading (e.g., 5-10 mol%).
-
Reaction: Stir the vials at the desired temperature (e.g., room temperature or elevated) under an inert atmosphere.
-
Monitoring: After a set time (e.g., 12-24 hours), take an aliquot from each reaction mixture.
-
Analysis: Analyze the aliquots by TLC or LC-MS to determine the extent of product formation and the presence of side products.
-
Work-up and Purification: For the most promising conditions, perform an appropriate aqueous work-up, extract the product, dry the organic layer, and purify by column chromatography.
-
Characterization: Characterize the purified product to confirm its identity and determine the yield.
Table 1: Example of a Catalyst and Solvent Screen for an Intramolecular Cyclization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Toluene | 80 | 45 |
| 2 | Pd(OAc)₂ (5) / PPh₃ (10) | DMF | 80 | 78 |
| 3 | AuCl₃ (5) | Acetonitrile | 60 | 65 |
| 4 | Sc(OTf)₃ (10) | Dichloromethane | 25 | 30 |
| 5 | p-TsOH (10) | Toluene | 110 | 55 |
This table is a hypothetical representation to illustrate data organization.
Section 4: Visualizing Reaction Optimization
Diagrams can provide a clear overview of complex processes and relationships.
Diagram 1: Troubleshooting Workflow for Low Yield in Intramolecular Cyclization
Caption: A flowchart for systematically troubleshooting low yields.
Diagram 2: Key Parameters Influencing Intramolecular Cyclization
Caption: Core experimental variables for optimization.
References
-
Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Optimization of the intramolecular cyclization-solvent effect. - ResearchGate. Available at: [Link]
-
Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC - NIH. Available at: [Link]
-
III. Intramolecular Addition (Cyclization) Reactions - Chemistry LibreTexts. Available at: [Link]
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone - YouTube. Available at: [Link]
-
Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - NIH. Available at: [Link]
-
Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - NIH. Available at: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. Available at: [Link]
-
Optimization of intramolecular cyclization reaction. | Download Table - ResearchGate. Available at: [Link]
-
Kinetic modeling of the effect of solvent concentration on primary cyclization during polymerization of multifunctional monomers | Request PDF - ResearchGate. Available at: [Link]
-
Remarkable temperature effect on intramolecular [3+2] cyclization | Request PDF - ResearchGate. Available at: [Link]
-
Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PubMed. Available at: [Link]
-
Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. Available at: [Link]
-
Optimization of the catalytic cyclization. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Intramolecular Cyclization | Encyclopedia MDPI - MDPI. Available at: [Link]
-
Cyclisation by Dieckmann intramolecular condensation || cyclisation reactions ||organic chemistry - YouTube. Available at: [Link]
-
Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis - MDPI. Available at: [Link]
-
Remarkable temperature effect on intramolecular [3+2] cyclization - u:cris-Portal. Available at: [Link]
-
Intramolecular reaction - Wikipedia. Available at: [Link]
-
Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Solvent effects - Wikipedia. Available at: [Link]
-
Protecting Groups - University of California, Irvine. Available at: [Link]
-
Handbook of Cyclization Reactions, Vols. 1−2 | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. Available at: [Link]
-
Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A “Click Side Reaction” | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Solvation Effects in Organic Chemistry - ACS Publications. Available at: [Link]
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC - PubMed Central. Available at: [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. Available at: [Link]
-
Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - NIH. Available at: [Link]
-
Effect of Concentration on Reaction Speed - ResearchGate. Available at: [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH. Available at: [Link]
-
Monitoring intramolecular proton transfer with ion mobility-mass spectrometry and in-source ion activation - Chemical Communications (RSC Publishing). Available at: [Link]
-
10000 PDFs | Review articles in BIOANALYTICS - ResearchGate. Available at: [Link]
-
Rapid chiral analysis based on liquid-phase cyclic chemiluminescence - RSC Publishing. Available at: [Link]
-
Analytical Techniques - chemrevise.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 9. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Protective Groups [organic-chemistry.org]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Purification of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone by Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Understanding the Molecule and Potential Challenges
This compound is a moderately polar compound. Its purification via normal-phase column chromatography on silica gel is generally effective. However, several structural features can lead to specific purification challenges:
-
The Ketone Group: The propiophenone moiety contains a ketone, which can interact with the acidic silanol groups on the silica gel surface, potentially causing peak tailing.[1][2]
-
The 1,3-Dioxane Acetal: The dioxane group is an acetal, which is generally stable under basic and neutral conditions but can be sensitive to acid.[2][3][4] Standard silica gel is slightly acidic, which can pose a risk of hydrolysis of the acetal back to the aldehyde and diol, especially with prolonged exposure.[3][5][6]
-
Iodine Atom: The presence of a heavy iodine atom increases the molecular weight and can influence its interaction with the stationary phase.
Potential Impurities
Understanding potential impurities from the synthesis is crucial for developing a robust purification strategy. Common impurities may include:
-
Starting materials (e.g., 2'-iodoacetophenone).
-
Reagents used in the synthesis.
-
Byproducts from side reactions.
-
The hydrolyzed aldehyde product if the dioxane ring opens.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My compound is eluting with significant peak tailing. How can I improve the peak shape?
Answer:
Peak tailing for ketones on silica gel is often due to strong interactions with the acidic silanol groups on the stationary phase.[1][2] Here are several strategies to mitigate this:
-
Mobile Phase Modification:
-
For Basic Compounds: While your compound is not strongly basic, minor interactions can be suppressed. Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1% v/v) to your eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1] Be sure to check the Rf of your compound with the modified solvent system via TLC first, as it may change.[7]
-
For Acidic Compounds: If acidic impurities are present and causing issues, a small amount of acetic acid in the eluent can be beneficial.[1]
-
-
Change of Stationary Phase:
-
Neutral Alumina: If peak tailing persists, consider using neutral alumina as your stationary phase. Alumina has different surface properties compared to silica and can sometimes provide better separation for certain compounds.[1]
-
Deactivated Silica Gel: You can deactivate the silica gel to reduce its acidity. This can be done by preparing a slurry of the silica gel in your mobile phase containing a small percentage of triethylamine, and then packing the column with this slurry.[5]
-
Question 2: I suspect my compound is decomposing on the column. What are the signs and how can I prevent this?
Answer:
Decomposition of this compound on a standard silica gel column is a valid concern due to the acid-sensitive nature of the 1,3-dioxane acetal.[2][3][6]
Signs of Decomposition:
-
Appearance of a new, more polar spot on TLC analysis of the collected fractions. This could be the hydrolyzed aldehyde.
-
Low overall recovery of the desired product.
-
Streaking on the TLC plate, indicating a mixture of compounds.[8]
Prevention Strategies:
-
Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica gel.[5]
-
Use Deactivated Silica Gel: As mentioned previously, neutralizing the silica gel with triethylamine can prevent acid-catalyzed hydrolysis.[5]
-
Use an Alternative Stationary Phase:
-
Run the Column Quickly: Minimize the time your compound spends on the column. A faster flow rate (flash chromatography) can help reduce the contact time with the stationary phase.
Question 3: My compound is not eluting from the column, or is coming off very slowly even with a high percentage of polar solvent.
Answer:
This issue can arise from several factors:
-
Incorrect Solvent System: The chosen eluent may not be polar enough to displace your compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase.[5] A common solvent system for moderately polar compounds is a gradient of ethyl acetate in hexanes.[7][9][10] If that is insufficient, you can try more polar systems like methanol in dichloromethane.[7] A good starting point for TLC analysis is often 20-30% ethyl acetate in hexanes.
-
-
Compound Precipitation: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column, especially if loaded in a solvent that is too different from the initial mobile phase.
-
Strong Adsorption: The compound may be interacting very strongly with the stationary phase.
-
Solution: In addition to increasing solvent polarity, consider the alternative stationary phases mentioned in the previous sections (neutral alumina or Florisil®). For very polar compounds, reverse-phase chromatography might be a more suitable technique.[1]
-
Question 4: I can't separate my product from a close-running impurity. What can I do?
Answer:
Separating compounds with similar Rf values requires careful optimization of the chromatographic conditions.
-
Optimize the Solvent System:
-
Fine-tune the Solvent Ratio: Small changes in the solvent ratio can significantly impact separation. Run several TLCs with slightly different solvent compositions to find the optimal system.
-
Try a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or ether/hexanes.[7]
-
-
Improve Column Efficiency:
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to broad peaks and poor separation.
-
Sample Loading: Load your sample in a concentrated band at the top of the column.[11] Overloading the column with too much sample will also compromise separation.[12] A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[13]
-
-
Consider a Different Stationary Phase: As mentioned before, switching to alumina or another adsorbent might provide the necessary selectivity for a difficult separation.
III. Experimental Protocols
Recommended Starting Conditions for Column Chromatography
This protocol provides a general starting point. Optimization will be necessary based on your specific crude material and the impurities present.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography.[13] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%) | A common and effective solvent system for moderately polar compounds.[7][9][10] |
| TLC Analysis | 20-30% Ethyl Acetate in Hexanes | Aim for an Rf value of 0.2-0.3 for the desired compound for good separation on the column. |
| Column Packing | Slurry Packing | Ensures a uniformly packed column, minimizing band broadening. |
| Sample Loading | Dry Loading or Concentrated Solution | Prevents band broadening and improves resolution.[5][11] |
Step-by-Step Protocol for Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under UV light.
-
Adjust the solvent system until the desired product has an Rf value between 0.2 and 0.3.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material to be purified.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[11]
-
Add a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand. Do not let the column run dry. [11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase (or a slightly more polar solvent if necessary).[11] Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[11] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase as needed to elute your compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the product under high vacuum to remove any residual solvent.
-
IV. Visualizing the Workflow
Troubleshooting Logic Flow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Purification [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. reddit.com [reddit.com]
- 13. web.uvic.ca [web.uvic.ca]
identification of byproducts in 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-dioxan-2-yl)-2'-iodopropiophenone. This valuable building block, featuring a protected β-aldehyde and an aryl iodide handle, is instrumental in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the potential challenges in its synthesis, with a primary focus on the Friedel-Crafts acylation route.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct identification and resolution.
Question 1: My reaction yields a mixture of isomers. How can I identify them and improve the regioselectivity for the desired ortho-product?
Answer:
In a Friedel-Crafts acylation of iodobenzene, the formation of ortho, meta, and para isomers is a common challenge. The iodine substituent is an ortho, para-director; however, some meta-product can also be formed. Identification of these isomers can be achieved primarily through ¹H NMR spectroscopy by analyzing the splitting patterns of the aromatic protons.[1][2][3]
-
Ortho-isomer (desired product): The aromatic region of the ¹H NMR spectrum is typically complex, showing four distinct multiplets for the aromatic protons.
-
Para-isomer: Due to its symmetry, the ¹H NMR spectrum will show two doublets in the aromatic region.[3]
-
Meta-isomer: The ¹H NMR spectrum will also show four distinct signals in the aromatic region, but with different coupling constants and chemical shifts compared to the ortho-isomer.[4]
Mitigation Strategies:
-
Choice of Lewis Acid: The choice of Lewis acid can influence the isomer distribution. While AlCl₃ is common, other Lewis acids like FeCl₃ or milder ones like ZnCl₂ can be explored to optimize the ortho-selectivity.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can also play a role. Less polar solvents may favor the formation of the desired ortho-isomer.
Question 2: I observe a significant amount of a de-iodinated byproduct, 3-(1,3-dioxan-2-yl)propiophenone. What causes this and how can I prevent it?
Answer:
The presence of 3-(1,3-dioxan-2-yl)propiophenone suggests a side reaction where the iodine atom is cleaved from the aromatic ring. This can occur under strong Lewis acidic conditions, especially at elevated temperatures.
Identification:
-
Mass Spectrometry: The molecular ion peak for the de-iodinated product will be 126 mass units lower than the desired product.
-
¹H NMR: The aromatic region will simplify, showing signals consistent with a monosubstituted benzene ring (multiplets between 7.2-7.6 ppm).
Prevention:
-
Milder Lewis Acid: Using a less harsh Lewis acid can reduce the extent of de-iodination.
-
Controlled Temperature: Maintaining a low and consistent reaction temperature is crucial.
-
Reaction Time: Minimizing the reaction time can help reduce the formation of this byproduct.
Question 3: My final product is contaminated with a high molecular weight impurity. What could it be?
Answer:
A high molecular weight impurity could be a di-acylated product, where two molecules of the acylating agent have reacted with one molecule of iodobenzene. Another possibility, though less common in Friedel-Crafts acylation, is a biaryl coupling product.[6]
Identification of Di-acylated Product:
-
Mass Spectrometry: The molecular weight will be significantly higher than the desired product, corresponding to the addition of another 3-(1,3-dioxan-2-yl)propionyl group.
-
¹H NMR: The integration of the aromatic protons will be lower than expected relative to the aliphatic protons of the two side chains.
Prevention of Di-acylation:
-
Stoichiometry: Use a strict 1:1 stoichiometry of iodobenzene to the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help.
-
Deactivation of the Product: The product, an aryl ketone, is deactivated towards further electrophilic substitution, which naturally disfavors di-acylation.[6] However, under forcing conditions, it can still occur.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
While both Grignard and Friedel-Crafts routes are plausible, the Friedel-Crafts acylation of iodobenzene with 3-(1,3-dioxan-2-yl)propionyl chloride is often preferred for its convergent nature and generally cleaner reaction profile, avoiding the challenges of preparing and handling a functionalized Grignard reagent.[6][7]
Q2: How stable is the 1,3-dioxane protecting group under Friedel-Crafts conditions?
The 1,3-dioxane group is generally stable under anhydrous Lewis acidic conditions used in Friedel-Crafts reactions.[8] However, prolonged exposure to strong Lewis acids or the presence of moisture can lead to its cleavage. It is crucial to use anhydrous reagents and solvents.
Q3: What are the key considerations for the preparation of the 3-(1,3-dioxan-2-yl)propionyl chloride precursor?
3-(1,3-Dioxan-2-yl)propionyl chloride can be prepared from 3-(1,3-dioxan-2-yl)propanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] It is important to perform this reaction under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[8][11]
Q4: What is the best method for purifying the final product?
Given the polar nature of the ketone and the dioxane moiety, column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired product from less polar byproducts like unreacted starting materials and more polar impurities.
Experimental Protocol: Friedel-Crafts Acylation Route
This protocol is a plausible and well-referenced method for the synthesis of this compound.
Step 1: Preparation of 3-(1,3-Dioxan-2-yl)propanoic acid
A detailed procedure for the synthesis of the protected propanoic acid would precede the acylation. This can be achieved through various established methods, such as the protection of 3-oxopropanoic acid or a related derivative.
Step 2: Preparation of 3-(1,3-Dioxan-2-yl)propionyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the flask in an ice bath and add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 3: Friedel-Crafts Acylation
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(1,3-dioxan-2-yl)propionyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, add iodobenzene (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Potential Byproduct Formation Pathways.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key ¹H NMR Signals (ppm, CDCl₃) | Key Mass Spec Fragments (m/z) |
| This compound | C₁₃H₁₅IO₃ | 346.16 | 60-75% | 7.8-7.9 (d), 7.3-7.4 (t), 7.1-7.2 (t), 4.5-4.6 (t), 4.0-4.2 (m), 3.7-3.8 (t), 3.2-3.3 (t), 2.1-2.2 (m), 1.3-1.4 (m) | 346 (M⁺), 219, 105, 87 |
| 3-(1,3-Dioxan-2-yl)-4'-iodopropiophenone | C₁₃H₁₅IO₃ | 346.16 | Variable | ~7.8 (d), ~7.2 (d) | 346 (M⁺), 219, 105, 87 |
| 3-(1,3-Dioxan-2-yl)propiophenone | C₁₃H₁₆O₃ | 220.26 | Variable | 7.9-8.0 (d), 7.4-7.6 (m) | 220 (M⁺), 105, 87 |
Note: Expected yields and spectral data are estimates based on similar reported syntheses and may vary depending on specific reaction conditions.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]
-
Save My Exams. (2023). Acyl Chlorides. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). Synthesizing method of propiophenone compound.
-
J&K Scientific LLC. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Resonance – Journal of Science Education. (2013). A Snippet of Grignard Reagent's History. Retrieved from [Link]
-
GRIGNARD REAGENTS. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic region of 1 H NMR spectra for deuterated benzene solutions of.... Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,3-Dioxolan-2-yl)propanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Retrieved from [Link]
-
YouTube. (2020). Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Coupling reaction involving a Grignard and allylic halide.
-
National Institutes of Health. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
-
American Chemical Society. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
YouTube. (2024). ortho, meta, para patterns on h nmr. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Competitive coupling of aryl Grignard reagents; I.S.=internal standard.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Navigating the Nuances of the Dioxane Protecting Group: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the dioxane protecting group. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and reactivity of this versatile protecting group. This resource is structured to address the practical challenges and questions that arise during multi-step synthesis, moving beyond simple protocols to explain the "why" behind the "how."
Frequently Asked Questions (FAQs)
Here, we address some of the most common inquiries regarding the use of 1,3-dioxanes as protecting groups for 1,3-diols and carbonyl functionalities.
Q1: What is the general stability profile of a 1,3-dioxane protecting group?
The 1,3-dioxane group is a cyclic acetal celebrated for its robust stability under a variety of conditions, making it a reliable choice in complex synthetic routes.[1][2] It is generally stable to:
-
Basic conditions: Dioxanes are unaffected by strong and weak bases, including hydroxides, alkoxides, amines, and organometallic reagents like Grignard and organolithium compounds.[2][3][4]
-
Nucleophilic attack: They are resistant to a wide range of nucleophiles.[4][5]
-
Reductive conditions: Standard reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (e.g., H₂/Pd) do not cleave the dioxane ring.[2]
-
Many oxidizing agents: Dioxanes are generally stable to a variety of common oxidizing agents.[2]
However, their key feature is their lability under acidic conditions . This susceptibility to acid-catalyzed hydrolysis is the primary method for their removal.[1][2]
Q2: Under what specific acidic conditions will a 1,3-dioxane be cleaved?
The deprotection of a 1,3-dioxane is an acid-catalyzed hydrolysis reaction. The rate of this cleavage is highly dependent on the strength of the acid, the solvent system, temperature, and the structure of the dioxane itself. Common conditions for deprotection include:
-
Aqueous mineral acids: Dilute solutions of strong acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or perchloric acid (HClO₄) in a co-solvent such as THF or acetone are effective.[3]
-
Brønsted acids in organic solvents: Solutions of acids like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) in solvents like methanol or acetone can be used for deprotection, often under milder conditions.[4]
-
Lewis acids: A variety of Lewis acids can catalyze the cleavage of dioxanes. This can be a milder alternative to Brønsted acids and can sometimes offer better chemoselectivity. Examples include cerium(III) triflate and erbium(III) triflate in wet nitromethane.[3]
Q3: Can I selectively deprotect a dioxane in the presence of other acid-sensitive groups?
Yes, selective deprotection is often possible and is a key advantage of using dioxane protecting groups. The relative stability of different acid-labile groups can be exploited. For instance, silyl ethers like TBDMS are generally more acid-labile than dioxanes. By carefully choosing the acidic reagent and reaction conditions (e.g., using a milder acid or lower temperature), it is often possible to remove a silyl ether while leaving a dioxane intact. Conversely, very strong acidic conditions will likely cleave both. The specific conditions for achieving selectivity will depend on the exact substrate and the other protecting groups present.
Troubleshooting Guides
Even with a well-understood protecting group, experimental challenges can arise. This section provides solutions to common problems encountered during the formation and cleavage of 1,3-dioxanes.
Troubleshooting Dioxane Formation (Protection)
Problem 1: Incomplete reaction or low yield of the protected product.
-
Causality: The formation of a 1,3-dioxane is a reversible equilibrium reaction that produces water as a byproduct.[1] If water is not effectively removed, the equilibrium will not favor the product, leading to incomplete conversion.
-
Solution:
-
Water Removal: The most common solution is to use a Dean-Stark apparatus with a refluxing solvent like toluene or benzene to azeotropically remove water as it is formed.[3]
-
Dehydrating Agents: Alternatively, chemical or physical dehydrating agents can be added to the reaction mixture. These include trimethyl orthoformate, which reacts with water, or molecular sieves (3Å or 4Å) that physically sequester it.[3][5]
-
Catalyst Choice: Ensure that a suitable acid catalyst (e.g., TsOH, CSA, or a Lewis acid) is used in an appropriate amount. For acid-sensitive substrates, milder catalysts like PPTS can be beneficial.
-
Problem 2: Formation of side products or degradation of the starting material.
-
Causality: The acidic conditions required for dioxane formation can sometimes lead to side reactions, especially with sensitive substrates. These can include elimination (dehydration) of the diol or isomerization of other functional groups.[2]
-
Solution:
-
Milder Conditions: Use a less harsh acid catalyst (e.g., PPTS instead of concentrated H₂SO₄) and lower the reaction temperature.
-
Alternative Methods: For highly sensitive substrates, consider alternative methods for dioxane formation that proceed under neutral or milder conditions, such as using 1,3-bis(trimethylsiloxy)propane (BTSP) with a catalytic amount of iodine.[3]
-
Troubleshooting Dioxane Cleavage (Deprotection)
Problem 1: Incomplete deprotection.
-
Causality: The deprotection reaction may not have gone to completion due to insufficient acid strength, inadequate reaction time, or low temperature. The stability of the dioxane can also be influenced by its substitution pattern.
-
Solution:
-
Increase Acid Strength/Concentration: If using a mild acid, switch to a stronger one (e.g., from acetic acid to dilute HCl). Alternatively, increase the concentration of the acid.
-
Increase Temperature: Gently heating the reaction mixture can often drive the deprotection to completion.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
-
Choice of Solvent: The presence of water is crucial for hydrolysis. Ensure your solvent system contains sufficient water (e.g., THF/water mixture).
-
Problem 2: Formation of byproducts during deprotection.
-
Causality: Strong acidic conditions can lead to undesired side reactions on other parts of the molecule, such as the cleavage of other acid-sensitive protecting groups, elimination, or rearrangement.
-
Solution:
-
Milder Deprotection Conditions: Employ milder acidic conditions. This could involve using a weaker acid (e.g., acetic acid), a catalytic amount of a stronger acid, or switching to a Lewis acid catalyst.[3]
-
Chemoselective Methods: Explore chemoselective deprotection methods. For example, some Lewis acids can cleave dioxanes while leaving other acid-labile groups intact.[3]
-
Control of Reaction Time and Temperature: Carefully monitor the reaction and quench it as soon as the desired deprotection is complete to minimize the formation of byproducts.
-
Stability of the 1,3-Dioxane Protecting Group: A Quantitative Overview
The following table summarizes the stability of the 1,3-dioxane protecting group under various reaction conditions. This data is intended as a general guide; actual stability may vary depending on the specific substrate and reaction conditions.
| Condition Category | Reagent/Medium | Stability | Notes |
| Acidic | pH < 1 (e.g., 1M HCl) | Labile | Rapid cleavage, especially with heating. |
| pH 1-3 | Labile | Cleavage occurs, rate is temperature-dependent. | |
| pH 4-6 (e.g., AcOH) | Generally Stable | Slow cleavage may occur over extended periods or with heat. | |
| Basic | pH 8-14 (e.g., NaOH, NaOMe) | Stable | Highly resistant to basic hydrolysis. |
| Strong, non-nucleophilic bases (e.g., LDA, t-BuOK) | Stable | No reaction observed. | |
| Reductive | LiAlH₄, NaBH₄ | Stable | Compatible with hydride reductions.[2] |
| H₂/Pd, H₂/Raney Ni | Stable | The dioxane ring is not reduced. | |
| Na/NH₃ (Birch reduction) | Stable | Generally stable under dissolving metal reduction conditions. | |
| Oxidative | Mild oxidants (e.g., PCC, PDC, MnO₂) | Stable | Generally stable to these reagents.[3] |
| Strong oxidants (e.g., KMnO₄, CrO₃) | Generally Stable | Can be cleaved under strongly acidic oxidative conditions.[3] | |
| Ozonolysis (O₃) | Stable | The dioxane itself is stable, but other parts of the molecule may react. | |
| Organometallic | Grignard reagents (RMgX), Organolithiums (RLi) | Stable | Dioxanes are excellent protecting groups for reactions involving these reagents.[4] |
| Lewis Acids | BF₃·OEt₂, TiCl₄ | Labile | Can be used for deprotection, often under mild conditions. |
| Ce(OTf)₃, Er(OTf)₃ | Labile | Catalyze cleavage in the presence of water.[3] |
Experimental Protocols
These protocols provide a starting point for the protection and deprotection of 1,3-diols using a dioxane protecting group. Optimization may be necessary for specific substrates.
Protocol 1: Protection of a 1,3-Diol as a Dioxane (Dean-Stark Method)
This protocol describes a standard method for the formation of a 1,3-dioxane using a Dean-Stark apparatus to remove water.
Materials:
-
1,3-diol
-
Aldehyde or ketone (e.g., benzaldehyde, acetone, or the corresponding dimethyl acetal)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, TsOH·H₂O)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-diol (1.0 equiv), the aldehyde or ketone (1.1-1.5 equiv), and the acid catalyst (0.01-0.05 equiv).
-
Add a sufficient volume of anhydrous toluene to dissolve the starting materials and to fill the Dean-Stark trap.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Troubleshooting within the Protocol:
-
If the reaction is sluggish: Ensure the toluene is anhydrous and consider adding a small, fresh portion of the acid catalyst.
-
If starting material remains after prolonged reflux: The equilibrium may not be shifting sufficiently. Consider using a dehydrating agent in conjunction with the Dean-Stark trap.
Protocol 2: Acid-Catalyzed Deprotection of a 1,3-Dioxane
This protocol outlines a general procedure for the acidic hydrolysis of a 1,3-dioxane.
Materials:
-
1,3-Dioxane protected compound
-
Solvent (e.g., THF, acetone, methanol)
-
Aqueous acid (e.g., 1M HCl, 10% H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the 1,3-dioxane protected compound in a suitable organic solvent in a round-bottom flask.
-
Add the aqueous acid solution. The ratio of organic solvent to aqueous acid can vary, but a 4:1 to 1:1 mixture is common.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
If the product is soluble in an organic solvent, extract the aqueous mixture with ethyl acetate or another suitable solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected product by flash column chromatography, recrystallization, or other appropriate methods.
Troubleshooting within the Protocol:
-
If other acid-sensitive groups are present: Use a milder acid (e.g., acetic acid in THF/water) and monitor the reaction carefully to stop it before other groups are cleaved.
-
If the deprotected diol is water-soluble: After neutralization, you may need to concentrate the aqueous layer and extract with a more polar solvent or use a different purification method like lyophilization.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the chemical transformations and decision-making processes involved, the following diagrams are provided.
Caption: Mechanism of 1,3-Dioxane Deprotection.
Caption: Deprotection Troubleshooting Workflow.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Google Patents.
- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 2007.
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. [Link]
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Substituted Propiophenones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted propiophenones. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling up these crucial reactions. Substituted propiophenones are vital intermediates in the pharmaceutical industry, serving as precursors for active pharmaceutical ingredients (APIs) like dextropropoxyphene and various compounds with anti-arrhythmic, antidiabetic, and antimicrobial properties.[1][2][]
However, transitioning from bench-scale synthesis to pilot or industrial-scale production presents significant challenges, from managing problematic byproducts to optimizing catalyst efficiency and ensuring product purity. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome these hurdles effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the synthesis of substituted propiophenones.
Q1: What are the most common synthesis routes for substituted propiophenones at an industrial scale?
A1: Two primary routes are prevalent for large-scale production:
-
Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound (like benzene or a substituted derivative) with an acylating agent such as propionyl chloride or propionic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][4] It is a robust method, but it is sensitive to catalyst deactivation and can generate significant waste streams.[2]
-
Vapor-Phase Cross-Decarboxylation: This alternative process reacts a carboxylic acid (e.g., benzoic acid) with propionic acid at high temperatures (400-600°C) over a catalyst.[2][5] While it avoids some of the waste disposal issues associated with Friedel-Crafts reactions, it is prone to the formation of specific, hard-to-remove byproducts.[1][2]
Q2: My reaction yield is low, but the starting material is consumed. What are the likely side products?
A2: In the vapor-phase cross-decarboxylation process, several byproducts can form, including diethyl ketone, various dialkyl and phenylalkyl ketones, and biphenol.[1][2] A particularly troublesome byproduct is isobutyrophenone , which can form in significant quantities (up to 10% or more) depending on the reaction conditions.[1][5] In Friedel-Crafts reactions, while byproduct profiles differ, incomplete reactions or side reactions on complex substrates can lead to a mixture of impurities.
Q3: I'm using Friedel-Crafts acylation and my yield is low with significant starting material remaining. What went wrong?
A3: Low conversion in a Friedel-Crafts acylation is most commonly due to two factors:
-
Inactive Catalyst: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[6]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid. This complexation deactivates the catalyst, meaning that slightly more than one full equivalent of the catalyst is required per equivalent of the acylating agent for the reaction to go to completion.
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, if the temperature is too low, the reaction may lack the necessary activation energy, resulting in poor conversion.[6]
Q4: Why is purification of my target propiophenone proving so difficult?
A4: The primary purification challenge stems from the presence of isobutyrophenone, especially in syntheses via cross-decarboxylation. Propiophenone and isobutyrophenone have boiling points within 1°C of each other, making separation by conventional distillation practically impossible.[1][2][5] This is critically important in pharmaceutical applications, as isomers of drugs derived from isobutyrophenone can have undesirable properties, such as being addictive narcotics.[2][5] Therefore, preventing its formation is a far more effective strategy than attempting to remove it post-synthesis.
Section 2: Troubleshooting Guide: In-Depth Problem Solving
This section provides a detailed analysis of the most critical challenges in scale-up synthesis, explaining the underlying causes and offering validated solutions.
Problem 1: Critical Impurity Formation - Isobutyrophenone Contamination
The presence of isobutyrophenone is a major obstacle to achieving high-purity propiophenone, particularly for pharmaceutical use where a limit of ~0.5% may be required.[1][2]
Causality: In the high-temperature, vapor-phase cross-decarboxylation process, side reactions and rearrangements can lead to the formation of isobutyrophenone alongside the desired propiophenone. The near-identical boiling points of these two compounds make post-reaction purification by distillation unfeasible and other methods like fractional crystallization are costly and complex.[2][5]
Troubleshooting Steps & Solutions:
The most effective approach is to suppress the formation of this impurity during the reaction.
-
Method A: Byproduct Suppression via Diluent Addition in Vapor-Phase Synthesis
It has been demonstrated at both bench and plant scale that introducing water (as steam) or specific secondary alcohols into the reactant feed stream significantly suppresses the formation of isobutyrophenone.[2][5] The diluent is introduced into the feed stream containing the aromatic carboxylic acid and propionic acid before it enters the high-temperature reaction zone.[7]
-
Mechanism Insight: While the exact mechanism of suppression is complex, the presence of water or secondary alcohols is believed to alter the reaction pathway on the catalyst surface, disfavoring the formation of the isobutyrophenone precursor.
-
Quantitative Impact: The molar ratio of the diluent to the aromatic carboxylic acid is a key parameter. Adding water or isopropanol has been shown to dramatically reduce isobutyrophenone levels.
Table 1: Effect of Diluent Addition on Isobutyrophenone Formation
Diluent Moles of Diluent per Mole of Benzoic Acid Resulting Isobutyrophenone Content (%) Reference None 0 5.0 - 6.4 [1][5] Water 8 2.3 - 2.8 [1][5] Isopropanol 1 3.2 [1][5] Methanol 1 10.4 (Increases formation) [1][5] | Steam | Plant-Scale Addition | 0.15 down to non-measurable |[2] |
-
-
Method B: Utilize the Friedel-Crafts Acylation Route
If isobutyrophenone formation is a persistent issue, switching to the Friedel-Crafts acylation route is a highly effective solution.
-
Mechanism Insight: The electrophile in this reaction is a resonance-stabilized acylium ion. This ion is not prone to the carbocation rearrangements that can plague Friedel-Crafts alkylation reactions.[8][9] By using propionyl chloride or anhydride, the propionyl group is added directly without rearranging to an isopropyl group, thus preventing the formation of isobutyrophenone.
-
Workflow: Managing Isobutyrophenone Impurity This diagram outlines the decision process for addressing isobutyrophenone contamination.
Caption: Key deactivation mechanisms for the AlCl₃ catalyst.
Section 3: Validated Experimental Protocols
These protocols provide a starting point for laboratory and scale-up synthesis. Always perform a thorough safety review before conducting any experiment.
Protocol 1: Scaled-Up Friedel-Crafts Acylation of Benzene to Propiophenone
This protocol is adapted from standard laboratory procedures and is designed for robust performance. [6] Materials:
-
Aluminum Chloride (AlCl₃), anhydrous (1.1 eq)
-
Propanoyl chloride (1.1 eq)
-
Benzene, anhydrous (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a suitable reaction vessel with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure all glassware is rigorously dried.
-
Catalyst Suspension: Charge the reaction vessel with anhydrous DCM and anhydrous aluminum chloride under a nitrogen atmosphere. Cool the resulting suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Slowly add the propanoyl chloride dropwise to the stirred AlCl₃ suspension via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Substrate Addition: Once the propanoyl chloride addition is complete, add the anhydrous benzene dropwise, again maintaining an internal temperature below 10°C.
-
Reaction: After the benzene addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture over a stirred slurry of crushed ice and dilute HCl. Caution: This quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize acid), and finally with brine. [6]9. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude propiophenone.
-
Purification: The crude product can be purified by vacuum distillation.
References
- Production of propiophenone - European P
- US4172097A - Production of propiophenone - Google P
- EP0008464B1 - Production of propiophenone - Google P
- EP0008464A1 - Production of propiophenone - Google P
-
Production of propiophenone - European Patent Office - EP 0008464 A1. [Link]
-
Optimization of the synthesis of propiophenone 4 - ResearchGate. [Link]
-
Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+. [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 4. Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+ [pearson.com]
- 5. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Alternative Catalysts for the Cyclization of Propiophenone Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of alternative catalysts for the cyclization of propiophenone derivatives. Our focus is on moving beyond classical methods to more sustainable, efficient, and selective catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts for propiophenone cyclization over traditional methods like stoichiometric Brønsted or Lewis acids?
A1: While traditional acid-catalyzed methods are well-established, they often suffer from significant drawbacks that can hinder modern synthetic applications.[1][2] Strong acids are often required in stoichiometric amounts, leading to poor atom economy and incompatibility with sensitive functional groups on complex substrates.[1] This limits the substrate scope and can result in harsh reaction conditions, low yields, and poor stereoselectivity due to racemization.[2] Alternative catalytic systems, such as those based on transition metals, organocatalysis, or photoredox catalysis, offer milder reaction conditions, higher selectivity, and the ability to perform enantioselective transformations, which are critical in pharmaceutical development.[3][4][5]
Q2: What are the main classes of alternative catalysts available for the cyclization of propiophenone derivatives?
A2: The field has seen significant innovation, with several classes of catalysts emerging as powerful alternatives:
-
Transition Metal Catalysts: Complexes of gold, rhodium, palladium, nickel, zinc, and manganese have shown high efficacy.[6][7][8] Gold catalysts, in particular, are known for their ability to activate alkynes and allenes under mild conditions.[9][10][11][12]
-
Organocatalysts: Small organic molecules, such as chiral amines and their salts, can promote highly enantioselective cyclizations, particularly for Friedel-Crafts type reactions.[3][13][14]
-
Photoredox Catalysts: Utilizing visible light, these catalysts can initiate radical cyclizations under exceptionally mild conditions, offering unique reactivity pathways that are often inaccessible with traditional methods.[4][15][16][17][18]
Q3: Can these alternative catalysts be used for different types of cyclization reactions involving propiophenone derivatives?
A3: Absolutely. The choice of catalyst is often tailored to the specific transformation you wish to achieve. For instance:
-
Intramolecular Friedel-Crafts Alkylation: Organocatalysts are particularly effective for the asymmetric alkylation of electron-rich arenes.[3][13][14][19]
-
Nazarov Cyclization: While classically promoted by strong Lewis acids, modern variants utilize milder catalysts to improve functional group tolerance and stereoselectivity.[1][2]
-
Intramolecular Hydroacylation: Rhodium catalysts are well-suited for this transformation, enabling the formation of cyclic ketones.[20]
-
Radical Cyclization: Photoredox catalysts are the go-to for initiating radical cascades, allowing for the construction of complex polycyclic systems.[4][15][16][17][18]
Troubleshooting Guides
Issue 1: Low Yield in Gold-Catalyzed Intramolecular Cyclization
Question: I am attempting a gold-catalyzed intramolecular cyclization of a propiophenone derivative containing an alkyne moiety, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in gold-catalyzed cyclizations can often be traced back to catalyst deactivation, suboptimal reaction conditions, or substrate instability. Here’s a systematic approach to troubleshooting:
1. Catalyst Choice and Handling:
-
Causality: The choice of gold catalyst and its counter-ion significantly influences its reactivity. Cationic gold(I) complexes are generally more active.[11]
-
Solution: If using a simple gold(I) or gold(III) salt, consider switching to a more robust catalyst system, such as [(Ph3P)AuCl]/AgOTf or a catalyst with a bulky ligand like JohnPhos or Buchwald-type ligands.[6] These ligands can enhance stability and prevent catalyst decomposition. Ensure your catalyst is stored under an inert atmosphere and handled with care to avoid deactivation.
2. Solvent and Temperature:
-
Causality: The solvent plays a crucial role in stabilizing the cationic intermediates formed during the catalytic cycle.
-
Solution: Non-coordinating, polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often optimal.[6] If you observe substrate decomposition, try running the reaction at a lower temperature. Gold-catalyzed reactions can often proceed at room temperature or even below.[10]
3. Substrate Purity:
-
Causality: Impurities in your starting material, particularly those with coordinating functional groups (e.g., unprotected amines or thiols), can poison the gold catalyst.
-
Solution: Ensure your propiophenone derivative is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
4. Reaction Concentration:
-
Causality: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions like polymerization.[21][22]
-
Solution: Try running the reaction at a lower concentration (e.g., 0.01 M). While this may slow down the reaction rate, it can significantly improve the yield of the desired cyclic product.
Issue 2: Poor Enantioselectivity in an Organocatalyzed Asymmetric Friedel-Crafts Cyclization
Question: I am using a chiral secondary amine catalyst for an asymmetric Friedel-Crafts cyclization of a propiophenone derivative, but the enantiomeric excess (ee) of my product is poor. How can I improve the stereochemical outcome?
Answer: Achieving high enantioselectivity in organocatalytic reactions requires careful control over the reaction environment to ensure the substrate preferentially adopts one transition state geometry over the other.
1. Catalyst Structure and Loading:
-
Causality: The steric and electronic properties of the organocatalyst are paramount in dictating the stereochemical outcome. The formation of an iminium ion between the catalyst and an unsaturated aldehyde is a key step in many of these reactions.[13][14]
-
Solution: Screen a variety of chiral catalysts. For example, derivatives of diphenylprolinol silyl ether are known to be effective.[3] The counter-ion of the catalyst can also have a significant impact; for instance, trifluoroacetic acid (TFA) salts sometimes give superior results.[14] Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes improve enantioselectivity, although this should be balanced against cost considerations.
2. Temperature:
-
Causality: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This may require longer reaction times, so it's important to monitor the reaction progress by TLC or LC-MS.
3. Additives:
-
Causality: Additives can influence the reaction environment and the nature of the active catalytic species.
-
Solution: The presence of a Brønsted acid co-catalyst is often crucial.[13] Experiment with different acids (e.g., TFA, benzoic acid) and their stoichiometry. In some cases, the addition of a desiccant to remove trace amounts of water can be beneficial, as water can interfere with the catalytic cycle.
4. Solvent Effects:
-
Causality: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Solution: Screen a range of solvents with varying polarities. While polar aprotic solvents are common, sometimes non-polar solvents can provide a more ordered transition state, leading to higher ee.
Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Cyclization of an Alkynyl Propiophenone Derivative
This protocol provides a general procedure for the gold-catalyzed cyclization of a 1-(2-alkynylphenyl)propiophenone to form a substituted indanone.
Materials:
-
1-(2-alkynylphenyl)propiophenone derivative (1.0 equiv)
-
(JohnPhos)Au(MeCN)SbF6 (0.02 equiv, 2 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1-(2-alkynylphenyl)propiophenone derivative (e.g., 0.2 mmol).
-
Dissolve the substrate in anhydrous DCM (to a concentration of 0.05 M).
-
In a separate vial, weigh the (JohnPhos)Au(MeCN)SbF6 catalyst (0.02 equiv) and dissolve it in a small amount of anhydrous DCM.
-
Add the catalyst solution to the substrate solution dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.
Protocol 2: Photoredox-Catalyzed Radical Cyclization
This protocol outlines a general procedure for the visible-light-mediated cyclization of a propiophenone derivative bearing an unactivated alkene.
Materials:
-
Alkene-substituted propiophenone derivative (1.0 equiv)
-
fac-Ir(ppy)3 or an organic photoredox catalyst (e.g., 4CzIPN) (0.01-0.02 equiv)
-
Hantzsch ester or another suitable sacrificial electron donor (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
-
Blue LED light source
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the alkene-substituted propiophenone derivative (e.g., 0.1 mmol), the photoredox catalyst (1-2 mol%), and the Hantzsch ester (1.5 equiv).
-
Add the anhydrous, degassed solvent (to a concentration of 0.02 M).
-
Seal the vial and sparge with an inert gas (Nitrogen or Argon) for 15 minutes to remove any dissolved oxygen.
-
Place the reaction vial approximately 5-10 cm from a blue LED light source and begin stirring. It may be necessary to use a fan to maintain room temperature.
-
Irradiate the reaction mixture for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, remove the light source and open the vial to the air.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Mechanism: Organocatalyzed Friedel-Crafts Alkylation/Cyclization
Caption: Organocatalytic cycle for asymmetric Friedel-Crafts cyclization.
Workflow: Troubleshooting Low Yield in Catalytic Cyclization
Caption: Systematic workflow for troubleshooting low reaction yields.
References
-
Nazarov cyclization reaction - Wikipedia. [Link]
-
Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PMC - NIH. [Link]
-
Nazarov Cyclization - Organic Chemistry Portal. [Link]
-
Organocatalytic asymmetric Friedel-Crafts alkylation/cyclization cascade reaction of 1-naphthols and alpha,beta-unsaturated aldehydes: an enantioselective synthesis of chromanes and dihydrobenzopyranes - PubMed. [Link]
-
Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing). [Link]
-
Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry - YouTube. [Link]
-
Enantioselective Organocatalytic Friedel-Crafts Alkylations of Heterocycles and Electron-Rich Benzenes - CORE. [Link]
-
Gold-Catalyzed Cyclization of 1-(2'-Azidoaryl) Propynols: Synthesis of Polysubstituted 4-Quinolones | Request PDF - ResearchGate. [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products - Walsh Medical Media. [Link]
-
Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. [Link]
-
Ag‐catalyzed cyclization of cyclization of N‐(prop‐2‐yn‐1‐yl)pyridin‐2‐amines and synthesis of saripidem. - ResearchGate. [Link]
-
Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC - NIH. [Link]
-
Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives - Organic Chemistry Portal. [Link]
-
Photoinduced radical-polar crossover cyclization reactions | Request PDF - ResearchGate. [Link]
-
Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC - PubMed Central. [Link]
-
Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - SciSpace. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. [Link]
-
Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones - Sci-Hub. [Link]
-
Transition-metal catalyzed cyclization reactions - Purdue University Graduate School. [Link]
-
Comparison the activity of some catalysts in the cyclization of chalcone 3f to flavanone 4f - ResearchGate. [Link]
-
Propiophenone - Wikipedia. [Link]
-
Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PMC - NIH. [Link]
-
Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide - YouTube. [Link]
-
New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation - Macmillan Group. [Link]
-
Photoredox-catalyzed cascade [2 + 2 + 1] cyclization of 1,6-enynes with thiols - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Catalytic enantioselective intermolecular hydroacylation: rhodium-catalyzed combination of beta-S-aldehydes and 1,3-disubstituted allenes - PubMed. [Link]
-
Current Advanced Technologies in Catalysts/Catalyzed Reactions - MDPI. [Link]
-
Access to the Protoilludane Core by Gold-Catalyzed Allene-vinylcyclopropane Cycloisomerization - PMC - NIH. [Link]
-
Photoredox‐Catalyzed Radical Alkylation/Cyclization of Isocyanides with Organoboron Reagents for Diversified Synthesis of N‐Heteroaromatics - ResearchGate. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. [Link]
-
Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC - NIH. [Link]
-
Precious metal catalysts. [Link]
-
Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes - Universität zu Köln. [Link]
-
1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem - NIH. [Link]
-
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing). [Link]
Sources
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. Organocatalytic asymmetric Friedel-Crafts alkylation/cyclization cascade reaction of 1-naphthols and alpha,beta-unsaturated aldehydes: an enantioselective synthesis of chromanes and dihydrobenzopyranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives [organic-chemistry.org]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. sci-hub.box [sci-hub.box]
- 12. Access to the Protoilludane Core by Gold-Catalyzed Allene-vinylcyclopropane Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photoredox-catalyzed cascade [2 + 2 + 1] cyclization of 1,6-enynes with thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 20. Catalytic enantioselective intermolecular hydroacylation: rhodium-catalyzed combination of beta-S-aldehydes and 1,3-disubstituted allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Cyclization of 2'-Iodopropiophenone Derivatives
Welcome to the technical support center for the synthesis of substituted flavanones and related heterocyclic structures via the intramolecular cyclization of 2'-iodopropiophenone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful synthetic transformation. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The cyclization of 2'-iodopropiophenone and its analogs is a critical reaction, often relying on palladium-catalyzed Heck-type mechanisms or radical-initiated pathways to form the core heterocyclic scaffold.[1][2] Success in these reactions is profoundly influenced by the choice of solvent, which governs everything from reagent solubility and catalyst stability to the reaction mechanism and product selectivity. This document addresses the common challenges encountered in the lab and provides a framework for rational problem-solving.
Core Concepts: Why is Solvent Choice Paramount?
Before diving into troubleshooting, it's crucial to understand the mechanistic roles a solvent plays in these cyclization reactions. Depending on the chosen synthetic route (e.g., Pd-catalyzed Heck or AIBN-initiated radical cyclization), the solvent can dramatically alter the reaction landscape.
-
Palladium-Catalyzed Intramolecular Heck Reaction: This is a popular method for forming the flavanone core.[3] The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[4] Solvents influence this process by:
-
Solvating the Catalyst: Polar aprotic solvents like DMF, NMP, or DMAc are often used to dissolve the palladium catalyst, phosphine ligands, and inorganic bases, ensuring a homogeneous reaction mixture.
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates in the catalytic cycle. For instance, additives like silver salts can be used to scavenge halides and promote a "cationic pathway," a process highly dependent on the solvent's ability to support charged species.[5]
-
Influencing Reaction Pathway: The choice between the neutral, cationic, or anionic Heck pathway can be dictated by the solvent system and additives, which in turn affects reaction rates and selectivity.[4]
-
-
Radical Cyclization: An alternative route involves the generation of an aryl radical from the 2'-iodo group, typically using an initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride (Bu3SnH).[6][7] In this context, solvents:
-
Affect Radical Propagation: The solvent must not act as an efficient radical scavenger itself, which would prematurely terminate the chain reaction.[2] Aromatic solvents like benzene or toluene are common choices.
-
Influence Electron Transfer: For reactions initiated by single electron transfer (SET), solvent polarity can be decisive.[8] Highly polar solvents can stabilize the resulting radical ions, potentially altering the reaction course or opening up undesired pathways.[9]
-
Below is a diagram illustrating the two primary mechanistic pathways for this cyclization.
Caption: General mechanisms for the cyclization of 2'-iodopropiophenone derivatives.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is not working. After 24 hours, I only see starting material by TLC/LC-MS. What are the most common causes and how do I fix them?
A: This is a classic problem that usually points to issues with reagents, catalyst activity, or reaction conditions. Let's break it down with a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low or no reaction yield.
Detailed Explanation:
-
For Heck Reactions:
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a precursor like Pd(OAc)2, it must be reduced in situ, a step that can be inefficient. Using a direct Pd(0) source like Pd2(dba)3 can be more reliable. Phosphine ligands can also oxidize over time; use fresh or properly stored ligands.[10]
-
Base and Solvent Mismatch: An inorganic base like K2CO3 has very poor solubility in non-polar solvents like toluene. The reaction is essentially a solid-liquid phase transfer, which is extremely slow. Solution: Switch to a more polar aprotic solvent like DMF, DMAc, or NMP where the base and catalyst have better solubility.[5] Alternatively, a stronger, more soluble organic base like DBU or a proton sponge can be effective.[11]
-
-
For Radical Reactions:
-
Initiation Failure: AIBN requires thermal decomposition to generate radicals, typically around 80 °C in toluene.[7] If the temperature is too low, no initiation will occur. Ensure your heat source is calibrated and the AIBN is from a reliable source.
-
Solvent Interference: While less common, some solvents can interfere with radical chains. Ensure you are using a relatively inert solvent like benzene, toluene, or THF. Avoid solvents with weak C-H bonds that could be abstracted.[2]
-
Issue 2: Significant Side Product Formation (Dehalogenation)
Q: My main product is the desired flavanone, but I'm getting a large amount of propiophenone (the starting material without the iodine). How can I suppress this dehalogenation?
A: Dehalogenation is a common side reaction in both Heck and radical pathways. It occurs when the aryl-palladium intermediate or the aryl radical is quenched by a hydrogen source before it can cyclize.
-
In Heck Reactions: This often happens when the intramolecular migratory insertion step is slow. The aryl-palladium intermediate can instead undergo a reaction that results in a protonolysis side-reaction.
-
Solvent and Base Effects: The presence of water or other protic sources can exacerbate this. Using a slightly less polar but still effective solvent (e.g., dioxane instead of DMF) or ensuring rigorously anhydrous conditions can help. Sometimes, the choice of base is critical. A non-nucleophilic, sterically hindered base can sometimes favor the desired cyclization over side reactions.[12]
-
-
In Radical Reactions: This is a classic competition between the rate of intramolecular cyclization and the rate of hydrogen atom abstraction from the donor (e.g., Bu3SnH).[13]
-
Concentration is Key: The rate of the intermolecular quenching step is dependent on the concentration of the hydrogen donor (Bu3SnH). The rate of the intramolecular cyclization is concentration-independent. Therefore, to favor cyclization, the reaction should be run at high dilution with respect to the Bu3SnH. This is typically achieved by the slow, syringe-pump addition of the Bu3SnH/AIBN solution to the refluxing solution of the 2'-iodopropiophenone substrate. This keeps the instantaneous concentration of the tin hydride low, giving the aryl radical time to cyclize before it is quenched.[6]
-
| Parameter | Effect on Dehalogenation | Recommended Action |
| Solvent Polarity (Heck) | Higher polarity can sometimes stabilize intermediates that lead to protonolysis. | Try a medium-polarity aprotic solvent like Dioxane or THF. |
| Water Content (Heck) | Protic contamination is a hydrogen source. | Use freshly distilled, anhydrous solvents and dry reagents. |
| Bu3SnH Concentration (Radical) | High concentration favors intermolecular quenching (dehalogenation). | Perform the reaction under high dilution conditions via slow addition of Bu3SnH. |
| Temperature | Higher temperatures can sometimes favor side reactions. | Optimize temperature; run at the lowest effective temperature. |
Frequently Asked Questions (FAQs)
Q1: Can I use protic solvents like ethanol or water for my Heck cyclization? A: Generally, it is not recommended for this specific substrate. While some modern Heck protocols are designed for aqueous media, they often use specialized water-soluble ligands.[14] For the intramolecular cyclization of 2'-iodopropiophenone, protic solvents can act as competing nucleophiles or proton sources, leading to catalyst deactivation and significant dehalogenation or other side products.[12] Polar aprotic solvents like DMF, NMP, acetonitrile, or dioxane are standard choices.
Q2: How does solvent polarity influence the regioselectivity of the cyclization? A: In the context of 2'-iodopropiophenone, the primary cyclization is a 5-exo-trig closure to form the six-membered flavanone ring (the numbering includes the oxygen atom). This pathway is strongly favored both kinetically and thermodynamically.[2] While solvent polarity can have a profound impact on regioselectivity in other systems (e.g., 1,3-dipolar cycloadditions), for this specific intramolecular radical or Heck cyclization, the inherent geometric constraints of the substrate mean that solvent choice is more likely to affect yield and side reactions rather than the fundamental ring-closing regiochemistry.[15]
Q3: For a radical cyclization, what is the role of the AIBN initiator? A: AIBN (2,2'-Azobis(isobutyronitrile)) is a thermal radical initiator. When heated to ~70-85 °C, it decomposes to form two cyano-2-propyl radicals and a molecule of nitrogen gas.[7] The highly stable N2 gas provides a strong thermodynamic driving force for this decomposition. The resulting carbon-centered radical is not reactive enough to abstract the iodine from your substrate directly. Instead, it abstracts a hydrogen atom from tributyltin hydride (Bu3SnH) to generate the key chain-carrying tributyltin radical (Bu3Sn•), which then proceeds to react with the 2'-iodopropiophenone.[16]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol is a general starting point and should be optimized for your specific substrate.
-
Preparation: To an oven-dried Schlenk flask, add the 2'-iodopropiophenone derivative (1.0 equiv), palladium(II) acetate (Pd(OAc)2, 0.05 equiv), and triphenylphosphine (PPh3, 0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF, to make a 0.1 M solution). Add potassium carbonate (K2CO3, 2.5 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Tin-Mediated Radical Cyclization
Safety Note: Organotin compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Preparation: To a three-neck round-bottom flask equipped with a reflux condenser and a syringe pump inlet, add the 2'-iodopropiophenone derivative (1.0 equiv) and anhydrous toluene (to make a 0.01 M solution).
-
Initiator Solution: In a separate flask, prepare a solution of tributyltin hydride (Bu3SnH, 1.2 equiv) and AIBN (0.1 equiv) in anhydrous toluene.
-
Reaction Setup: Heat the substrate solution in the main flask to reflux (~110 °C).
-
Slow Addition: Using a syringe pump, add the Bu3SnH/AIBN solution to the refluxing substrate solution over 8 hours.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product will contain tin residues. To remove them, dissolve the residue in acetonitrile and wash with hexane. The tin impurities will partition into the hexane layer. Repeat this wash three times. Concentrate the acetonitrile layer.
-
Purification: Purify the product by flash column chromatography.
References
- Ulm, R. (n.d.). Photo- and Electro-chemical Cyclization of Hydroxychalcones for the Synthesis of Flavonoids. ULM.
- Ghimire, A., et al. (n.d.). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid.
- Grokipedia. (n.d.). Intramolecular Heck reaction.
- International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- Kim, H., et al. (n.d.). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. PMC - NIH.
- ResearchGate. (n.d.). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study.
- ResearchGate. (2019). How can the nature (polarity index) of a solvent change the course of a single electron transfer reaction?.
- Organic Reactions. (n.d.). The Intramolecular Heck Reaction.
- Wikipedia. (n.d.). Intramolecular Heck reaction.
- ACS Publications. (n.d.). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews.
- Royal Society of Chemistry. (n.d.). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2023). Heck reaction.
- Huelgas, M. G. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES.
- NIH. (n.d.). Radicals in natural product synthesis. PMC - PubMed Central.
- YouTube. (2024). Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization|Selectivity|Problem solved ChemOrgChem.
- Boger, D. L., & Mathvink, R. J. (1988). Radicals. J. Org. Chem., 53, 3377-3379.
- Chemistry LibreTexts. (2022). Basic Stages of a Radical Chain Reaction.
- ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
- ResearchGate. (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Radical cyclization - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
strategies for purifying synthetic intermediates in pharmaceutical chemistry
Welcome to the technical support center for the purification of synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the daily challenges of isolating and purifying compounds. The following content is structured to provide direct, actionable solutions to common and complex purification problems, grounded in fundamental chemical principles.
Section 1: Aqueous Work-Up & Extraction Troubleshooting
The initial aqueous work-up is a critical first step in purification, designed to remove the bulk of inorganic salts, and water-soluble reagents or byproducts. However, this seemingly simple liquid-liquid extraction can present significant challenges.
Frequently Asked Questions (FAQs)
Q1: I've added my organic and aqueous solvents, but only one layer has formed. What's happening?
A1: This is a common issue when your reaction solvent is miscible with water, such as ethanol, THF, or acetonitrile.[1] The presence of this co-solvent can solubilize both the aqueous and organic layers into a single phase.
-
Causality: The polarity of solvents like ethanol or THF allows them to be soluble in both aqueous and many organic solvents, preventing the formation of two distinct layers.
-
Troubleshooting Protocol:
-
Solvent Removal: The most robust solution is to first remove the water-miscible organic solvent via rotary evaporation.[1][2]
-
Redissolve: Dissolve the resulting residue in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). Brine reduces the solubility of organic compounds in the aqueous layer and can help force the separation of the two phases.[1]
-
Add More Solvent: In some cases, adding more of your immiscible organic solvent and more water or brine can sufficiently dilute the mixture to induce phase separation.[1]
-
Q2: An emulsion has formed at the interface between my organic and aqueous layers, and it won't separate. How can I break it?
A2: Emulsions are dispersions of one liquid in another, often stabilized by surfactants or fine particulate matter. They are particularly common with chlorinated solvents and strongly basic aqueous solutions.[1]
-
Causality: Vigorous shaking during extraction increases the surface area between the two immiscible liquids, leading to the formation of fine droplets of one phase within the other. Impurities can stabilize this mixture, preventing the droplets from coalescing.
-
Troubleshooting Strategies:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; gravity can sometimes resolve the emulsion.[1]
-
Add Brine: Adding saturated brine increases the ionic strength of the aqueous phase, which can help break the emulsion.[1][2]
-
Gentle Stirring: Slowly stir the emulsion with a glass rod. This can help the dispersed droplets coalesce.[1]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by physically disrupting the droplets.[2]
-
Add a Few Drops of Alcohol: Adding a small amount of ethanol can sometimes alter the surface tension and break the emulsion.[1]
-
Q3: I've performed my extraction, but I'm not sure which layer is the organic and which is the aqueous.
A3: Misidentifying layers is a frequent and potentially costly mistake. The identity of the layers is determined by their relative densities.
-
Causality: Solvents with a density greater than water (approx. 1.0 g/mL), such as dichloromethane and chloroform, will form the bottom layer. Solvents with a density less than water, like diethyl ether, ethyl acetate, and hexanes, will form the top layer.
-
Troubleshooting Protocol:
-
The "Drop Test": Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[1]
-
Check Densities: Refer to a solvent density table to predict which layer should be on top. Be aware that highly concentrated solutions can have densities that differ from the pure solvent.
-
Q4: After adding aqueous bicarbonate to neutralize my reaction, the mixture violently foamed out of my separatory funnel.
A4: This is a result of rapid carbon dioxide gas evolution from the neutralization of residual acid.
-
Causality: The reaction between an acid and a bicarbonate base (HCO₃⁻) produces carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into CO₂ gas and water. If this happens in a closed system, pressure builds up quickly.
-
Troubleshooting Protocol:
-
Slow Addition: Add the bicarbonate solution slowly and in small portions, preferably while the organic layer is in an Erlenmeyer flask with stirring.[3]
-
Venting: When using a separatory funnel, swirl gently at first, and vent frequently by inverting the funnel and opening the stopcock.[3] Do not shake vigorously until you are sure gas evolution has ceased.
-
Section 2: Flash Column Chromatography Troubleshooting
Flash column chromatography is the workhorse of purification in pharmaceutical chemistry. However, many factors can lead to poor separation, loss of product, or other frustrating outcomes.
Purification Workflow: Method Selection
Caption: Decision tree for selecting a primary purification method.
Frequently Asked Questions (FAQs)
Q1: My compound is not eluting from the column, even after I've passed many column volumes of solvent.
A1: This can happen for several reasons, ranging from incorrect solvent choice to compound instability.
-
Causality & Solutions:
-
Decomposition: Your compound may be unstable on silica gel.[4] Silica is slightly acidic and can degrade acid-sensitive compounds. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable.
-
Incorrect Solvent System: You may have accidentally used the wrong solvents. Double-check the solvent bottles you used to prepare your mobile phase.[4]
-
Compound Streaked Off in the Solvent Front: If your compound is very nonpolar, it may have eluted very quickly with the solvent front. Check the very first fractions collected.[4]
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-spotting on a TLC plate.[4]
-
Q2: My compound is eluting as a broad, tailing peak, leading to poor separation and mixed fractions.
A2: Peak broadening and tailing are often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality & Solutions:
-
Acidic/Basic Compounds: If your compound has an acidic or basic functional group (like a carboxylic acid or an amine), it can interact strongly and non-ideally with the silica surface, causing tailing.
-
Solution: For acidic compounds, add a small amount of acetic acid or formic acid (~0.1-1%) to your mobile phase. For basic compounds, add triethylamine or pyridine (~0.1-1%).[5] This additive will "cap" the active sites on the silica, leading to sharper peaks.
-
-
Solvent Polarity Too Low: If the eluting solvent is not polar enough, the compound will move very slowly and can tail.
-
Solution: Once the compound starts to elute, you can gradually increase the polarity of your mobile phase (a gradient elution) to speed up its movement and sharpen the back end of the peak.[4]
-
-
Poor Solubility: If the compound has poor solubility in the mobile phase, it can lead to broad peaks.
-
Solution: Try to find a solvent system that dissolves your compound well while still providing good separation on TLC.[4]
-
-
Q3: All of my fractions are mixed, even though the spots were well-separated on the TLC plate.
A3: This frustrating situation can arise from several experimental errors.
-
Causality & Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column. A good rule of thumb is to load 1g of crude material per 20-40g of silica gel for a reasonably difficult separation.
-
Poor Loading Technique: If the initial band of your compound on the column is too wide, the separation will be poor.
-
Solution: Dissolve your crude mixture in the minimum amount of solvent for loading.[6] If your compound is not very soluble in the mobile phase, consider "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.
-
-
TLC Misinterpretation: Sometimes what appears as two spots on a TLC plate is actually one compound and a degradation product that forms on the silica plate itself. During the longer exposure time on a column, this degradation continues, leading to mixed fractions.[4]
-
Solution: Perform a 2D TLC analysis to check for stability on silica.
-
-
Table 1: Common Flash Chromatography Solvent Systems
| Polarity | Common Solvent System (v/v) | Typical Applications |
| Non-polar | Hexanes / Ethyl Acetate (9:1 to 1:1) | General purpose for a wide range of compounds. |
| Hexanes / Dichloromethane (1:1 to 0:1) | Good for separating less polar compounds. | |
| Intermediate | Dichloromethane / Methanol (99:1 to 9:1) | For more polar compounds like alcohols and amides. |
| Polar | Ethyl Acetate / Methanol (95:5 to 8:2) | Useful for highly polar molecules. |
Section 3: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material of very high purity. Success depends on the careful selection of a solvent and proper technique.
Frequently Asked Questions (FAQs)
Q1: I've cooled my solution, but no crystals have formed.
A1: The failure to form crystals is usually due to using too much solvent or the formation of a supersaturated solution.
-
Causality & Solutions:
-
Too Much Solvent: If an excess of solvent was used, the solution will not be saturated upon cooling, and the compound will remain dissolved.[7]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature. Crystal growth requires a nucleation event to begin.[7]
-
Solution 1 (Seeding): Add a "seed crystal" of the pure compound to the solution. This provides a template for crystal growth.[7]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide a nucleation site.[7][8]
-
Solution 3 (Cooling): Further cool the flask in an ice bath to decrease solubility.[7]
-
-
Q2: My compound has "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the compound is significantly impure.[7]
-
Causality: The concentrated solution becomes saturated at a temperature above the compound's melting point. As a result, the compound separates as a molten liquid (an oil) instead of a crystalline solid.
-
Troubleshooting Protocol:
-
Re-heat: Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation temperature.[7][8]
-
Slow Cooling: Allow the solution to cool much more slowly. This gives the molecules more time to arrange themselves into a crystal lattice. Leaving the flask on a cooling hot plate can help.[7]
-
Scratch: Try scratching the flask with a glass rod as it cools to induce crystallization before the oiling out temperature is reached.[8]
-
Q3: My solid precipitated in the filter funnel during the hot filtration step.
A3: This happens when the hot, saturated solution cools too quickly during filtration, causing premature crystallization.
-
Causality: The solubility of the compound decreases rapidly with a drop in temperature. The funnel (even if pre-warmed) can be cool enough to cause the product to crash out of solution.[8]
-
Troubleshooting Protocol:
-
Use Excess Solvent: Use slightly more than the minimum amount of hot solvent to ensure the compound remains dissolved during the transfer. The excess solvent can be evaporated after filtration and before cooling.[8]
-
Keep Everything Hot: Use a stemless funnel and keep the receiving flask on a hot plate to ensure the apparatus stays hot. Pour the solution through the filter paper in portions to minimize cooling.
-
Section 4: Specialized Purification Strategies
Chiral Separations
In pharmaceutical development, separating enantiomers is crucial, as they can have vastly different biological activities.[][10]
Q: How can I separate the enantiomers of my chiral intermediate?
A: Several advanced techniques are available for chiral resolution.
-
Chiral Chromatography: This is the most common method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[][10]
-
Diastereomeric Salt Formation: If your compound is an acid or a base, it can be reacted with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by crystallization.[10] The resolving agent is then removed to yield the pure enantiomer.
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer, allowing the reacted and unreacted enantiomers to be easily separated.[][10]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses supercritical CO₂ as the primary mobile phase.[13]
Q: When should I consider using SFC instead of traditional HPLC?
A: SFC offers several advantages over HPLC, making it an attractive alternative for both chiral and achiral purifications.[14]
-
Increased Speed: The low viscosity of supercritical CO₂ allows for faster flow rates and shorter run times, increasing throughput.[14][15]
-
Reduced Solvent Usage: Replacing the bulk of the organic mobile phase with CO₂ significantly reduces solvent consumption and waste, making it a "greener" and more cost-effective technique.[13][15]
-
Faster Fraction Evaporation: Fractions are collected in a small amount of organic co-solvent, allowing for much faster evaporation compared to the aqueous-organic mixtures from reversed-phase HPLC.[14]
Section 5: Purity Assessment
Q: How can I accurately determine the purity of my final intermediate?
A: A combination of techniques is often used to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful method for determining absolute purity. By integrating the signals of the compound against a certified internal standard of known purity, a precise purity value can be calculated without needing a reference standard of the compound itself.[16][17][18]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is highly sensitive for detecting and identifying impurities, even at very low levels.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining purity by area percentage. It is excellent for separating and quantifying closely related impurities.[19]
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. About Workup. Retrieved from [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6207.
-
Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
University of York, Department of Chemistry. Problems with extractions. Retrieved from [Link]
-
Biocyclopedia. Problems in recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved from [Link]
-
Scribd. Organic Reaction Workup Guide. Retrieved from [Link]
-
Chromatography Online. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Pubs.acs.org. (2015). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting: The Workup. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
International Labmate. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2015, March 20). (PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Oxford Instruments. Consistency and Purity. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Chiral Drug Separation. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
The Pharma Master. Troubleshooting. Retrieved from [Link]
-
News-Medical.Net. Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. Chiral Separation Methods for Pharmaceutical and Biotechnological Products | Request PDF. Retrieved from [Link]
-
Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 2. scribd.com [scribd.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. pure-synth.com [pure-synth.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. waters.com [waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. news-medical.net [news-medical.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Consistency and Purity [nmr.oxinst.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone: X-ray Crystallography vs. Spectroscopic Methods
Abstract
This guide provides a comprehensive comparison of analytical techniques for the definitive structure validation of the novel organic compound, 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone. As a molecule with potential applications in pharmaceutical development, unambiguous determination of its three-dimensional atomic arrangement is paramount. We will delve into the "gold standard" method of single-crystal X-ray crystallography, providing a detailed, field-tested protocol and explaining the causality behind each experimental choice. This will be objectively compared against a suite of powerful spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Through supporting data and logical workflows, this guide will demonstrate why X-ray crystallography provides an unparalleled level of structural certainty and how spectroscopic methods serve as essential, complementary tools for a holistic analytical approach.
Introduction: The Challenge of Unambiguous Structure Determination
Synthesis and Proposed Structure of this compound
The synthesis of this compound is typically achieved through a multi-step process, often culminating in the formation of the propiophenone backbone with the dioxanyl and iodo substituents in their respective positions. The proposed structure, shown below, presents several key features: an aromatic ring with a bulky iodine substituent, a ketone functional group, and a chiral center, as well as the dioxan ring. While synthetic pathways strongly suggest this structure, they do not provide absolute proof of connectivity or stereochemistry.
The Critical Role of Absolute Structure Validation in Drug Discovery and Materials Science
In the realm of drug development, the precise three-dimensional structure of a molecule is intrinsically linked to its biological activity. An incorrect structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. Similarly, in materials science, the solid-state packing and intermolecular interactions of a compound, which are revealed through crystallographic studies, dictate its bulk properties. Therefore, absolute structure validation is not merely an academic exercise but a critical step in the research and development pipeline.
Overview of Analytical Techniques for Structural Elucidation
A variety of analytical techniques are at the disposal of researchers for elucidating molecular structures. These can be broadly categorized into two groups:
-
Spectroscopic Methods: Techniques such as NMR, MS, and FT-IR probe different aspects of a molecule's constitution, such as the connectivity of atoms, molecular weight, and the presence of specific functional groups.[1][2][3]
-
Diffraction Methods: X-ray crystallography stands as the preeminent diffraction technique for small molecules.[4][5] It provides a direct visualization of the molecule's three-dimensional structure by analyzing how X-rays are scattered by a single crystal of the compound.[6][7]
This guide will focus on a comparative analysis of these methods for the validation of the this compound structure.
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful and definitive technique for determining the three-dimensional atomic structure of a crystalline compound.[7] The method relies on the diffraction of X-rays by the ordered arrangement of molecules within a crystal lattice to generate a unique diffraction pattern.[4] Mathematical analysis of this pattern allows for the reconstruction of an electron density map, from which the precise positions of all atoms in the molecule can be determined.[8]
The Foundational Principle: From Crystal to Electron Density Map
The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector. The intensities and positions of the diffracted spots are then used to solve the "phase problem" and generate an electron density map. From this map, a model of the molecule is built and refined to best fit the experimental data.
Experimental Workflow: A Step-by-Step Protocol
The successful determination of a crystal structure is a systematic process that requires careful attention to detail at each stage.
-
Objective: To obtain a single, well-ordered crystal suitable for diffraction.
-
Protocol:
-
Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., slow evaporation from a solution in ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
Carefully examine the resulting crystals under a microscope. Select a crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm in each direction.[7]
-
Mount the selected crystal on a cryoloop for data collection at low temperature (typically 100 K) to minimize thermal motion and radiation damage.
-
Sources
- 1. One moment, please... [jchps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. people.bu.edu [people.bu.edu]
Theoretical Framework: The Decisive Interplay of Steric and Electronic Effects
An In-Depth Comparative Guide to the Reactivity of 2'-Iodo- vs. 4'-Iodopropiophenone for Researchers and Drug Development Professionals
As Senior Application Scientists, we understand that a nuanced comprehension of isomeric reactivity is paramount for efficient synthetic strategy and drug development. This guide provides a detailed comparative analysis of 2'-iodo- and 4'-iodopropiophenone, moving beyond simple procedural descriptions to explore the fundamental principles governing their chemical behavior. We will dissect the interplay of electronic and steric effects and provide field-proven insights and experimental frameworks to empower your research.
The reactivity of an aromatic ketone is fundamentally governed by the electronic landscape of the phenyl ring and the steric environment surrounding its functional groups. In the case of iodinated propiophenones, the position of the iodine substituent creates two electronically similar but sterically distinct molecules, leading to significant divergence in their reactivity profiles.
Electronic Effects of the Iodine Substituent
Iodine, like other halogens, exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic substitution and makes the carbonyl carbon more electrophilic. The inductive effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions, and can counteract the inductive effect.
For both 2'- and 4'-iodopropiophenone, these electronic effects render the aromatic C-I bond highly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2]
The Dominant Role of Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction.[3][4] This factor is the primary differentiator between the 2'- and 4'-iodo isomers.
-
4'-Iodopropiophenone: The iodine atom is located at the para position, remote from the propanoyl group. Consequently, it exerts minimal steric influence on reactions occurring at the carbonyl carbon or the adjacent α-carbon.
-
2'-Iodopropiophenone: The bulky iodine atom is positioned directly adjacent to the propanoyl group. This ortho-substituent creates significant steric congestion, severely impeding the approach of nucleophiles or catalysts to the carbonyl group and the C-I bond.[5][6]
This fundamental steric difference is the key to predicting and understanding the divergent reactivity of these two isomers.
Caption: Steric environment of 4'- vs. 2'-Iodopropiophenone.
Comparative Reactivity in Key Synthetic Transformations
We will now examine how these structural differences manifest in common and synthetically valuable reactions.
A. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a powerful tool for C-C bond formation.[1][7][8] Both iodopropiophenone isomers are viable substrates due to the reactivity of the C-I bond.
-
4'-Iodopropiophenone: This isomer reacts readily under standard Suzuki conditions. The unhindered C-I bond allows for efficient oxidative addition to the Pd(0) catalyst, leading to high yields of the coupled product.
-
2'-Iodopropiophenone: The reaction is significantly more challenging. Steric hindrance from the ortho-iodo and adjacent propanoyl groups impedes the approach of the palladium catalyst.[5] Overcoming this requires careful optimization, often involving the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the oxidative addition step and stabilize the catalytic intermediate.[5][9]
| Feature | 4'-Iodopropiophenone | 2'-Iodopropiophenone | Rationale |
| Reaction Rate | Fast | Slow to Moderate | Steric hindrance slows oxidative addition for the 2'-isomer. |
| Required Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Requires bulky, electron-rich ligands (e.g., Pd₂(dba)₃/SPhos) | Bulky ligands are necessary to overcome the steric barrier.[5] |
| Typical Yield | High (>90%) | Moderate to High (60-90%) | Side reactions and incomplete conversion are more likely for the 2'-isomer. |
| Reaction Conditions | Mild (RT to 80°C) | More Forcing (80°C to 120°C) | Higher energy is needed to overcome the activation barrier. |
This protocol is a self-validating system; successful coupling is confirmed by the consumption of starting material and the appearance of a new, higher molecular weight product, readily distinguishable by TLC, GC-MS, or LC-MS.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodopropiophenone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst system.
-
For 4'-Iodo: Pd(PPh₃)₄ (2-5 mol%).
-
For 2'-Iodo: Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
B. Nucleophilic Addition to the Carbonyl Group
Reactions involving the direct attack of a nucleophile on the carbonyl carbon are exceptionally sensitive to steric hindrance.
-
4'-Iodopropiophenone: The carbonyl group is sterically accessible, allowing for facile attack by nucleophiles like Grignard reagents or reducing agents like NaBH₄. The electron-withdrawing effect of the para-iodine slightly increases the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.
-
2'-Iodopropiophenone: The ortho-iodine atom acts as a formidable steric shield, drastically hindering the approach of nucleophiles.[6] Simple reductions might proceed, albeit slowly, but reactions with bulky nucleophiles (e.g., Grignard reagents) are likely to fail or give very low yields.
-
Dissolution: Dissolve the respective iodopropiophenone isomer (1.0 eq) in a suitable protic solvent like methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor by TLC for the disappearance of the starting ketone. The 2'-isomer will require significantly longer reaction times.
-
Quenching: Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the corresponding secondary alcohol.
Synthesis of Starting Materials
The accessibility of starting materials is a critical consideration in project planning.
-
4'-Iodopropiophenone: This isomer is readily synthesized via a Friedel-Crafts acylation of iodobenzene with propionyl chloride, using a Lewis acid catalyst like AlCl₃.[10][11]
-
2'-Iodopropiophenone: Direct Friedel-Crafts acylation of iodobenzene typically yields the para-isomer as the major product due to steric factors. Synthesis of the ortho-isomer is more complex and may require a multi-step approach, such as the diazotization of 2'-aminopropiophenone followed by a Sandmeyer-type reaction with potassium iodide.
Conclusion and Strategic Recommendations
The reactivity of 2'- and 4'-iodopropiophenone is a classic example of how isomeric positioning dictates synthetic outcomes.
-
4'-Iodopropiophenone is the more versatile and reactive substrate for a broad range of transformations. Its C-I bond is primed for cross-coupling, and its unhindered carbonyl group is receptive to nucleophilic attack.
-
2'-Iodopropiophenone is a sterically hindered molecule whose reactivity is dominated by this constraint. While it can participate in cross-coupling reactions with carefully selected catalyst systems, its carbonyl group is largely unreactive towards bulky nucleophiles.
For drug development professionals and synthetic chemists, this analysis provides a clear directive: when designing a synthetic route, the choice between these isomers is not arbitrary. The 4'-isomer should be selected for transformations requiring access to the carbonyl or for straightforward cross-coupling. The 2'-isomer should be chosen specifically when the ortho-substitution pattern is required, with the understanding that subsequent transformations, particularly at the carbonyl or the C-I bond, will require significant optimization to overcome the inherent steric barriers.
References
- Vertex AI Search Result. (n.d.). 2-Iodo-4'-Methylpropiophenone - Safrole. Retrieved January 18, 2026.
-
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved January 18, 2026, from [Link]
-
Filimonov, V. D., et al. (2008). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 4). Other Aromatic Substitutions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved January 18, 2026, from [Link]
-
Najam Academy. (2023, May 15). Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. YouTube. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved January 18, 2026, from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved January 18, 2026, from [Link]
-
ScienceDirect. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved January 18, 2026, from [Link]
-
StuDocu. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. Retrieved January 18, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, March 25). Reasons for negative iodoform test. Retrieved January 18, 2026, from [Link]
-
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. Retrieved January 18, 2026, from [Link]
-
Khan Academy. (2013, February 13). Steric hindrance. YouTube. Retrieved January 18, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. 4-iodopropiophenone | 31970-26-0 [chemicalbook.com]
- 11. 4-iodopropiophenone synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthetic Pathways of Chroman-4-ones: From Classical Reactions to Modern Methodologies
The chroman-4-one scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] These activities span from anticancer and anti-inflammatory to antimicrobial and enzyme inhibitory effects.[4][5][6] The versatility of this heterocyclic system has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of the most prominent synthetic pathways to chroman-4-ones, offering experimental insights and data to aid researchers in selecting the optimal route for their specific applications.
Intramolecular Friedel-Crafts Acylation: The Classic Approach
One of the most established and versatile methods for constructing the chroman-4-one core is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids or their corresponding acyl chlorides.[7] This reaction typically employs a Lewis acid, such as AlCl₃ or FeCl₃, or a Brønsted acid like polyphosphoric acid (PPA) to promote the cyclization.[7][8]
The choice of catalyst is critical and depends on the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the phenol precursor generally facilitate the reaction, while electron-withdrawing groups can hinder it, requiring stronger Lewis acids or harsher conditions.[8]
Mechanistic Rationale
The reaction proceeds through the formation of an acylium ion intermediate from the 3-phenoxypropanoic acid or its derivative in the presence of a strong acid. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the six-membered heterocyclic ring of the chroman-4-one.
DOT Diagram: Intramolecular Friedel-Crafts Acylation
Caption: Generalized workflow of the intramolecular Friedel-Crafts acylation for chroman-4-one synthesis.
Advantages & Limitations
| Advantages | Limitations |
| Versatile and applicable to a wide range of substrates. | Often requires harsh reaction conditions and strong acids. |
| Well-established and extensively documented methodology. | Limited tolerance for acid-sensitive functional groups. |
| Can provide good to excellent yields for suitable substrates. | Regioselectivity can be an issue with certain substitution patterns. |
Microwave-Assisted One-Pot Synthesis: A Modern and Efficient Route
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of chroman-4-ones, offering a rapid and efficient one-pot procedure.[4] This method typically involves the condensation of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base, such as diisopropylamine (DIPA).[5][9] The reaction proceeds via a crossed aldol condensation followed by an intramolecular oxa-Michael addition.[7]
Microwave irradiation dramatically accelerates the reaction, reducing synthesis times from hours to minutes and often leading to higher yields compared to conventional heating methods.[4][7][10]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones
A general procedure for the synthesis of 2-substituted chroman-4-ones is as follows:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) in a sealed microwave vial.[9]
-
Subject the reaction mixture to microwave irradiation at 160–170 °C for 1 hour.[5][9]
-
After cooling, dilute the mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[11]
Comparative Performance Data
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Reflux | Several hours to days | Moderate | [4] |
| Microwave Irradiation | 160-170 | 1 hour | 17-88 | [9] |
Michael Addition and Subsequent Cyclization: A Two-Step Approach
Another effective strategy for the synthesis of chroman-4-ones involves a two-step process initiated by the Michael addition of a phenol to an α,β-unsaturated nitrile, such as acrylonitrile.[12] This is followed by an intramolecular Houben-Hoesch reaction of the resulting 3-aryloxypropanenitrile, typically mediated by strong acids like trifluoromethanesulfonic acid and trifluoroacetic acid, to yield the final chroman-4-one.[12]
Mechanistic Overview
DOT Diagram: Michael Addition and Cyclization Pathway
Caption: A two-step pathway to chroman-4-ones via Michael addition and subsequent cyclization.
This method provides a reliable route to a variety of substituted chroman-4-ones, with the initial Michael addition typically proceeding in high yield. The subsequent cyclization, however, requires strong acid conditions, which may limit its applicability for substrates with acid-labile functional groups.
Cascade Radical Annulation: A Contemporary Strategy
More recently, cascade radical reactions have emerged as a powerful tool for the synthesis of complex molecules, including chroman-4-ones.[13] These methods often utilize 2-(allyloxy)arylaldehydes as starting materials, which undergo a radical addition followed by an intramolecular cyclization.[2][14] These reactions can be initiated by various radical precursors and can be performed under metal-free conditions, aligning with the principles of green chemistry.[14][15]
For example, the reaction of 2-(allyloxy)arylaldehydes with oxalates in the presence of (NH₄)₂S₂O₈ generates an alkoxycarbonyl radical that initiates the cascade, leading to the formation of ester-containing chroman-4-ones.[14]
Advantages of Radical Pathways
-
High functional group tolerance: Radical reactions are often compatible with a wide range of functional groups that may not be stable under the harsh conditions of ionic reactions.
-
Mild reaction conditions: Many radical cyclizations can be carried out at or near room temperature.
-
Access to complex structures: Cascade reactions allow for the rapid construction of complex molecular architectures in a single step.
Asymmetric Synthesis of Chiral Chroman-4-ones
The synthesis of enantiomerically pure chroman-4-ones is of significant interest due to the stereospecificity of their biological activities.[16] Several asymmetric methods have been developed, including enzyme-catalyzed reactions and the use of chiral catalysts.[16][17]
Lipases are commonly employed for the kinetic resolution of racemic chroman-4-one precursors, providing access to optically active intermediates.[16] Additionally, asymmetric intramolecular Stetter reactions catalyzed by chiral N-heterocyclic carbenes (NHCs) have been shown to be highly effective in producing enantiomerically enriched chroman-4-ones.[18] Rhodium-catalyzed asymmetric 1,4-additions to chromones also provide an efficient route to chiral flavanones (2-phenylchroman-4-ones).[17]
Conclusion
The synthesis of chroman-4-ones is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. The choice of synthetic pathway is a critical decision that should be guided by factors such as the desired substitution pattern, the presence of other functional groups, and considerations of efficiency, cost, and environmental impact.
Classical methods like the intramolecular Friedel-Crafts acylation remain valuable for their versatility. However, modern techniques such as microwave-assisted synthesis and cascade radical annulations offer significant advantages in terms of speed, efficiency, and milder reaction conditions. For applications requiring stereochemical control, a growing number of powerful asymmetric methods are now available. This guide serves as a starting point for researchers to navigate these options and select the most appropriate strategy for their synthetic goals.
References
- Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-63.
-
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(33), 7148-7165. [Link]
- Kawasaki, M., et al. (2008). Asymmetric synthesis of 2-substituted 4-chromanones using enzyme-catalyzed reactions.
- BenchChem. (2025). Head-to-head comparison of synthetic routes for chroman-4-one production. BenchChem.
- BenchChem. (2025).
-
Silva, A. M., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(23), 8201. [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6839–6854. [Link]
-
Emami, S., & Falahati, M. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]
-
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(33), 7148-7165. [Link]
- Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
-
Xiong, T., et al. (2020). Synthesis of 3-substituted chroman-4-ones by radical reaction. ResearchGate. [Link]
- BenchChem. (2025).
-
Zhang, X., et al. (2019). A Novel and Facile Synthesis of Chroman-4-one Derivatives via Cascade Radical Cyclization Under Metal-free Condition. ResearchGate. [Link]
- BenchChem. (2025). The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. BenchChem.
- American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society.
-
Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. (2012). PMC - PubMed Central. [Link]
-
Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
An efficient synthesis of 4-chromanones. (2007). ResearchGate. [Link]
-
Silva, A. M., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]
-
Peng, S., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2353. [Link]
-
Microwave-assisted synthesis of 4H-chromene derivatives using scolecite... (n.d.). ResearchGate. [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]
Sources
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sci-Hub. Asymmetric synthesis of 2-substituted 4-chromanones using enzyme-catalyzed reactions / Journal of Molecular Catalysis B: Enzymatic, 2008 [sci-hub.box]
- 17. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromanone and flavanone synthesis [organic-chemistry.org]
Comparative Evaluation of the Biological Activity of Chromanones Derived from Propiophenones: A Guide for Drug Discovery Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of chromanone derivatives, focusing on their synthesis from propiophenones and subsequent biological evaluation. Chromanones, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] This guide is designed for researchers and drug development professionals, offering not just protocols but the scientific rationale behind the experimental choices, ensuring a robust and validated approach to screening these promising compounds.
Synthesis of Chromanones from Propiophenones: A Foundational Workflow
The journey from a simple propiophenone to a biologically active chromanone involves a series of well-established chemical transformations. A common and effective route involves an initial acetylation, followed by a Baker–Venkataraman rearrangement, and subsequent cyclization.[1] This process allows for the creation of a diverse library of chromanone derivatives by modifying the substituents on the initial propiophenone precursor.
The selection of this synthetic route is strategic; it is versatile and generally provides good yields. Understanding the mechanism allows for targeted modifications to produce novel derivatives with potentially enhanced biological activities.
Caption: General synthetic pathway from propiophenones to chromanones.
Comparative Analysis of Biological Activities
Chromanone derivatives have demonstrated significant potential across several therapeutic areas, including oncology, and infectious and inflammatory diseases.[2][4] Their biological activity is highly dependent on the nature and position of substituents on the chromanone scaffold.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of chromanone derivatives against various human cancer cell lines.[5][6] The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key targets in cancer therapy.[6][7]
Structural variations, such as the incorporation of a pyrazoline ring or halogen substitutions, have been shown to modulate cytotoxic potency and, crucially, selectivity for cancer cells over normal cells.[5][8] For instance, some derivatives show enhanced activity against breast (MCF-7), prostate (DU-145), and lung (A549) cancer cell lines while exhibiting lower toxicity to normal cell lines like SV-HUC-1.[5]
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Selected Chromanone Derivatives
| Compound/Derivative | MCF-7 (Breast) | DU-145 (Prostate) | A549 (Lung) | HT-29 (Colon) | Normal Cells (e.g., HMEC-1) | Reference |
|---|---|---|---|---|---|---|
| Derivative 1 | - | - | - | 21.17 ± 4.89 | - | [9] |
| Derivative 2 | - | - | - | 35.05 ± 3.76 | - | [9] |
| Derivative 3 | - | - | 77.05 ± 2.57 | 44.77 ± 2.70 | - | [9] |
| Flavanone/Chromanone 1 | ~10-20 | ~10-20 | ~10-20 | ~10-20 | ~20-30 | [6] |
| 3-chlorophenylchromanone (B2) | Reduced Efficacy | Reduced Efficacy | Strong Cytotoxicity | - | Reduced Efficacy | [5] |
| Spiropyrazoline Analogue 2 | - | - | - | - | - | [8] |
| Spiropyrazoline Analogue 10 | - | - | - | - | - | [8] |
Note: IC₅₀ is the concentration required to inhibit 50% of cell proliferation. Lower values indicate higher potency. Dashes indicate data not specified in the cited sources.
The data clearly indicates that specific structural modifications significantly influence anticancer efficacy. The enhanced selectivity of certain compounds, such as Derivative 1, highlights the potential for developing targeted therapies with improved safety profiles.[6]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromanones have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[4][10] Their mechanism can involve the inhibition of key microbial enzymes or disruption of cellular processes essential for survival.[4]
Studies have shown that certain chromanone derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and various Candida species.[4][11] The presence of methoxy substituents or the absence of bulky additions at specific positions can enhance antimicrobial effects.[4]
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Chromanone Derivatives
| Compound/Derivative | S. aureus | S. epidermidis | P. aeruginosa | C. albicans | C. tropicalis | Reference |
|---|---|---|---|---|---|---|
| Compound 1 | >1024 | 256 | >1024 | 64 | 64 | [4] |
| Compound 2 | >1024 | >1024 | >1024 | 64 | 128 | [4] |
| Compound 21 | 128 | 128 | 128 | 64 | 128 | [4] |
| Chromone-tetrazole 51 | - | - | 20 | - | - | [12] |
Note: MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate higher potency.
The results show that compounds 1, 2, and 21 are particularly effective against Candida species, with potencies sometimes exceeding that of the standard antifungal drug, fluconazole.[4]
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable therapeutic property. Chromone derivatives are known radical scavengers, a property attributed to their chemical structure, which can neutralize reactive oxygen species (ROS).[13][14]
The antioxidant potential is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power).[13][15] The number and position of hydroxyl groups on the chromone nucleus are critical for high antioxidant activity.[14] Many tested chromone derivatives show strong scavenging effects against superoxide and hydroxyl radicals.[16]
Key Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of results, every protocol must be a self-validating system. This is achieved by incorporating appropriate positive, negative, and vehicle controls. The initial step in any biological assessment is typically a series of in vitro assays to determine properties like potency and efficacy.[17]
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is a proxy for the number of viable cells.[13] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromanone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds.
-
Vehicle Control: Treat a set of wells with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Positive Control: Use a known cytotoxic agent (e.g., cisplatin) as a positive control.[18]
-
Untreated Control: Include wells with cells and fresh medium only.
-
-
Incubation: Incubate the plates for a specified period (typically 48 to 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] It involves challenging the microorganism with a range of compound concentrations in a liquid medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each chromanone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) according to established guidelines (e.g., CLSI standards).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Positive Control: Include wells with inoculum and broth only (to confirm microbial growth).
-
Negative Control: Include wells with sterile broth only (to check for contamination).
-
Standard Control: Test a known antibiotic or antifungal (e.g., gentamicin, fluconazole) in parallel.[19]
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the minimum bactericidal (MBC) or fungicidal (MFC) concentration, an aliquot from the clear wells (at and above the MIC) can be sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.
Conclusion and Future Directions
Chromanones derived from propiophenones represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated activities against cancer, microbial pathogens, and oxidative stress warrant further investigation. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity.[18]
Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce off-target toxicity. Advanced in vitro models, such as 3D organoids or co-culture systems, can provide more physiologically relevant data before moving to in vivo studies.[20][21] The systematic evaluation pipeline described herein provides a robust framework for identifying and advancing the most promising chromanone derivatives toward clinical development.
References
- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). European Journal of Medicinal Chemistry.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (n.d.). MDPI.
- New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. (2022). Drug Development Research.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.).
- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
- Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines. (2025).
- Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity. (n.d.). NIH.
- Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (n.d.). MDPI.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Studies on the antioxidant activities of some new chromone compounds. (2014).
- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
- Studies on the antioxidant activity of some chromonylrhodanine deriv
- 4-Chromanone derivatives with antibacterial activity and antimicrobial... (n.d.).
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI.
- In Vitro Antioxidant Activity Study of Novel Chromone Deriv
- SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. (n.d.).
- Antibacterial activity of chromone-tetrazoles and fluorine-containing... (n.d.).
- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Publishing.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC.
- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (n.d.). MDPI.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC - NIH.
- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). Unknown Source.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). Semantic Scholar.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
Sources
- 1. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the antioxidant activity of some chromonylrhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purification of Propiophenones: A Yield and Purity Comparison
For professionals in drug development and organic synthesis, the purity of intermediates like propiophenone is not merely a quality metric; it is a critical determinant of downstream reaction success, final product safety, and regulatory compliance. Propiophenone and its derivatives are vital building blocks in the synthesis of numerous pharmaceuticals, including anti-arrhythmic, anesthetic, and antidiabetic agents.[][2] However, synthetic routes, such as the common Friedel-Crafts acylation or vapor-phase cross-decarboxylation of benzoic and propionic acids, invariably introduce a spectrum of impurities.[3][4]
The most challenging of these is often isobutyrophenone, a structural isomer with a boiling point within 1°C of propiophenone, rendering its removal by conventional distillation nearly impossible.[3][5][6] This guide provides an in-depth, objective comparison of three primary purification techniques—recrystallization, fractional distillation, and column chromatography—supported by experimental data and field-proven insights to empower researchers in selecting the optimal strategy for their specific needs.
The Critical Role of the Impurity Profile
Before selecting a purification method, a thorough understanding of the potential impurities in the crude propiophenone is paramount. The choice of technique is dictated by the physicochemical differences between the desired product and its contaminants.
-
Process-Related Impurities: These are the most common and include unreacted starting materials (e.g., benzoic acid, propionic acid), catalysts, and side-products from the synthetic pathway. In the vapor-phase synthesis, by-products can include diethyl ketone, other phenylalkyl ketones, and biphenol.[3][4]
-
Isomeric Impurities: As highlighted, isobutyrophenone is a significant by-product in certain synthetic routes. Its presence is particularly problematic as it can lead to the formation of undesired, potentially harmful isomers in subsequent pharmaceutical synthesis steps.[3][5]
-
Colored Impurities and Degradation Products: Crude products are often discolored due to minor, highly conjugated by-products or degradation from the reaction conditions.
The efficacy of any purification technique hinges on its ability to selectively remove these specific contaminants.
Comparative Analysis of Purification Techniques
This section dissects the core purification methodologies, offering a blend of theoretical principles and practical, actionable protocols.
Recrystallization: The Art of Controlled Precipitation
Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The fundamental principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly, promoting the formation of a pure crystalline lattice that excludes impurities, which remain in the mother liquor.[7][8]
Expertise & Experience: The choice of solvent is the most critical variable. An ideal solvent should dissolve the propiophenone sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[8][9] For many propiophenone derivatives, which are often solids at room temperature (e.g., 3-Chloropropiophenone), non-polar solvents like pentane or n-hexane are excellent candidates.[10] Slow cooling is crucial; rapid cooling ("shock cooling") can trap impurities within a less-ordered precipitate rather than forming pure crystals.[7][11][12]
-
Solvent Selection: Begin by testing the solubility of the crude solid in small amounts of various solvents (e.g., hexane, ethanol, water, toluene) to identify a suitable candidate.
-
Dissolution: Place the crude, off-white crystalline 3-Chloropropiophenone into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., pentane or n-hexane) while heating and stirring until the solid is fully dissolved.[10] The goal is to create a saturated or near-saturated solution at high temperature to maximize yield.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them before cooling. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath or refrigerator (e.g., 4°C) to maximize crystal formation.[10]
-
Isolation: Collect the resulting colorless crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Workflow for the purification of liquid propiophenones via fractional distillation.
Column Chromatography: Precision Separation by Adsorption
Column chromatography is an exceptionally versatile and powerful purification technique that separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel or alumina) and their solubility in a liquid mobile phase (the eluent). [13]Compounds that interact more strongly with the stationary phase will move down the column more slowly, while less polar compounds that are more soluble in the eluent will move faster, achieving separation.
Expertise & Experience: This method offers the highest degree of purification and is capable of separating complex mixtures, including closely related isomers that are inseparable by distillation. [10]The key to a successful separation is the selection of the appropriate stationary and mobile phases, which is typically optimized beforehand using Thin-Layer Chromatography (TLC). [13]For a moderately polar compound like propiophenone, a common system would be silica gel as the stationary phase with a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) as the mobile phase. Flash chromatography, which uses pressure to accelerate the solvent flow, is the modern standard for its speed and efficiency. [13][14]
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that provides good separation of propiophenone from its impurities, aiming for an Rf value of ~0.2-0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of the mobile phase, ensuring a level and compact bed free of air bubbles.
-
Sample Loading: Dissolve the crude propiophenone in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. [15]4. Elution: Add the mobile phase to the top of the column and apply positive pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate. [14]5. Fraction Collection: Collect the eluent in a series of labeled test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified propiophenone.
Caption: Workflow for the purification of propiophenones via flash column chromatography.
Quantitative Comparison and Data Summary
The selection of a purification technique is a trade-off between desired purity, acceptable yield, scale, and cost. The table below summarizes the performance of each method for a propiophenone derivative, 3-Chloropropiophenone, based on available experimental data.
| Purification Technique | Purity Achieved | Typical Yield | Scale | Key Considerations & Limitations |
| Recrystallization | High (97%) [10][16] | Good (~97%) [10][16] | Lab to Pilot | Effective for solid products; solvent selection is critical; yield is dependent on solubility. [9][10] |
| Fractional Distillation | Very High (99.7% - 99.9%) [10] | Good (88% - 90%) [10] | Pilot to Industrial | Ideal for large-scale purification; ineffective for separating compounds with close boiling points (e.g., isobutyrophenone). [3][10] |
| Column Chromatography | Excellent (>99%) [10] | Quantitative [10] | Lab Scale | Highest resolution for complex mixtures and isomers; can be time-consuming and costly for large quantities due to solvent and silica usage. [10] |
Purity Assessment: The Self-Validating System
Trustworthiness in any protocol requires robust analytical validation. The purity of the final propiophenone product must be confirmed empirically. The primary methods include:
-
Gas Chromatography (GC): The industry standard for assessing the purity of volatile compounds like propiophenone. It can quantify impurities to very low levels. [3][17]* High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for analyzing propiophenones and their derivatives, especially for monitoring reaction progress and final purity. [18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to estimate purity by integrating the signals of the product against those of impurities or an internal standard. [19][20]
Conclusion and Recommendations
The optimal purification strategy for propiophenones is not a one-size-fits-all solution but is instead dictated by the specific context of the synthesis.
-
For high-purity solid derivatives on a laboratory scale, recrystallization offers an excellent balance of high yield, high purity, and operational simplicity. [10]* For large-scale industrial production where isomeric impurities like isobutyrophenone are not a major concern, fractional distillation is the most economically viable and efficient method. [10]* When maximum purity is essential , particularly for pharmaceutical applications requiring the removal of closely related isomers or trace impurities, column chromatography is the undisputed method of choice, despite its limitations in scalability. [10] By carefully considering the impurity profile of the crude material and the end-use requirements of the purified product, researchers can confidently select the most appropriate technique, ensuring both the efficiency of their workflow and the integrity of their results.
References
-
De Ruiter, J., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 436-445. Available at: [Link]
- US Patent US4172097A, Production of propiophenone. Google Patents.
- European Patent EP0008464B1, Production of propiophenone. Google Patents.
-
Propiophenone | CAS 93-55-0. Veeprho. Available at: [Link]
-
Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- European Patent EP0008464A1, Production of propiophenone. Google Patents.
- European Patent EP0008464B1, Production of propiophenone. Google Patents.
-
Guthrie, J. P., & Cossar, J. (1990). The chlorination of propiophenone; determination of pK, value and of the course of the reaction. Canadian Journal of Chemistry, 68(11), 2060-2073. Available at: [Link]
-
ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Policija. Available at: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Available at: [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
propiophenone, 93-55-0. The Good Scents Company. Available at: [Link]
-
Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. ResearchGate. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Recrystallization. Harvard University. Available at: [Link]
-
3-Chloropropiophenone. ResearchGate. Available at: [Link]
Sources
- 2. veeprho.com [veeprho.com]
- 3. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
- 6. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Purification [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. webqc.org [webqc.org]
- 18. Separation of Propiophenone, 2’,5’-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. policija.si [policija.si]
A Comparative Guide to the Characterization of Cyclization Products from 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
For researchers, medicinal chemists, and professionals in drug development, the synthesis and characterization of novel heterocyclic scaffolds are paramount. The chroman-4-one core, a privileged structure in numerous biologically active compounds, is a frequent target of synthetic efforts.[1][2] This guide provides an in-depth technical comparison of the characterization of the cyclization product derived from 3-(1,3-dioxan-2-yl)-2'-iodopropiophenone, with a primary focus on a samarium(II) iodide-mediated radical cyclization pathway. We will objectively compare this method's performance and the resulting product's characterization with alternative synthetic strategies, namely photoredox catalysis and the intramolecular Heck reaction, supported by detailed experimental data and protocols.
Introduction to the Precursor and Cyclization Strategy
The starting material, this compound, is a versatile precursor designed for intramolecular cyclization. The ortho-iodoaryl ketone moiety is primed for radical- or transition-metal-mediated carbon-carbon bond formation. The 1,3-dioxane group serves as a protecting group for a latent aldehyde functionality, which can be deprotected in subsequent synthetic steps for further derivatization.
Our primary focus will be on the reductive cyclization mediated by samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent widely used in the synthesis of complex natural products.[3][4] This method is anticipated to yield 2-(1-hydroxy-1-(1,3-dioxan-2-yl)methyl)chroman-4-one, a functionalized chromanone with potential for further synthetic manipulation.
Primary Synthetic Route: Samarium(II) Iodide-Mediated Radical Cyclization
The choice of samarium(II) iodide is predicated on its high chemoselectivity and its ability to mediate radical cyclizations under mild conditions.[5] The proposed mechanism involves a single-electron transfer from SmI₂ to the ketone carbonyl, generating a ketyl radical. This radical then undergoes an intramolecular 6-exo-trig cyclization onto the aryl iodide, forming a new carbon-carbon bond and a transient samarium(III) species. Subsequent reduction and protonation during workup yield the desired chroman-4-one derivative.
Visualizing the Mechanism: SmI₂-Mediated Cyclization
Sources
- 1. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 2. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone and its Derivatives
For researchers engaged in medicinal chemistry and drug development, the precise structural elucidation of novel synthetic compounds is a cornerstone of progress. The 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone scaffold represents a versatile platform for the synthesis of diverse derivatives, necessitating robust analytical methodologies for their characterization. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound class, focusing on the causality behind experimental choices and predictive fragmentation patterns based on first principles.
Introduction to the Analyte: A Multifunctional Challenge
The target molecule, this compound, presents several key structural features that dictate the mass spectrometric strategy:
-
A Propiophenone Core: A classic aromatic ketone structure prone to characteristic cleavages.
-
An Iodo-Aromatic System: The presence of a heavy halogen atom introduces specific fragmentation behavior and isotopic considerations.
-
A 1,3-Dioxan Ring: A cyclic acetal that can undergo ring-opening and other characteristic fragmentations.
The choice of mass spectrometry technique is not trivial and depends on the physicochemical properties of the specific derivative (e.g., its polarity and thermal stability) and the analytical goal (e.g., simple confirmation of mass vs. detailed structural elucidation).
Comparing Ionization Techniques: GC-MS vs. LC-MS
The first critical decision is the choice of sample introduction and ionization, primarily between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for volatile and thermally stable compounds. Electron Ionization (EI) at a standard 70 eV is a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a rich fingerprint for library matching and structural analysis.
-
Expert Rationale: EI is the gold standard for creating searchable spectral libraries due to its highly reproducible fragmentation patterns.[1][2] For the propiophenone core, the dominant fragmentation is a predictable alpha-cleavage, providing a reliable diagnostic peak.[1] However, the thermal lability of the 1,3-dioxan ring and potential for deiodination at high temperatures in the GC inlet must be considered.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for a wider range of derivatives, especially those that are less volatile, more polar, or thermally labile. The choice of the atmospheric pressure ionization (API) source is critical.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar molecules.[3] It typically generates protonated molecules [M+H]+ or adducts (e.g., [M+Na]+), providing clear molecular weight information. The key advantage is its ability to analyze samples directly from a polar liquid phase without requiring thermal desorption.[4] Ketone-containing compounds are readily analyzed by ESI.[5][6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for small, less polar, and more volatile compounds than ESI.[7] It involves vaporizing the sample in a heated gas stream followed by chemical ionization.[4] This can be a good alternative if a compound is not polar enough for efficient ESI but is still amenable to LC separation. APCI is also known to be slightly less susceptible to matrix effects than ESI.[4]
The following diagram illustrates the decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for mass spectrometry analysis.
Predicted Fragmentation Pathways
Understanding the likely fragmentation pathways is crucial for interpreting the resulting mass spectra. The fragmentation of this compound is predicted to be a composite of the fragmentation of its constituent parts.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion [M]+• will be formed, followed by extensive fragmentation.
-
Alpha-Cleavage (α-cleavage): This is a characteristic fragmentation for ketones.[1] The most likely alpha-cleavage is the loss of the ethyl group (•CH2CH3), leading to the formation of a stable acylium ion.
-
Benzoyl Cation Formation: The subsequent loss of the entire dioxan-yl-methyl side chain can also occur, leading to the formation of the 2-iodobenzoyl cation. This ion can further lose a neutral carbon monoxide (CO) molecule to produce the 2-iodophenyl cation.[1]
-
Cleavage of the C-I Bond: The bond between the aromatic ring and the iodine atom is relatively weak and can cleave, resulting in the loss of an iodine radical (•I).[8][9] A peak corresponding to [M-127]+ would be a strong indicator of an iodo-substituted compound.
-
Dioxan Ring Fragmentation: The 1,3-dioxan ring itself can undergo fragmentation.[10] Common losses include formaldehyde (CH2O, 30 Da) or other small neutral fragments through ring-opening mechanisms.
The following diagram outlines the primary predicted EI fragmentation pathways.
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
ESI and APCI Fragmentation with Tandem MS (MS/MS)
In ESI or APCI, the primary ion observed will likely be the protonated molecule, [M+H]+. This ion provides molecular weight but little structural information. Tandem mass spectrometry (MS/MS) is therefore essential for structural confirmation.[11][12] In an MS/MS experiment, the [M+H]+ ion is selected and fragmented via collision-induced dissociation (CID).
Expected MS/MS fragmentations include:
-
Loss of the Dioxan Group: A neutral loss corresponding to the mass of the dioxan-yl-methanol moiety.
-
Loss of Water: Common for protonated molecules.
-
Loss of HI: A neutral loss of 128 Da is a diagnostic indicator of an iodine-containing precursor. In-source fragmentation can sometimes lead to deiodination.[13][14]
Comparative Data Summary
The following table summarizes the expected key ions for the parent compound, this compound (Molecular Formula: C14H17IO3, Molecular Weight: 360.19 g/mol ).
| Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Rationale / Notes |
| GC-MS (EI) | 360 [M]+• | 331, 233, 205, 105, 77 | [M-C2H5]+, [I-Ph-CO]+, [I-Ph]+, [Ph-CO]+, [Ph]+ |
| LC-MS (ESI/APCI) | 361 [M+H]+ | Varies with derivative | Soft ionization preserves the molecular ion. |
| LC-MS/MS (CID) | 361 [M+H]+ | 233, 205 | Neutral loss of HI (128 Da), loss of dioxan group, water loss. |
Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided as a starting point. Optimization will be required for specific derivatives.
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
GC System:
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet: 250°C, Split mode (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
-
MS System (EI):
-
Ion Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 450.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
LC System:
-
Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas (N2) Flow: 800 L/hr.
-
Desolvation Temperature: 400°C.
-
Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]+ precursor.
-
Tandem MS (MS/MS): Isolate the [M+H]+ ion (m/z 361) and apply a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.
-
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its derivatives requires a multi-faceted approach.
-
For volatile and thermally stable analogs, GC-MS with EI provides rich, structurally informative fragmentation patterns that are highly reproducible.
-
For the broader class of derivatives, particularly those with increased polarity or thermal sensitivity, LC-MS is the superior choice .
-
ESI is recommended as the initial ionization source due to the presence of the polar carbonyl group.
-
Tandem Mass Spectrometry (MS/MS) is indispensable for unambiguous structure confirmation and is crucial for differentiating isomers, which may produce identical precursor ions but yield distinct product ion spectra.
By carefully selecting the ionization technique based on the analyte's properties and leveraging the power of MS/MS, researchers can confidently elucidate the structures of this important class of compounds, accelerating the pace of drug discovery and development.
References
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]
-
Li, W., et al. (2014). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 88, 307-312. Available at: [Link]
-
Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion, Inc. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Doc Brown's Chemistry. Available at: [Link]
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. International journal of analytical chemistry, 2015, 650927. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
-
ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. Available at: [Link]
-
Brodbelt, J. S., & Grese, R. P. (1998). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 9(4), 340-349. Available at: [Link]
-
Guler, L. P., & Turecek, F. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid communications in mass spectrometry, 20(12), 1871–1876. Available at: [Link]
-
Rosario-Ortiz, F. L., & Canonica, S. (2017). Aldehyde and Ketone Photoproducts from Solar-Irradiated Crude Oil-Seawater Systems Determined by Electrospray Ionization-Tandem Mass Spectrometry. Environmental science & technology letters, 4(11), 474-478. Available at: [Link]
-
Kijewska, M., et al. (2021). Selective ESI-MS detection of carbonyl containing compounds by aminooxyacetic acid immobilized on a resin. Analytica Chimica Acta, 1179, 338767. Available at: [Link]
-
Zhang, T., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(1), 981-987. Available at: [Link]
-
NIST. (n.d.). 1,3-Dioxane. NIST WebBook. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
MassBank. (2008). propiophenone. MassBank. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane. Doc Brown's Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
-
Let's talk Science. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. massbank.eu [massbank.eu]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde and Ketone Photoproducts from Solar-Irradiated Crude Oil-Seawater Systems Determined by Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective ESI-MS detection of carbonyl containing compounds by aminooxyacetic acid immobilized on a resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone (CAS No. 898785-46-1), a compound featuring a unique combination of a halogenated aromatic ring, a ketone backbone, and an acid-sensitive acetal protecting group.[1]
This document is designed for drug development professionals, researchers, and scientists. It moves beyond simple checklists to explain the chemical reasoning behind each step, ensuring that safety protocols are not just followed, but understood. Our objective is to empower you with the knowledge to manage this and similar chemical reagents with confidence, ensuring the safety of your personnel and the integrity of your facility.
Hazard Assessment and Chemical Profile
Before any handling or disposal can occur, a thorough understanding of the molecule's characteristics is paramount. This compound is a complex organic molecule that must be treated as hazardous waste.[2] Its structure dictates the primary hazards and, consequently, the disposal protocol.
| Chemical Feature | Associated Hazard & Disposal Implication |
| Iodinated Phenyl Group | Halogenated Organic Compound: The presence of iodine classifies this compound as a halogenated organic waste.[3][4] These wastes cannot be recycled as fuel and require high-temperature incineration to prevent the formation of toxic byproducts.[4] Therefore, it must be segregated from non-halogenated organic waste.[3][5][6] |
| Propiophenone Backbone | Combustible Liquid & Irritant: Propiophenones are generally combustible and can cause skin and eye irritation.[7][8][9] The Safety Data Sheet (SDS) for the parent compound, propiophenone, recommends avoiding contact with skin and eyes and using appropriate personal protective equipment (PPE).[8][9][10] Spills should be absorbed with an inert material.[8][9][10] |
| 1,3-Dioxane Acetal | Acid Sensitivity: Acetals and ketals are stable under neutral or basic conditions but are readily hydrolyzed by aqueous acid to regenerate the corresponding aldehyde/ketone and alcohol.[11][12][13] This reactivity is critical: do not mix this waste with acidic waste streams. Such mixing could cause a reaction, potentially leading to pressure buildup or the generation of different chemical species in the waste container. |
In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), all laboratory personnel must be trained on the hazards of the chemicals they handle, including proper disposal procedures outlined in the facility's Chemical Hygiene Plan (CHP).[14][15][16]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the mandatory steps for safely collecting and preparing this compound waste for final disposal by a certified hazardous waste management service.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. Based on the hazards of similar compounds, this should include:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[8][9][10]
-
Body Protection: A standard laboratory coat. Impervious clothing may be required for larger quantities.[10]
-
Work Area: All transfers of waste should be conducted inside a certified chemical fume hood to avoid inhalation of any potential vapors.[10]
Step 2: Waste Container Selection and Labeling
Proper containment is the first step in compliant disposal.
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with halogenated organic solvents (e.g., a high-density polyethylene or glass bottle). The container must have a secure, screw-top cap to prevent leaks and evaporation.[17][18]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[6] The label must include:
Step 3: Waste Segregation and Accumulation
This is the most critical phase of the disposal process.
-
Designate as Halogenated Waste: This waste stream must be designated as "Halogenated Organic Waste".[3]
-
Segregate from Incompatibles:
-
DO NOT mix with non-halogenated organic waste.[4][5] Mixing these streams leads to costly and complex disposal processes.[4][6]
-
DO NOT mix with strong acids or aqueous acidic waste.[17] The acetal group can hydrolyze, leading to an uncontrolled reaction.
-
DO NOT mix with strong bases or oxidizers. Keep waste streams simple and segregated.[17][19]
-
-
Accumulate in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[17][20] The SAA must be under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when actively adding waste.[2][17][20] This is an EPA requirement to prevent the release of hazardous vapors.[2]
The logical flow for waste segregation is illustrated in the diagram below.
Caption: Waste Disposal Decision Workflow
Step 4: Final Disposal
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[20]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the U.S. Environmental Protection Agency (EPA).[21][22]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is spilled, remove all sources of ignition.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[7][9][10]
-
Collect and Dispose: Carefully scoop the absorbent material into a suitable container for hazardous waste disposal. Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.[6][10]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9][10]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and ensure your laboratory operations remain compliant with federal and local regulations.[23] The principles of waste characterization, segregation, and proper containment are the cornerstones of responsible chemical management.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Safety Guidance.
- OSHA Standards to Know Before Starting Your Lab. Lab Manager.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- OSHA Standards for Biological Labor
- The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- The OSHA Labor
- Hazardous Waste and Disposal. American Chemical Society.
- Hazardous Waste Segreg
- Propiophenone-2',3',4',5',6' - Safety D
- Halogenated Organic Liquids - Standard Oper
- PROPIOPHENONE FOR SYNTHESIS MSDS. Loba Chemie.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
- Organic Solvents. Cornell EHS.
- Halogenated Solvents in Labor
- Material Safety D
- SAFETY DATA SHEET - Propiophenone. Sigma-Aldrich.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY D
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
- SAFETY D
- This compound. BLDpharm.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. PubChem.
- SAFETY DATA SHEET - 1,3-Dioxane. Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Iodine Disposal For Businesses. Collect and Recycle.
- Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 3-(1,3-DIOXAN-2-YL)-4'-IODOPROPIOPHENONE. Appchem.
- Acetal Hydrolysis Mechanism. Chemistry Steps.
- Substituent Effects on the pH Sensitivity of Acetals and Ketals. PMC - NIH.
- Removal of volatile, organic iodines from vented containment gas streams. CERN Indico.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- How do you dispose of the iodine-starch complex after a redox titr
- Application Notes and Protocols: 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone in Total Synthesis. Benchchem.
- 3-(1,3-DIOXAN-2-YL)-3'-IODOPROPIOPHENONE Chemical Properties. ChemicalBook.
- Hydrolysis of acetals to give aldehydes and ketones. Master Organic Chemistry.
- Hydrolysis of acetals. YouTube.
- 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone. BLDpharm.
- Synthesis and Biological Activity of New 1,3-Dioxolanes. PMC - NIH.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
- Aldehydes & Ketones: Acetal / Ketal Hydrolysis. Rogue Chem.
Sources
- 1. 898785-46-1|this compound|BLDpharm [bldpharm.com]
- 2. vumc.org [vumc.org]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. osha.gov [osha.gov]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. canterbury.ac.nz [canterbury.ac.nz]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
